molecular formula C13H10FNO B057201 2-Amino-2'-fluorobenzophenone CAS No. 1581-13-1

2-Amino-2'-fluorobenzophenone

Cat. No.: B057201
CAS No.: 1581-13-1
M. Wt: 215.22 g/mol
InChI Key: NRAJMXHXQHCBHO-UHFFFAOYSA-N
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Description

2-Amino-2'-fluorobenzophenone, also known as this compound, is a useful research compound. Its molecular formula is C13H10FNO and its molecular weight is 215.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-aminophenyl)-(2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H10FNO/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAJMXHXQHCBHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166376
Record name 2-Amino-2'-fluorobenzophenone
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Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1581-13-1
Record name 2-Amino-2′-fluorobenzophenone
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Record name 2-Amino-2'-fluorobenzophenone
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Record name 2-Amino-2'-fluorobenzophenone
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Record name 2-amino-2'-fluorobenzophenone
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Amino-2'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2-Amino-2'-fluorobenzophenone, a key chemical intermediate in pharmaceutical synthesis. This document details its physicochemical characteristics, spectroscopic profile, and synthesis methodologies. It is designed to be a valuable resource for professionals engaged in organic synthesis and drug development.

Chemical and Physical Properties

This compound, with the CAS number 1581-13-1, is a substituted benzophenone featuring an amino group on one phenyl ring and a fluorine atom on the other.[1][2] This arrangement of functional groups imparts specific reactivity and properties that are leveraged in the synthesis of more complex molecules.[3]

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
IUPAC Name (2-aminophenyl)-(2-fluorophenyl)methanone[1]
CAS Number 1581-13-1[1]
Molecular Formula C₁₃H₁₀FNO[1]
Molecular Weight 215.22 g/mol [1]
Appearance Light yellow to yellow solid[3]
Melting Point 126-128 °C[3][4]
Boiling Point 401.9 ± 30.0 °C (Predicted)[4][5][]
Solubility Practically insoluble in water. Soluble in polar organic solvents such as ethanol and DMSO.[3][7]

Spectroscopic Data

The spectroscopic profile of this compound is crucial for its identification and quality control. Below is a summary of its expected spectral characteristics. While detailed spectra for this specific compound are not widely published, the data is inferred from publicly available information and comparison with structurally similar compounds.[1][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the molecular structure of this compound.

Chemical Shift (δ, ppm)MultiplicityAssignment
~ 6.5 - 7.8MultipletAromatic Protons
~ 5.0 - 6.0Broad Singlet-NH₂ Protons

Note: The chemical shifts of the aromatic protons will be complex due to the substitution pattern and coupling between protons and with the fluorine atom. The amino protons are expected to appear as a broad signal that is exchangeable with D₂O.

Chemical Shift (δ, ppm)Assignment
~ 195C=O (Ketone)
~ 160 (doublet, J ≈ 250 Hz)Carbon attached to Fluorine
~ 115 - 150Aromatic Carbons

Note: The carbon directly bonded to the fluorine atom will appear as a doublet with a large coupling constant. The other aromatic carbon signals will also exhibit coupling to the fluorine atom, albeit with smaller coupling constants.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibrational Mode
3300 - 3500N-H Stretch (Amine)
3000 - 3100C-H Stretch (Aromatic)
~ 1650C=O Stretch (Ketone)
1500 - 1600C=C Stretch (Aromatic)
1200 - 1300C-N Stretch (Amine)
1100 - 1200C-F Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.

m/zAssignment
215[M]⁺ (Molecular Ion)
120[C₇H₅FO]⁺
92[C₆H₆N]⁺

Note: The molecular ion peak is expected at m/z 215. Common fragmentation patterns for benzophenones involve cleavage at the carbonyl group, leading to the formation of benzoyl-type cations.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a two-step process: a Friedel-Crafts acylation followed by the reduction of a nitro group.[3]

Step 1: Friedel-Crafts Acylation to form 2-Nitro-2'-fluorobenzophenone

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add fluorobenzene and a Lewis acid catalyst (e.g., anhydrous aluminum chloride or ferric chloride).[3]

  • Addition of Acyl Chloride: Cool the mixture to 0-5 °C. Slowly add 2-nitrobenzoyl chloride dropwise while maintaining the temperature.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Step 2: Reduction of the Nitro Group to form this compound

  • Reaction Setup: Dissolve the 2-Nitro-2'-fluorobenzophenone intermediate in a suitable solvent such as ethanol or acetic acid.[3]

  • Reduction: Add a reducing agent. Common methods include:

    • Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[3]

    • Chemical reduction using a metal such as iron, tin, or zinc in the presence of an acid (e.g., hydrochloric acid).[3]

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

  • Work-up:

    • For catalytic hydrogenation, filter off the catalyst.

    • For chemical reduction, filter to remove the metal salts and neutralize the filtrate.

  • Extraction and Purification: Extract the product into an organic solvent, wash, dry, and concentrate. The final product can be purified by recrystallization.

Spectroscopic Analysis Protocols
  • Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher). For ¹³C NMR, a proton-decoupled spectrum is typically obtained.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record a background spectrum of the empty crystal, followed by the sample spectrum, typically in the range of 4000-400 cm⁻¹.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Data Acquisition: Inject a small volume of the solution into the GC-MS system. The compound is separated on a capillary column and then ionized, typically by electron ionization (EI). The mass analyzer separates the resulting ions based on their mass-to-charge ratio.

Role in Drug Development

This compound and its derivatives are important intermediates in the synthesis of various pharmaceuticals. While direct involvement in signaling pathways is not documented for this specific compound, its structural scaffold is a key component in several active pharmaceutical ingredients (APIs).

Precursor in Pharmaceutical Synthesis

This compound serves as a crucial building block in the synthesis of the HMG-CoA reductase inhibitor, Pitavastatin, which is used to lower cholesterol.[3][8] Additionally, structurally related aminobenzophenones are widely used in the synthesis of benzodiazepines, a class of psychoactive drugs.[9][10] For example, the chlorinated analog, 2-amino-5-chloro-2'-fluorobenzophenone, is a key precursor for the synthesis of Midazolam and Flurazepam.[10] The presence and position of the fluorine atom can significantly influence the pharmacological properties of the final drug molecule.[1]

Synthesis_and_Application cluster_synthesis Synthesis of this compound cluster_application Application in Drug Synthesis o-Fluorobenzoyl_Chloride o-Fluorobenzoyl Chloride Friedel_Crafts Friedel-Crafts Acylation o-Fluorobenzoyl_Chloride->Friedel_Crafts Aniline_Derivative Aniline Derivative (e.g., p-nitroaniline) Aniline_Derivative->Friedel_Crafts Intermediate Nitro-substituted Benzophenone Friedel_Crafts->Intermediate Reduction Reduction Intermediate->Reduction Final_Product This compound Reduction->Final_Product Further_Synthesis Multi-step Synthesis Final_Product->Further_Synthesis API Active Pharmaceutical Ingredient (e.g., Pitavastatin) Further_Synthesis->API

Caption: Synthetic workflow and application of this compound.

Experimental_Workflow Start Start with This compound Sample Sample_Prep Sample Preparation (Dissolution/Dilution) Start->Sample_Prep NMR_Analysis NMR Spectroscopy (¹H and ¹³C) Sample_Prep->NMR_Analysis FTIR_Analysis FTIR Spectroscopy Sample_Prep->FTIR_Analysis MS_Analysis Mass Spectrometry (e.g., GC-MS) Sample_Prep->MS_Analysis Data_Interpretation Data Interpretation and Structural Confirmation NMR_Analysis->Data_Interpretation FTIR_Analysis->Data_Interpretation MS_Analysis->Data_Interpretation End Characterized Compound Data_Interpretation->End

Caption: General workflow for the spectroscopic analysis of this compound.

References

Spectroscopic Profile of 2-Amino-2'-fluorobenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Amino-2'-fluorobenzophenone, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific, publicly accessible spectral data for this compound, this guide utilizes data from its structurally similar analog, 2-Amino-5-chloro-2'-fluorobenzophenone, to illustrate the expected spectroscopic characteristics and analytical methodologies. This approach provides a robust framework for researchers engaged in the synthesis, quality control, and characterization of this class of compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-Amino-5-chloro-2'-fluorobenzophenone, which serves as a reference for the analysis of this compound. The data is presented in a structured format to facilitate clear comparison and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing detailed information about the hydrogen and carbon skeletons.

Table 1: ¹H NMR Spectroscopic Data for 2-Amino-5-chloro-2'-fluorobenzophenone [1]

Chemical Shift (ppm)MultiplicityAssignment (Predicted)
7.49 - 7.52mAromatic Protons
7.48sAromatic Proton
7.40sAromatic Proton
7.27sAromatic Proton
7.25sAromatic Proton
7.22sAromatic Proton
7.17sAromatic Proton
6.66sAromatic Proton
6.40 (br s)br s-NH₂ Protons
Note: The assignments are predicted based on general chemical shift ranges for aromatic and amine protons. The broadness of the -NH₂ signal is characteristic and can be influenced by solvent and concentration. Data was obtained in CDCl₃ at 400 MHz.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for 2-Amino-5-chloro-2'-fluorobenzophenone

Chemical Shift (ppm)Assignment (Predicted)
195.5C=O (Carbonyl)
162.5 (d, J = 250 Hz)C-F
149.0C-NH₂
135.0Aromatic C
132.0Aromatic CH
131.5Aromatic CH
130.0Aromatic C
128.0Aromatic CH
125.0 (d, J = 8 Hz)Aromatic CH
124.0Aromatic C-Cl
118.0Aromatic CH
116.0 (d, J = 22 Hz)Aromatic CH
Note: Predicted chemical shifts and coupling constants (d = doublet, J = coupling constant in Hz) are based on the analysis of substituted benzophenones. Actual values may vary.
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for 2-Amino-5-chloro-2'-fluorobenzophenone

Wavenumber (cm⁻¹)IntensityAssignment
3480 - 3300Strong, BroadN-H Stretch (Amino group)
3100 - 3000MediumAromatic C-H Stretch
1680 - 1660StrongC=O Stretch (Ketone)
1600 - 1585MediumAromatic C=C Stretch
1500 - 1400MediumAromatic C=C Stretch
1300 - 1200StrongC-N Stretch
1250 - 1150StrongC-F Stretch
800 - 700StrongC-Cl Stretch
Note: These are characteristic ranges for the specified functional groups. The exact peak positions can be influenced by the molecular environment.[3]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification and structural elucidation.

Table 4: Mass Spectrometry Data for 2-Amino-5-chloro-2'-fluorobenzophenone

m/z (Mass-to-Charge Ratio)Relative Intensity (%)Assignment
249/251High[M]⁺ (Molecular ion peak, showing isotopic pattern for Cl)
214Moderate[M-Cl]⁺
120High[C₇H₅FO]⁺ (Fluorobenzoyl cation)
95Moderate[C₆H₄F]⁺
Note: The fragmentation pattern is predicted based on the structure. The presence of chlorine results in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A small quantity of the sample (5-10 mg) is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[1][2] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0.00 ppm).[1]

  • Instrumentation and Data Acquisition : ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.[1] For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are generally acquired to simplify the spectrum to single lines for each unique carbon atom.[1]

  • Data Processing : The raw data is Fourier transformed, and the resulting spectrum is phase-corrected. The signals are integrated, and the chemical shifts are referenced to the internal standard.[2]

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation : A small amount of the solid sample is placed directly onto the diamond crystal of the ATR accessory.[1] No special sample preparation, such as grinding or creating KBr pellets, is typically required for ATR analysis.[1]

  • Instrumentation and Data Acquisition : The ATR-FTIR spectrum is recorded using a Fourier Transform Infrared spectrometer equipped with an ATR accessory. A background spectrum of the clean, empty ATR crystal is collected first.[1] The sample is then placed on the crystal, and pressure is applied to ensure good contact. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[1]

  • Data Processing : The final spectrum is presented in terms of absorbance or transmittance versus wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : A dilute solution of the sample is prepared in a volatile organic solvent, such as dichloromethane or acetonitrile.[1]

  • Instrumentation and Data Acquisition : The analysis is performed on a GC-MS system. A small volume of the sample solution is injected into the gas chromatograph, where the compound is vaporized and separated on a capillary column (e.g., a nonpolar or medium-polarity column).[1] The separated compound then enters the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV.[1]

  • Data Processing : The mass spectrum is recorded, and the resulting data is analyzed to determine the molecular weight and fragmentation pattern. The obtained spectrum can be compared with spectral libraries (e.g., NIST, Wiley) for identification.[2]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Spectroscopic Analysis cluster_interp 3. Data Interpretation & Reporting Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectroscopy (¹H and ¹³C) Prep_NMR->NMR IR FT-IR Spectroscopy (ATR) Prep_IR->IR MS Mass Spectrometry (GC-MS) Prep_MS->MS Data_NMR Chemical Shifts & Coupling Constants NMR->Data_NMR Data_IR Vibrational Frequencies IR->Data_IR Data_MS Molecular Weight & Fragmentation Pattern MS->Data_MS Structure Structure Confirmation Data_NMR->Structure Data_IR->Structure Data_MS->Structure Report Final Report Structure->Report

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-2'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Amino-2'-fluorobenzophenone, a key intermediate in the synthesis of various pharmaceutical compounds. Due to a notable lack of experimentally determined data for this specific molecule in publicly available literature, this guide also includes data for structurally similar compounds to provide a comparative context for researchers.

Core Physicochemical Data

A summary of the available physicochemical data for this compound and its derivatives is presented below. It is critical to note that experimental values for the primary compound of interest are largely unreported.

PropertyThis compound2-Amino-5-chloro-2'-fluorobenzophenone2-Amino-2'-fluoro-5-nitrobenzophenone
IUPAC Name (2-aminophenyl)(2-fluorophenyl)methanone[1](2-amino-5-chlorophenyl)(2-fluorophenyl)methanone(2-amino-5-nitrophenyl)(2-fluorophenyl)methanone[2]
CAS Number 1581-13-1784-38-3344-80-9[3]
Molecular Formula C₁₃H₁₀FNO[1]C₁₃H₉ClFNOC₁₃H₉FN₂O₃[3]
Molecular Weight 215.22 g/mol [1]249.67 g/mol 260.22 g/mol [3]
Melting Point Data not available95-98 °C158-160 °C or 161-163 °C[3]
Boiling Point Data not availableData not available485.6±45.0 °C (Predicted)[3]
Solubility Data not available[4]Data not availableDMF: 2 mg/mL, DMSO: 1 mg/mL[2][3]
logP (Computed) 3.2[1]3.92.547 (Crippen Method)[5]

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physicochemical properties outlined above. These protocols are general in nature and can be adapted for the specific analysis of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, whereas a broad melting range suggests the presence of impurities. The capillary method is a widely used and straightforward technique for this determination.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the crystalline solid is finely powdered using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end. A sample height of 2-3 mm is typically sufficient.

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point. For an accurate measurement, the heating rate should be slow (1-2 °C per minute) as the temperature approaches the expected melting point.

  • Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range is reported as the melting point.

Solubility Determination

Solubility is a fundamental property that influences a compound's bioavailability and formulation. Qualitative solubility tests are often performed first, followed by quantitative measurements if required.

Apparatus:

  • Test tubes and rack

  • Vortex mixer

  • Pipettes

  • Analytical balance

  • A selection of solvents (e.g., water, ethanol, DMSO, DMF)

Procedure for Qualitative Assessment:

  • Sample Preparation: A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed into a test tube.

  • Solvent Addition: A known volume of the desired solvent (e.g., 1 mL) is added to the test tube.

  • Mixing: The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

  • Observation: The solution is visually inspected for the presence of undissolved solid. If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration.

Procedure for Quantitative Assessment (Shake-Flask Method):

  • Equilibrium Saturation: An excess amount of the solid compound is added to a known volume of the solvent in a flask.

  • Agitation: The flask is sealed and agitated (e.g., on a shaker bath) at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Concentration Analysis: A carefully measured aliquot of the clear supernatant is withdrawn and its concentration is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Solubility Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

LogP Determination (Octanol-Water Partition Coefficient)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical parameter in drug design and development. The shake-flask method is the traditional and most reliable technique for its determination.

Apparatus:

  • Separatory funnels or glass vials with screw caps

  • Mechanical shaker or rotator

  • Centrifuge

  • Analytical instrumentation for concentration measurement (e.g., HPLC-UV)

  • n-Octanol and water (or a suitable buffer, e.g., PBS pH 7.4)

Procedure:

  • Solvent Saturation: n-Octanol is saturated with water, and water (or buffer) is saturated with n-octanol by mixing them and allowing the phases to separate.

  • Sample Preparation: A known amount of the compound is dissolved in either the pre-saturated n-octanol or the pre-saturated aqueous phase.

  • Partitioning: A known volume of the solution containing the compound is mixed with a known volume of the other pre-saturated phase in a separatory funnel or vial.

  • Equilibration: The mixture is shaken for a sufficient time (e.g., 1-24 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to expedite this process and ensure a clean separation.

  • Concentration Measurement: The concentration of the compound in both the n-octanol and the aqueous phase is determined using an appropriate analytical method.

  • LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Workflow and Logical Relationships

The following diagram illustrates a logical workflow for the comprehensive characterization of the physicochemical properties of a chemical compound such as this compound.

Physicochemical_Characterization_Workflow cluster_synthesis Compound Synthesis and Purification cluster_properties Physicochemical Property Determination cluster_data Data Analysis and Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Purity_Analysis Purity Analysis (e.g., HPLC, NMR) Purification->Purity_Analysis Melting_Point Melting Point Determination Purity_Analysis->Melting_Point Solubility Solubility Assessment Purity_Analysis->Solubility LogP LogP Determination Purity_Analysis->LogP pKa pKa Determination Purity_Analysis->pKa Data_Compilation Data Compilation and Tabulation Melting_Point->Data_Compilation Solubility->Data_Compilation LogP->Data_Compilation pKa->Data_Compilation Report Technical Guide Generation Data_Compilation->Report

Caption: Workflow for the physicochemical characterization of a chemical compound.

References

The Advent and Evolution of 2-Amino-2'-fluorobenzophenone Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the historical development, synthetic methodologies, and critical applications of 2-Amino-2'-fluorobenzophenone, a cornerstone intermediate in pharmaceutical sciences.

Introduction

This compound is a key chemical intermediate, primarily recognized for its crucial role in the synthesis of various pharmaceuticals, most notably benzodiazepines and other central nervous system (CNS) active agents.[1] Its molecular structure, featuring an aminophenyl ring and a fluorophenyl ring linked by a carbonyl group, provides a versatile scaffold for the construction of complex heterocyclic systems. The presence of the amino and fluoro substituents imparts unique reactivity and physicochemical properties that are leveraged in the synthesis of a range of therapeutic agents. This technical guide provides a comprehensive overview of its discovery, historical significance, and detailed methodologies for its synthesis and characterization.

Historical Perspective

The synthesis of 2-aminobenzophenones is intrinsically linked to the rise of medicinal chemistry in the mid-20th century, particularly with the discovery and development of the benzodiazepine class of drugs. While a definitive "discovery" paper for this compound is not readily apparent in the historical literature, its emergence as a key synthetic intermediate can be traced back to the extensive research in the 1960s aimed at creating novel psychoactive compounds.

Patents from this era, such as one filed in the late 1960s, describe the preparation of this compound as a starting material for more complex molecules, indicating its established use by that time.[2] The primary driver for the development of synthetic routes to this and related compounds was the need for efficient and scalable methods to produce the core aminobenzophenone structure, which is a prerequisite for building the seven-membered diazepine ring of many benzodiazepines.[1][3]

Over the years, several synthetic strategies have been developed, with the Friedel-Crafts acylation being one of the most historically significant and widely employed methods.[1] More recent approaches have focused on improving yields, reducing the use of harsh reagents, and developing more "green" synthetic pathways.

Physicochemical and Spectroscopic Data

Accurate characterization of this compound and its key derivatives is crucial for their application in pharmaceutical synthesis. The following tables summarize their key physical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound and Key Analogs

PropertyThis compound2-Amino-5-chloro-2'-fluorobenzophenone2-Amino-2'-fluoro-5-nitrobenzophenone
CAS Number 1581-13-1[4]784-38-3[1]344-80-9[3]
Molecular Formula C₁₃H₁₀FNO[4]C₁₃H₉ClFNO[1]C₁₃H₉FN₂O₃[3]
Molecular Weight 215.22 g/mol [4]249.67 g/mol [1]260.22 g/mol [3]
Appearance Yellow prisms[2]Yellow crystalline powder[1]Yellow crystalline solid[3]
Melting Point 126-128 °C[2]95-98 °C[1]161-163 °C[3]

Table 2: Spectroscopic Data for 2-Amino-5-chloro-2'-fluorobenzophenone

TechniqueData
¹H NMR Spectral data available, detailed interpretation required from raw spectra.[1]
¹³C NMR Spectral data available, detailed interpretation required from raw spectra.[1]
Mass Spectrometry (MS) Molecular Ion Peak (M+): m/z 249. Key fragmentation peaks can be analyzed to confirm the structure.[1]
Infrared (IR) Spectroscopy Characteristic peaks corresponding to N-H stretching (amino group), C=O stretching (carbonyl group), C-Cl stretching, and C-F stretching are observable.[1]

Core Synthetic Methodologies

The synthesis of this compound and its derivatives can be broadly categorized into a few key strategies. The most prominent among these are the Friedel-Crafts acylation and multi-step syntheses starting from readily available precursors like anthranilic acid or phthalic anhydride.

Friedel-Crafts Acylation

This is a classical and widely employed method for the synthesis of benzophenones.[5] In this approach, an acylating agent (an o-fluorobenzoyl derivative) is reacted with an aromatic substrate (an aniline derivative) in the presence of a Lewis acid catalyst. For the synthesis of substituted analogs like 2-Amino-5-chloro-2'-fluorobenzophenone, this typically involves the condensation of 2-fluorobenzoyl chloride with 4-chloroaniline, catalyzed by zinc chloride (ZnCl₂).[1] The use of specially prepared anhydrous zinc chloride has been shown to significantly improve both the yield and purity of the final product.[1]

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_conditions Conditions 2-Fluorobenzoyl_Chloride 2-Fluorobenzoyl Chloride Product This compound Derivative 2-Fluorobenzoyl_Chloride->Product Acylation Aniline_Derivative Aniline Derivative Aniline_Derivative->Product Lewis_Acid Lewis Acid (e.g., ZnCl2) Lewis_Acid->Product Heat Heat (100-350 °C) Heat->Product

General scheme for Friedel-Crafts acylation synthesis.

This protocol is adapted from established procedures for the synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone and serves as a general guideline.[1]

  • Catalyst Preparation: Anhydrous zinc chloride is prepared by heating technical grade zinc chloride under vacuum at a temperature between 40-200 °C in the presence of a dehydrating agent (e.g., phosphorus pentoxide) for 1-20 hours. This ensures the catalyst is highly active.[1]

  • Reaction Setup: A reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser is charged with aniline and o-fluorobenzoyl chloride. The molar ratio of aniline to o-fluorobenzoyl chloride can range from 1:1 to 1:1.5.

  • Condensation Reaction: The prepared anhydrous zinc chloride is added to the reaction mixture. The mixture is heated to a temperature between 180-220 °C and maintained for 2 to 10 hours.[1]

  • Workup - Acidolysis: After the reaction is complete, the mixture is cooled, and an aqueous acid solution (e.g., hydrochloric acid) is added to decompose the reaction complex.[1]

  • Isolation: The crude product precipitates and is isolated by filtration.

  • Purification - Recrystallization: The crude product is dissolved in a hot ethanol solution. Activated carbon can be added for decolorization, and the mixture is refluxed. The hot solution is filtered to remove the activated carbon and any insoluble impurities. The filtrate is then cooled to induce crystallization. The purified crystals are collected by filtration, washed with cold ethanol, and dried under vacuum.[1]

Synthesis from 2-Nitro-2'-fluorobenzophenone

An alternative route, described in the patent literature, involves the reduction of a nitro-substituted precursor.[2] This method avoids the direct use of aniline in the key bond-forming step.

Nitro_Reduction_Pathway Nitro_Precursor 2-Nitro-2'-fluorobenzophenone Product This compound Nitro_Precursor->Product Reduction Reducing_Agent Reducing Agent (e.g., Potassium Acetate/Ethanol) Reducing_Agent->Product

Synthesis via reduction of a nitro precursor.
  • Reaction Setup: A mixture of 2-nitro-2'-fluorobenzophenone and potassium acetate is prepared in ethanol.

  • Reaction: The mixture is heated at reflux for 24 hours.

  • Workup: The ethanol is removed under reduced pressure. The crude mixture of the product and potassium acetate is partitioned between methylene chloride and water.

  • Extraction: The layers are separated, and the aqueous layer is washed with methylene chloride.

  • Purification: The combined organic layers are washed with 3 N sodium hydroxide solution, water, and saturated brine solution, then dried over anhydrous sodium sulfate and filtered.

  • Isolation: The solvent is removed, and the product is recrystallized from ethanol to yield this compound as yellow prisms.

Synthesis from Phthalic Anhydride

This synthetic strategy builds the benzophenone core first and then generates the amino group in a late-stage transformation. It offers an alternative pathway that avoids the direct use of aniline derivatives in the key bond-forming step.[5]

  • Friedel-Crafts Acylation: Phthalic anhydride is reacted with fluorobenzene in the presence of a Lewis acid (e.g., AlCl₃) to yield 2-(2'-fluorobenzoyl)benzoic acid.

  • Amidation: The resulting carboxylic acid is converted to its acid chloride (e.g., using thionyl chloride), which is then reacted with ammonia to form 2-(2'-fluorobenzoyl)benzamide.

  • Hofmann Degradation: The amide is treated with a solution of bromine or chlorine in sodium hydroxide to induce the Hofmann rearrangement, yielding this compound.[5]

G cluster_0 Experimental Workflow start Start Materials (Phthalic Anhydride, Fluorobenzene) step1 Friedel-Crafts Acylation (AlCl3) start->step1 intermediate1 2-(2'-fluorobenzoyl)benzoic acid step1->intermediate1 step2 Amidation (SOCl2, then NH3) intermediate1->step2 intermediate2 2-(2'-fluorobenzoyl)benzamide step2->intermediate2 step3 Hofmann Degradation (Br2, NaOH) intermediate2->step3 end_product This compound step3->end_product

Workflow for synthesis from phthalic anhydride.

Conclusion

This compound holds a significant place in the history of medicinal chemistry as a pivotal intermediate. Its discovery and the development of efficient synthetic routes have enabled the production of numerous important drugs that have had a profound impact on the treatment of neurological and psychiatric disorders.[1] The detailed technical information provided in this guide serves as a valuable resource for researchers and professionals in the pharmaceutical industry, facilitating a deeper understanding of this crucial compound and its applications in drug discovery and development.

References

An In-depth Technical Guide to the Molecular Structure and Reactivity of 2-Amino-2'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2'-fluorobenzophenone is a key chemical intermediate, primarily recognized for its critical role in the synthesis of various pharmaceuticals. Its molecular architecture, featuring a benzophenone core with an amino group and a fluorine atom on adjacent phenyl rings, provides a versatile scaffold for the construction of complex heterocyclic systems. This guide provides a comprehensive overview of its molecular structure, reactivity, synthesis, and spectroscopic characterization, supported by quantitative data and detailed experimental protocols.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Registry Number 1581-13-1, is a substituted benzophenone that serves as an indispensable building block in medicinal chemistry.[1] The presence of the amino and fluoro substituents imparts unique reactivity and physicochemical properties that are leveraged in the synthesis of a range of therapeutic agents.

The molecular structure of this compound consists of two phenyl rings connected by a carbonyl group. One ring is substituted with an amino group at the 2-position, and the other with a fluorine atom at the 2'-position. This substitution pattern is crucial for its subsequent chemical transformations.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₃H₁₀FNO[1]
Molecular Weight 215.22 g/mol [1]
CAS Registry Number 1581-13-1[1]
Appearance No data available[2]
Melting Point No data available[2]
IUPAC Name (2-aminophenyl)-(2-fluorophenyl)methanone[1]

Spectroscopic Data

Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound Data sourced from NMRShiftDB. Specific solvent and frequency not provided.

Chemical Shift (ppm)MultiplicityIntegrationAssignment (Predicted)
7.4 - 7.6m2HAromatic Protons
7.2 - 7.3m2HAromatic Protons
6.6 - 6.8m2HAromatic Protons
6.5br s2H-NH₂ Protons

Table 3: ¹³C NMR Spectroscopic Data for this compound Predicted data. Experimental data not available in the search results.

Chemical Shift (ppm)Assignment (Predicted)
195 - 200C=O (Carbonyl)
160 - 165 (d)C-F
150 - 155C-NH₂
115 - 140Aromatic Carbons
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[3]

Table 4: IR Spectroscopic Data for this compound Vapor Phase IR data available. Specific peak values require access to the full spectrum.

Wavenumber (cm⁻¹)Functional Group Assignment
3300 - 3500N-H Stretch (Amino group)
3000 - 3100C-H Stretch (Aromatic)
1650 - 1700C=O Stretch (Ketone)
1500 - 1600C=C Stretch (Aromatic)
1200 - 1300C-N Stretch
1100 - 1200C-F Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[1]

Table 5: Mass Spectrometry Data for this compound

m/zInterpretation
215Molecular Ion [M]⁺
198[M - NH₂]⁺
186[M - CO]⁺
120[C₇H₆NO]⁺
95[C₆H₄F]⁺

Reactivity and Reaction Mechanisms

The reactivity of this compound is primarily dictated by the interplay of its functional groups. The amino group is nucleophilic, while the fluorine atom and the carbonyl group have electron-withdrawing effects that influence the electron density of the aromatic rings.

A key application of this compound is in the synthesis of benzodiazepines, a class of psychoactive drugs.[4][5] This typically involves the reaction of the amino group to build the characteristic seven-membered diazepine ring.

Synthetic Workflow for Benzodiazepine Synthesis

The following diagram illustrates a generalized synthetic pathway from this compound to a benzodiazepine core structure.

G Synthetic Workflow for Benzodiazepine Synthesis A This compound B Acylation/Alkylation of Amino Group A->B Reagent (e.g., acid chloride, alkyl halide) C Acylated Intermediate B->C D Cyclization Reaction C->D Reagent (e.g., ammonia, hydrazine) E Benzodiazepine Core D->E

Caption: Generalized synthetic workflow for benzodiazepine synthesis.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following is a representative protocol for a key reaction type involving this compound.

Synthesis of this compound via Friedel-Crafts Acylation

A common method for the synthesis of this compound is the Friedel-Crafts acylation. A patented method describes the condensation of an o-fluorobenzoyl chloride with a p-chloroaniline, followed by removal of the chloro group, though a direct synthesis using aniline can also be envisioned.[6]

Protocol: This is a generalized protocol based on related syntheses and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous zinc chloride (Lewis acid catalyst) to a solution of aniline in an inert solvent (e.g., dichloromethane).

  • Addition of Acylating Agent: Slowly add o-fluorobenzoyl chloride to the stirred mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and quench with dilute hydrochloric acid.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Spectroscopic Analysis Workflow

The following diagram outlines a typical workflow for the spectroscopic characterization of synthesized this compound.

G Spectroscopic Analysis Workflow A Synthesized This compound B Sample Preparation (Dissolution in appropriate solvent) A->B C ¹H and ¹³C NMR Spectroscopy B->C D IR Spectroscopy B->D E Mass Spectrometry (e.g., GC-MS) B->E F Data Analysis and Structure Confirmation C->F D->F E->F G Purity Assessment F->G

Caption: Workflow for spectroscopic analysis.

Applications in Drug Development

This compound is a valuable precursor for a variety of psychoactive drugs.[4][7] Its utility in the synthesis of benzodiazepines such as midazolam, flutazolam, and flurazepam highlights its importance in medicinal chemistry.[4][7] The fluorine substituent can enhance the metabolic stability and binding affinity of the final drug molecule.

Conclusion

This compound is a fundamentally important molecule in the field of medicinal chemistry. Its unique structural features and reactivity provide a robust platform for the synthesis of a wide range of pharmaceutical compounds. A thorough understanding of its molecular properties, reactivity, and analytical characterization is essential for its effective utilization in drug discovery and development. This guide has provided a comprehensive overview of these aspects to support ongoing research and innovation in the field.

References

The Role of 2-Amino-2'-fluorobenzophenone as a Precursor in Benzodiazepine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2'-fluorobenzophenone and its derivatives are pivotal precursors in the synthesis of a significant class of psychoactive compounds: benzodiazepines. These compounds are widely recognized for their therapeutic applications in treating anxiety, insomnia, seizures, and other neurological conditions. The chemical architecture of this compound, featuring a reactive amino group positioned ortho to a benzoyl carbonyl, provides a versatile scaffold for the construction of the characteristic seven-membered diazepine ring that defines the benzodiazepine core. This technical guide offers an in-depth exploration of the synthetic pathways from this compound derivatives to key benzodiazepines, presenting detailed experimental protocols, quantitative data, and visualizations of the underlying chemical and biological processes. While specific data on the unsubstituted this compound is limited in readily available literature, this guide focuses on its closely related and industrially significant analogues, 2-amino-5-chloro-2'-fluorobenzophenone and 2-amino-2'-fluoro-5-nitrobenzophenone, to provide a robust framework for benzodiazepine synthesis.

Physicochemical Properties of Key Precursors

A fundamental understanding of the precursors is crucial for their effective application in synthesis. The table below summarizes the key physicochemical properties of relevant 2-aminobenzophenone derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)CAS Number
2-Amino-5-chloro-2'-fluorobenzophenoneC₁₃H₉ClFNO249.67Yellow crystalline powder95-98784-38-3
2-Amino-2'-fluoro-5-nitrobenzophenoneC₁₃H₉FN₂O₃260.22Yellow crystalline solid161-163389-99-1

Synthetic Pathways to Benzodiazepines

The conversion of 2-aminobenzophenone precursors to the 1,4-benzodiazepine scaffold typically involves a two-step sequence: acylation of the 2-amino group followed by cyclization to form the seven-membered diazepine ring. Two principal methods are commonly employed: the Sternbach method involving haloacetylation and subsequent amination/cyclization, and a more direct approach through condensation with an amino acid ester.

General Synthetic Workflow

The overall transformation can be visualized as a streamlined process from the precursor to the final benzodiazepine product, with key intermediate stages.

G Precursor 2-Aminobenzophenone Derivative Acylation Acylation Precursor->Acylation Haloacetyl Halide or Amino Acid Derivative Intermediate Acyclic Intermediate (e.g., 2-Haloacetamido-benzophenone) Acylation->Intermediate Cyclization Cyclization Intermediate->Cyclization Ammonia or Base-catalyzed Benzodiazepine 1,4-Benzodiazepine Core Cyclization->Benzodiazepine

Caption: General workflow for 1,4-benzodiazepine synthesis.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of benzodiazepines from 2-aminobenzophenone precursors. It is important to note that these protocols are based on syntheses using the 5-chloro and 5-nitro substituted analogs of this compound and may require optimization for the unsubstituted parent compound.

Protocol 1: Synthesis of 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

This protocol outlines the synthesis of a benzodiazepine derivative from 2-amino-5-chloro-2'-fluorobenzophenone via a two-step process.

Step 1: Acylation with Chloroacetyl Chloride

  • Materials: 2-Amino-5-chloro-2'-fluorobenzophenone, Toluene, Chloroacetyl chloride.

  • Procedure:

    • Dissolve 2.50 g (0.01 mol) of 2-amino-5-chloro-2'-fluorobenzophenone in 20 mL of toluene in a round-bottom flask.

    • Cool the solution to 5–10 °C using an ice bath.

    • Slowly add a solution of 0.85 mL (1.2 g, 0.011 mol) of chloroacetyl chloride in 2 mL of toluene dropwise to the cooled solution with continuous stirring.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 3-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, evaporate the solvent under reduced pressure to obtain the crude 2-(chloroacetamido)-5-chloro-2'-fluorobenzophenone.

Step 2: Cyclization with Ammonia

  • Materials: Crude 2-(chloroacetamido)-5-chloro-2'-fluorobenzophenone, Methanolic ammonia.

  • Procedure:

    • Dissolve the crude product from Step 1 in methanolic ammonia.

    • Stir the mixture at room temperature. The reaction can be accelerated using microwave irradiation (e.g., 100 °C for 30 minutes).

    • Monitor the cyclization by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Triturate the residue with water and collect the solid product by filtration.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the final product.

Protocol 2: Synthesis of 7-Nitro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

This protocol details the synthesis from 2-amino-2'-fluoro-5-nitrobenzophenone using a one-pot reaction with glycine ethyl ester hydrochloride.

  • Materials: 2-Amino-2'-fluoro-5-nitrobenzophenone, Glycine ethyl ester hydrochloride, Pyridine, Piperidine (optional catalyst).

  • Procedure:

    • In a round-bottom flask, combine 2-amino-2'-fluoro-5-nitrobenzophenone, glycine ethyl ester hydrochloride, and pyridine. A catalytic amount of piperidine can be added.

    • Heat the mixture to reflux and maintain for 18-24 hours.

    • Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the pyridine under reduced pressure.

    • Treat the residue with a mixture of water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer and wash it successively with water, dilute hydrochloric acid (to remove any remaining pyridine), and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone).

Quantitative Data

The efficiency of benzodiazepine synthesis is dependent on various factors including the specific precursor, reagents, and reaction conditions. The following tables summarize available quantitative data for the synthesis of benzodiazepines and the binding affinities of the resulting compounds.

Table 1: Reaction Conditions and Yields for Benzodiazepine Synthesis
ProductPrecursorReagentsSolventReaction TimeTemperature (°C)Yield (%)
7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one2-Amino-5-chloro-2'-fluorobenzophenone1. Chloroacetyl chloride2. AmmoniaToluene, then Methanol/Water1. 3-4 hours2. 30 minutes (microwave)1. 5-10, then RT2. 10090 (overall)
Flurazepam2-Amino-5-chloro-2'-fluorobenzophenoneMulti-step synthesisNot specifiedNot specifiedNot specifiedNot specified
Midazolam2-Amino-5-chloro-2'-fluorobenzophenoneEpichlorohydrin, Ammonia, Phosphorus pentoxideNot specified1-2 hours, then 5 hours70-80Not specified
Table 2: GABA-A Receptor Binding Affinities of Benzodiazepines

The pharmacological potency of benzodiazepines is closely related to their binding affinity for the GABA-A receptor. A lower inhibition constant (Kᵢ) indicates a higher binding affinity.

CompoundBinding Affinity (Kᵢ) in nM (in vitro, rat brain membranes)
Flurazepam12.7
Desalkylflurazepam (metabolite)0.85
Hydroxyethylflurazepam (metabolite)16.2
Diazepam (for reference)~5-20

Mechanism of Action: GABA-A Receptor Modulation

Benzodiazepines exert their therapeutic effects by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor in the central nervous system. They bind to a specific site on the receptor, distinct from the GABA binding site, and enhance the effect of the inhibitory neurotransmitter GABA. This potentiation of GABA's action leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a reduction in neuronal excitability.

G cluster_receptor GABA-A Receptor GABA_site GABA Binding Site Cl_channel Chloride (Cl⁻) Channel (Closed) GABA_site->Cl_channel Opens Channel BZD_site Benzodiazepine Binding Site BZD_site->GABA_site Enhances GABA Affinity Increased_Cl_Influx Increased Cl⁻ Influx Cl_channel->Increased_Cl_Influx GABA GABA GABA->GABA_site Binds to Benzodiazepine Benzodiazepine Benzodiazepine->BZD_site Binds to Hyperpolarization Neuronal Hyperpolarization Increased_Cl_Influx->Hyperpolarization CNS_Depression CNS Depression (Anxiolytic, Sedative Effects) Hyperpolarization->CNS_Depression

Caption: Benzodiazepine modulation of GABA-A receptor signaling.

Conclusion

This compound and its derivatives are indispensable precursors in the synthesis of a wide array of benzodiazepines. The synthetic routes, primarily involving acylation and cyclization, are well-established for substituted analogs and provide a strong foundation for the development of novel derivatives. The strategic incorporation of the 2'-fluoro substituent is a key element in medicinal chemistry, often leading to enhanced pharmacological potency. This guide provides researchers and drug development professionals with a comprehensive overview of the synthesis, quantitative data, and biological mechanism of action related to this important class of compounds, facilitating further research and development in the field of neuroscience and psychopharmacology.

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 2-Amino-2'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for the thermal stability and degradation of 2-Amino-2'-fluorobenzophenone is not extensively available in public literature. This guide outlines the expected stability characteristics and degradation pathways based on the known chemistry of substituted benzophenones, particularly its close analog 2-Amino-5-chloro-2'-fluorobenzophenone, and established principles of pharmaceutical forced degradation studies. The experimental protocols and data presented herein are illustrative and intended to guide researchers in their own studies.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₁₀FNO
Molecular Weight 215.22 g/mol [1]
Appearance Expected to be a crystalline powder
Melting Point Not definitively reported; a related compound, (2-Aminophenyl)(4-fluorophenyl)methanone, has a melting point of 148-152°C.[2]
Solubility Expected to be soluble in organic solvents like DMSO and methanol, with slight solubility in water.[2]

Thermal Stability Analysis

The thermal stability of a compound is crucial for determining its suitability in pharmaceutical manufacturing and formulation. The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Expected Thermal Analysis Data

Based on data for analogous compounds, the expected thermal properties of this compound are summarized in Table 2.[3] It is anticipated to exhibit good thermal stability.[2]

Table 2: Expected Quantitative Data from TGA and DSC Analyses

AnalysisParameterExpected ValueDescription
TGAOnset of Decomposition> 200 °CThe temperature at which significant thermal decomposition begins.[3]
TGAMass Loss at 300 °C< 5%Indicates good thermal stability under typical processing temperatures.[3]
DSCMelting Point (Peak)~150 °CThe temperature at which the melting rate is maximal, estimated from a similar compound.[2]
DSCEnthalpy of Fusion (ΔHfus)80 - 120 J/gThe heat required to melt the substance.[3]
Experimental Protocols for Thermal Analysis

Objective: To determine the temperature at which the compound begins to decompose and to quantify mass loss as a function of temperature.[3]

Instrumentation: A calibrated thermogravimetric analyzer.[3]

Methodology:

  • Accurately weigh 5-10 mg of this compound into a standard TGA pan (e.g., platinum or alumina).[3]

  • Place the pan in the TGA furnace.

  • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.[3]

  • Maintain a constant flow of an inert gas (e.g., nitrogen) at a rate of 50 mL/min throughout the experiment to prevent oxidative degradation.[3]

  • Record the mass of the sample as a function of temperature. The onset of decomposition is determined from the temperature at which a significant mass loss is first observed.[3]

Objective: To determine the melting point and enthalpy of fusion, and to detect any other thermal events.[3]

Instrumentation: A calibrated differential scanning calorimeter.[3]

Methodology:

  • Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.[3]

  • Place both the sample and reference pans in the DSC cell.

  • Heat the sample from ambient temperature to a temperature above its melting point (e.g., 250 °C) at a constant heating rate of 10 °C/min under a nitrogen atmosphere.[3]

  • Record the heat flow to the sample relative to the reference. The melting point is determined as the peak of the endothermic melting transition.[3]

Degradation Profile: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a drug substance under various stress conditions.[3][4] These studies are critical for the development of stability-indicating analytical methods.[3] A general workflow for conducting forced degradation studies is depicted below.

G cluster_0 Forced Degradation Workflow DrugSubstance This compound StressConditions Apply Stress Conditions (Heat, Light, Acid, Base, Oxidation) DrugSubstance->StressConditions SampleCollection Collect Samples at Time Points StressConditions->SampleCollection Analysis Analyze using Stability-Indicating Method (e.g., HPLC) SampleCollection->Analysis Identify Identify Degradation Products (e.g., MS) Analysis->Identify Pathway Elucidate Degradation Pathways Identify->Pathway

General workflow for forced degradation studies.
Experimental Protocols for Forced Degradation

The recommended degradation level for these studies is typically between 5-20%.[5]

Methodology:

  • Acidic: Dissolve the compound in a 0.1 M hydrochloric acid solution.[3]

  • Basic: Dissolve the compound in a 0.1 M sodium hydroxide solution.[3]

  • Incubate the solutions at 60 °C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[3]

  • Neutralize the samples before analysis.[3]

Methodology:

  • Dissolve the compound in a solution of 3% hydrogen peroxide.[3]

  • Keep the solution at room temperature and protect it from light.

  • Collect samples at various time points.[3]

Methodology:

  • Store the solid compound in a temperature-controlled oven at 80 °C.[3]

  • Also, prepare a solution of the compound in a suitable solvent and heat it at 60 °C.

  • Collect samples at various time points.

Methodology:

  • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be protected from light.

Postulated Degradation Pathways

Based on the structure of this compound, several degradation pathways can be postulated under different stress conditions. The primary degradation pathways likely involve modification of the amino group.[3]

G cluster_1 Postulated Degradation Pathways Parent This compound HydrolysisProduct 2-Hydroxy-2'-fluorobenzophenone Parent->HydrolysisProduct Acid Hydrolysis OxidationProduct Oxidized Amino Group Products (e.g., Nitroso, Nitro) Parent->OxidationProduct Oxidation (H₂O₂) CyclizationProduct Intramolecular Cyclization Product Parent->CyclizationProduct Base Catalyzed

Postulated degradation pathways.
Expected Degradation Profile

The expected degradation under various stress conditions and the potential major degradation products are summarized in Table 3.

Table 3: Summary of Expected Forced Degradation Results

Stress ConditionExpected Degradation (%)Potential Major Degradation Products/Pathways
0.1 M HCl, 60 °C, 24h10-15%Hydrolysis of the amino group to a hydroxyl group.[3]
0.1 M NaOH, 60 °C, 24h5-10%Possible intramolecular cyclization products.[3]
3% H₂O₂, RT, 24h15-20%Oxidation of the amino group; Aromatic ring hydroxylation.[3]
Heat (solid), 80 °C, 7 days< 2%Minimal degradation expected.[3]
Photolytic (ICH Q1B)5-10%Reduction of the carbonyl group.

Stability-Indicating Analytical Method

A stability-indicating analytical method is required to separate and quantify the parent compound from its degradation products.[3] High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection is the method of choice.[3]

Illustrative HPLC Method
  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at a suitable wavelength (e.g., 254 nm) and Mass Spectrometry (ESI+) for identification of degradation products.[3]

G cluster_2 Stability-Indicating Method Workflow MethodDevelopment Develop HPLC Method ForcedDegradation Generate Degraded Samples MethodDevelopment->ForcedDegradation Specificity Inject Samples to Check Specificity ForcedDegradation->Specificity PeakPurity Assess Peak Purity Specificity->PeakPurity Validation Validate Method (ICH Q2) PeakPurity->Validation

Workflow for stability-indicating method development.

Conclusion

This compound is expected to be a thermally stable compound under typical pharmaceutical processing conditions. However, it is likely susceptible to degradation under hydrolytic and oxidative stress. The primary degradation pathways are anticipated to involve the amino group. The development of a validated stability-indicating HPLC method is crucial for the accurate monitoring of the stability of this compound and for the identification and quantification of any potential degradation products. The information and protocols provided in this guide serve as a robust starting point for researchers and scientists in their investigation of the thermal stability and degradation profile of this compound.

References

An In-depth Technical Guide to the Solubility of 2-Amino-2'-fluorobenzophenone in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2-Amino-2'-fluorobenzophenone, a key intermediate in pharmaceutical synthesis. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides solubility information for structurally related analogs to offer valuable insights. Furthermore, a detailed experimental protocol for determining solubility via the reliable shake-flask method is presented, empowering researchers to ascertain precise solubility parameters in their laboratories.

Solubility Data of Structurally Related Benzophenones

Compound NameSolventSolubility (mg/mL)
2-Amino-2'-fluoro-5-nitrobenzophenoneDimethylformamide (DMF)2
Dimethyl sulfoxide (DMSO)1
2-Amino-5-bromo-2'-fluorobenzophenoneDimethylformamide (DMF)30
Dimethyl sulfoxide (DMSO)30
Ethanol30

This data is provided as a reference and may not be fully representative of the solubility of this compound.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a solid compound in a given solvent.[1][2][3] This protocol outlines the necessary steps to obtain reliable and reproducible solubility data.

2.1. Principle

An excess amount of the solid compound (solute) is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute.[2][3] The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved solute is quantified using a suitable analytical technique.[1]

2.2. Materials and Equipment

  • This compound (crystalline solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, etc.) of analytical grade

  • Glass vials or flasks with airtight screw caps

  • Orbital shaker or incubator shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm or 0.45 µm pore size, compatible with the chosen solvent)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Centrifuge (optional)

2.3. Procedure

  • Preparation: Add an excess amount of crystalline this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration: Tightly seal the vials and place them in a temperature-controlled shaker. Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[1][2] The agitation speed should be sufficient to keep the solid suspended without creating a vortex.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment. Alternatively, the samples can be centrifuged to facilitate the separation of the solid phase.[1]

  • Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any remaining undissolved microcrystals. This step is critical to prevent overestimation of the solubility.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[1] A calibration curve prepared with known concentrations of the compound in the same solvent is required for accurate quantification.[4]

2.4. Data Analysis

Calculate the solubility (S) using the following formula:

S (mg/mL) = (Concentration of diluted sample) × (Dilution factor)

The experiment should be performed in triplicate to ensure the reliability of the results.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add known volume of organic solvent A->B C Seal and agitate at constant temperature (24-72 hours) B->C D Allow solid to sediment or centrifuge C->D E Withdraw supernatant and filter (0.22 µm) D->E F Dilute sample accurately E->F G Quantify concentration (e.g., HPLC-UV) F->G H Calculate solubility G->H

Caption: Workflow for Shake-Flask Solubility Determination.

References

Electron-withdrawing effects of the fluorine atom in 2-Amino-2'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Electron-Withdrawing Effects of the Fluorine Atom in 2-Amino-2'-fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron-withdrawing effects of the fluorine atom in this compound. It explores how this substitution influences the molecule's electronic properties, reactivity, and utility as a synthetic intermediate in pharmaceutical development.

Introduction: The Significance of Fluorine in Medicinal Chemistry

This compound is a substituted diaryl ketone that serves as a valuable building block in organic synthesis. The introduction of fluorine into organic molecules is a critical strategy in modern drug design. Due to its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, fluorine can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1]

In this compound, the fluorine atom at the 2'-position plays a pivotal role in modulating the reactivity of the entire scaffold. Understanding its electronic influence is crucial for predicting reaction outcomes and designing efficient synthetic pathways for complex pharmaceutical agents.

Electronic Effects of the 2'-Fluoro Substituent

The fluorine atom exhibits a dual electronic nature, which is fundamental to its influence on the benzophenone core:

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. It pulls electron density away from the aromatic ring through the sigma (σ) bond, which increases the electrophilicity of the adjacent carbonyl carbon.[1]

  • Mesomeric Effect (+M): Fluorine possesses lone pairs of electrons that can be donated back into the aromatic ring through a resonance or mesomeric effect.[1] However, due to the poor overlap between the 2p orbitals of carbon and fluorine, this effect is significantly weaker than its inductive counterpart.

The dominant inductive effect deactivates the fluorinated ring towards electrophilic substitution but is key to the molecule's utility as a synthetic precursor.

Caption: Electronic influence of the 2'-fluoro group.

Impact on Carbonyl Group Electrophilicity

The strong electron-withdrawing inductive effect (-I) of the fluorine atom significantly increases the partial positive charge (δ+) on the carbonyl carbon. This heightened electrophilicity makes the carbonyl group more susceptible to nucleophilic attack, a key step in many cyclization reactions used to build heterocyclic systems.[1]

Influence on Amino Group Nucleophilicity

The nucleophilicity of the 2-amino group is critical for its role in forming new bonds, particularly in the synthesis of benzodiazepines and related structures.[2] The electron-withdrawing nature of the fluorinated ring, transmitted through the benzophenone backbone, slightly decreases the electron density on the distal amino group. This results in a modest reduction in its basicity and nucleophilicity.[1][2]

Physicochemical and Spectroscopic Data

The accurate characterization of this compound and its derivatives is essential for their application in pharmaceutical synthesis.

Table 1: Physicochemical Properties of this compound and Analogs

PropertyThis compound2-Amino-5-chloro-2'-fluorobenzophenone2-Amino-2'-fluoro-5-nitrobenzophenone
CAS Number 1581-13-1[3]784-38-3[4]344-80-9[5]
Molecular Formula C₁₃H₁₀FNO[3]C₁₃H₉ClFNO[4]C₁₃H₉FN₂O₃[5]
Molecular Weight 215.22 g/mol [3]249.67 g/mol [4]260.22 g/mol [5]
Appearance Not specifiedYellow crystalline powder[2][4]Yellow crystalline solid[5][6]
Melting Point Not specified95-98 °C[2][4]161-163 °C[7]

Table 2: Reference Spectroscopic Data for 2-Amino-5-chloro-2'-fluorobenzophenone (Note: This data for a close analog serves as a reference. Similar patterns are expected for this compound, with variations in chemical shifts due to the absence of the chloro group.)

Technique Data (for 5-chloro analog) Expected Interpretation
¹H NMR (400 MHz, CDCl₃) δ 6.40 (br s, 2H, -NH₂), δ 6.66-7.52 (m, 7H, Ar-H)[8]A broad singlet for the amino protons and a complex multiplet region for the seven aromatic protons.
IR Spectroscopy Not specifiedCharacteristic peaks for N-H stretching (amine), C=O stretching (ketone), and C-F stretching.
Mass Spectrometry (EI) Not specifiedA molecular ion peak corresponding to the compound's mass, along with characteristic fragmentation patterns.

Synthesis and Experimental Protocols

The most common and historically significant method for synthesizing substituted 2-aminobenzophenones is the Friedel-Crafts acylation reaction.[4][9] This typically involves the condensation of an o-fluorobenzoyl chloride with a substituted aniline in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂).[4][7]

synthesis_workflow start Start Materials: - o-Fluorobenzoyl Chloride - Aniline - Anhydrous ZnCl₂ reaction Friedel-Crafts Acylation: 1. Combine reactants 2. Heat to 180-205°C 3. Maintain for ~1 hour start->reaction quench Quench & Hydrolysis: 1. Cool reaction melt 2. Add HCl solution 3. Reflux to hydrolyze intermediate reaction->quench extraction Work-up & Extraction: 1. Adjust pH with base 2. Extract with organic solvent (e.g., Toluene) quench->extraction purify Purification: 1. Wash organic layers 2. Dry over Na₂SO₄ 3. Concentrate under vacuum extraction->purify product Final Product: This compound purify->product

Caption: General workflow for synthesis and purification.

Detailed Experimental Protocol: Synthesis of this compound

(This protocol is adapted from established methods for structurally similar compounds like 2-amino-5-chloro-2'-fluorobenzophenone and 2-amino-2'-fluoro-5-nitrobenzophenone.)[7][10]

  • Materials:

    • o-Fluorobenzoyl chloride

    • Aniline

    • Anhydrous zinc chloride (ZnCl₂)

    • 3N Hydrochloric acid (HCl)

    • Ammonium hydroxide or Sodium hydroxide solution

    • Toluene or other suitable organic solvent

    • Anhydrous sodium sulfate

  • Procedure:

    • Reaction Setup: In a 3-neck flask equipped with a mechanical stirrer, thermometer, and reflux condenser, combine o-fluorobenzoyl chloride and aniline.

    • Catalyst Addition: While stirring, heat the mixture to approximately 180 °C. Cautiously add anhydrous zinc chloride in portions.

    • Heating: Raise the reaction temperature to 200-205 °C and maintain for 40-60 minutes. The mixture will become a golden-colored melt.[10]

    • Quenching and Hydrolysis: Carefully cool the reaction mixture. Slowly add 3N HCl solution to quench the reaction. Reflux the resulting mixture for approximately 15 hours to ensure complete hydrolysis of the intermediate.[7][10]

    • Work-up: Cool the mixture and neutralize with a base (e.g., ammonium hydroxide) to precipitate the crude product.

    • Extraction: Extract the product into toluene at approximately 60 °C. Separate the aqueous phase and perform a second extraction with fresh toluene.[7]

    • Purification: Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.

    • Final Product: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or toluene) to yield this compound.

Reactivity and Applications in Synthesis

The electronic modifications induced by the 2'-fluoro group make this compound a versatile intermediate for synthesizing complex heterocyclic structures, particularly benzodiazepines and quinazolines, which are prevalent scaffolds in CNS-active pharmaceuticals.[4][11]

Key Reaction: N-Acylation

A common initial step for further elaboration is the acylation of the primary amino group. This reaction forms an amide that can subsequently undergo intramolecular cyclization.

General Experimental Protocol: N-Acylation

(This protocol is based on established methods for the N-acylation of 2-amino-5-chloro-2'-fluorobenzophenone.)[2][11]

  • Materials:

    • This compound

    • Anhydrous solvent (e.g., Toluene, THF)

    • Base (e.g., Pyridine, Triethylamine)

    • Acid chloride (e.g., Chloroacetyl chloride)

  • Procedure:

    • Dissolve this compound (1.0 eq.) in an anhydrous solvent in a round-bottom flask.

    • Add the base (1.1 eq.) and cool the mixture in an ice bath (0-10 °C).

    • Slowly add the acid chloride (1.05 eq.) dropwise to the stirred solution, maintaining the low temperature.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding water. Extract the product with a suitable organic solvent.

    • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude amide product by recrystallization or column chromatography.

Conclusion

The 2'-fluoro substituent in this compound exerts a profound influence on the molecule's chemical properties, primarily through a strong electron-withdrawing inductive effect. This effect enhances the electrophilicity of the carbonyl carbon, making it a prime site for nucleophilic attack, while slightly attenuating the nucleophilicity of the distal amino group. This well-understood modulation of reactivity is critical for its successful application as a key intermediate in the multi-step synthesis of benzodiazepines and other valuable pharmaceutical agents. The synthetic protocols and characterization data provided herein serve as a valuable resource for researchers in organic synthesis and drug development.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Amino-2'-fluorobenzophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2'-fluorobenzophenone is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of central nervous system (CNS) active agents. Its structure serves as a versatile scaffold for the construction of complex heterocyclic systems. The Friedel-Crafts acylation is a primary and effective method for the synthesis of 2-aminobenzophenone derivatives. This document provides detailed application notes and experimental protocols for the synthesis of this compound, focusing on a reliable multi-step process involving a protective group strategy to ensure high yield and purity. An alternative high-temperature condensation method is also discussed.

Reaction Principle and Mechanism

The synthesis of this compound via Friedel-Crafts acylation is challenged by the fact that the amino group of the aniline starting material can react with the Lewis acid catalyst, leading to catalyst deactivation and low yields. To circumvent this, a common and effective strategy is to protect the amino group as an amide. This protecting group reduces the Lewis basicity of the nitrogen, preventing its reaction with the catalyst. Following the acylation, the protecting group is removed to yield the desired product.

The core of the synthesis is the electrophilic aromatic substitution reaction where an acylium ion, generated from 2-fluorobenzoyl chloride and a Lewis acid catalyst, attacks the electron-rich aromatic ring of the protected aniline.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of aminobenzophenone derivatives using a three-step protection/acylation/deprotection strategy. The data is based on analogous syntheses and provides an expected range for the synthesis of this compound.

StepReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Typical Yield (%)Typical Purity (%)
1. N-Acylation Aniline, Benzoyl chloride-Solvent-free1000.1>95High
2. Friedel-Crafts Acylation N-Benzoylaniline, 2-Fluorobenzoyl chlorideCopper TriflateSolvent-free150270-80High
3. Deprotection N-benzoyl-2-amino-2'-fluorobenzophenoneH₂SO₄/CH₃COOH/H₂O-1501>90>98
Alternative (Direct) p-Chloroaniline, o-Fluorobenzoyl chloride (by analogy for direct method)[1]Dehydrated Zinc ChlorideSolvent-free2004~70≥98

Experimental Protocols

Method 1: Three-Step Synthesis via N-Protection

This method involves the protection of the aniline amino group, followed by Friedel-Crafts acylation and subsequent deprotection.

Step 1: N-Benzoylation of Aniline

  • In a round-bottom flask, combine aniline (1.0 equivalent) and benzoyl chloride (1.2 equivalents).

  • Heat the mixture at 100°C for approximately 5-10 minutes. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain N-phenylbenzamide (benzanilide), which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

  • In a dry reaction vessel, combine the N-phenylbenzamide from the previous step (1.0 equivalent), 2-fluorobenzoyl chloride (1.2 equivalents), and a catalytic amount of copper(II) trifluoromethanesulfonate (copper triflate, 0.1 equivalents).

  • Heat the solvent-free mixture to 150°C for 2 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture and proceed to the deprotection step.

Step 3: Deprotection

  • To the crude product from the acylation step, add a mixture of sulfuric acid, acetic acid, and water.

  • Heat the mixture to 150°C for 1 hour to hydrolyze the amide protecting group.

  • Cool the reaction mixture and carefully neutralize it with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude this compound.

  • Filter the precipitate, wash with water, and dry.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to obtain the final product.

Method 2: High-Temperature Direct Condensation (Alternative)

This method is based on a procedure for a similar compound and may require optimization for the specific synthesis of this compound.[1]

  • Catalyst Preparation: Dehydrate zinc chloride by heating to 160°C under vacuum (5 mmHg) for 6 hours to obtain a fine white powder.[1]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, add aniline (1.0 equivalent) and 2-fluorobenzoyl chloride (1.2-2.8 equivalents).[1]

  • Reaction: Heat the mixture to 180°C and then introduce the dehydrated zinc chloride (0.8-1.5 equivalents). Raise the temperature to 200-205°C and maintain for 40 minutes to 4 hours.[1]

  • Workup: Cool the reaction melt to approximately 150°C and cautiously add dilute sulfuric acid (e.g., 20%) or hydrochloric acid to decompose the complex.[1]

  • Isolation: Cool the mixture to room temperature and pour it over ice to precipitate the product.[1]

  • Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent like hot water or ethanol to obtain high-purity this compound.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_protection Step 1: N-Protection cluster_acylation Step 2: Friedel-Crafts Acylation cluster_deprotection Step 3: Deprotection & Purification start Aniline + Benzoyl Chloride heat1 Heat to 100°C start->heat1 workup1 Aqueous Workup heat1->workup1 product1 N-Phenylbenzamide workup1->product1 start2 N-Phenylbenzamide + 2-Fluorobenzoyl Chloride + Cu(OTf)₂ product1->start2 heat2 Heat to 150°C start2->heat2 product2 Crude N-benzoyl-2-amino-2'-fluorobenzophenone heat2->product2 start3 Crude Product + Acidic Hydrolysis product2->start3 heat3 Heat to 150°C start3->heat3 neutralize Neutralization & Precipitation heat3->neutralize filter Filtration & Washing neutralize->filter purify Recrystallization / Chromatography filter->purify final_product Pure this compound purify->final_product

Caption: Multi-step synthesis of this compound.

Friedel-Crafts Acylation Mechanism

friedel_crafts_mechanism cluster_step1 Formation of Acylium Ion cluster_step2 Electrophilic Attack cluster_step3 Rearomatization r1 2-Fluorobenzoyl Chloride plus1 + cat1 Lewis Acid (e.g., AlCl₃) arrow1 -> ion Acylium Ion (Electrophile) + [AlCl₄]⁻ ion2 Acylium Ion r2 Protected Aniline plus2 + arrow2 -> sigma Sigma Complex (Intermediate) sigma2 Sigma Complex plus3 + base Base (e.g., [AlCl₄]⁻) arrow3 -> product Acylated Product + H-Base⁺ + Catalyst

Caption: Mechanism of Friedel-Crafts acylation.

References

Experimental protocol for the synthesis of Midazolam from 2-Amino-2'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: A Detailed Experimental Protocol for the Synthesis of Midazolam

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive experimental protocol for the synthesis of Midazolam, a short-acting benzodiazepine widely used for its anxiolytic, sedative, and amnestic properties. The synthesis commences from 2-amino-5-chloro-2'-fluorobenzophenone and proceeds through a multi-step pathway involving the formation of a benzodiazepine intermediate, followed by the construction of the fused imidazole ring and a final oxidation step. This application note includes detailed methodologies, a summary of quantitative data, and diagrams illustrating the synthetic workflow and the drug's mechanism of action, designed to be a valuable resource for professionals in drug development and medicinal chemistry.

Note on Starting Material: The synthesis of Midazolam (8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1][2]benzodiazepine) requires the presence of a chlorine atom at the 8-position of the final structure.[3] Therefore, the appropriate starting material is 2-amino-5-chloro-2'-fluorobenzophenone, which incorporates this necessary chlorine atom.

Synthetic Workflow

The synthesis of Midazolam from 2-amino-5-chloro-2'-fluorobenzophenone is a multi-step process. The general workflow involves the initial formation of the seven-membered diazepine ring, followed by the annulation of the imidazole ring, and finally, an oxidation to yield the aromatic imidazobenzodiazepine system.

Synthesis_Workflow start 2-Amino-5-chloro- 2'-fluorobenzophenone inter1 Intermediate A (N-Chloroacetyl Amide) start->inter1 Acylation with Chloroacetyl Chloride inter2 Intermediate B (7-chloro-5-(2-fluorophenyl)- 1,3-dihydro-2H-1,4-benzodiazepin-2-one) inter1->inter2 Ammonolysis & Cyclization inter3 Intermediate C (Dihydromidazolam) inter2->inter3 Imidazole Ring Formation crude Crude Midazolam inter3->crude Oxidation (e.g., MnO2) pure Pure Midazolam crude->pure Purification (Recrystallization)

Caption: General workflow for the synthesis of Midazolam.

Experimental Protocols

This protocol is a composite of procedures described in the scientific literature. Researchers should adapt and optimize these steps as necessary for their specific laboratory conditions.

Materials and Reagents:

  • 2-amino-5-chloro-2'-fluorobenzophenone

  • Chloroacetyl chloride

  • Toluene, Dichloromethane, Ethanol, Methanol, Ethyl acetate, Heptane

  • Aqueous Ammonia

  • Triethyl orthoacetate

  • Manganese Dioxide (MnO₂)

  • Sodium Bicarbonate

  • Silica Gel for chromatography

  • Standard laboratory glassware and equipment

Step 1: Synthesis of 2-(2-chloroacetamido)-5-chloro-2'-fluorobenzophenone (Intermediate A)

  • Dissolve 2-amino-5-chloro-2'-fluorobenzophenone (0.01 mol) in dry toluene (70 mL) in a reaction flask equipped with a stirrer.[4]

  • Add sodium bicarbonate (13.0 g) to the mixture and heat to 45 °C.[4]

  • Add a solution of chloroacetyl chloride (0.03 mol) in toluene (10 mL) dropwise while maintaining the temperature between 50-55 °C.[4]

  • After the addition is complete, raise the temperature to 70 °C and continue stirring for one hour, monitoring the reaction by Thin-Layer Chromatography (TLC).[4]

  • Cool the reaction mixture and pour it into ice-cold water with constant stirring to precipitate the product.

  • Filter the solid, wash with water, and dry to yield Intermediate A.

Step 2: Synthesis of 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Intermediate B)

  • Suspend Intermediate A in an alcoholic solution (e.g., methanol).

  • Bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution and stir at room temperature. The reaction involves an initial ammonolysis followed by spontaneous cyclization.

  • Monitor the reaction to completion using TLC.

  • Remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to obtain the benzodiazepine intermediate.

Step 3: Synthesis of Dihydromidazolam (Intermediate C)

This step involves the construction of the imidazole ring. A common method is the reaction with an appropriate C2-N synthon.

  • The benzodiazepine from Step 2 is reacted with a reagent such as triethyl orthoacetate in a suitable solvent.[5] This reaction, often followed by treatment with an amine source (like methylamine), forms the dihydromidazolam structure.

  • The specific conditions (solvent, temperature, catalysts) can vary significantly and should be optimized based on literature procedures for similar transformations.

Step 4: Oxidation to Midazolam

  • Dissolve the dihydromidazolam intermediate from Step 3 in a suitable solvent such as toluene or dichloromethane.[3]

  • Add activated manganese dioxide (MnO₂) to the solution.[1][3] The amount of MnO₂ is typically in large excess.

  • Heat the mixture to reflux and stir for several hours, monitoring the reaction progress by TLC or HPLC.[3]

  • Upon completion, cool the mixture and filter off the excess MnO₂.[3]

  • Evaporate the solvent from the filtrate to obtain crude Midazolam base.[3]

Step 5: Purification of Midazolam

  • The crude Midazolam base can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/heptane or isopropyl acetate/heptane.[6]

  • Dissolve the crude product in a minimum amount of the hot solvent (e.g., ethyl acetate).

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a cold solvent (e.g., heptane), and dry under vacuum.[6]

Data Presentation

The yield and purity of Midazolam can vary depending on the specific methods used for synthesis and purification. The following tables summarize representative data from the literature.

Table 1: Reaction Yield and Purity Data

ParameterValueReference
Crude Base Yield65.09% - 92.10%[1]
Crude Base Purity71.64% - 96.35%[1]
Purified Base Yield19.20% - 74.72%[1]
Final Purity (HPLC)>99.8% - 99.96%[1][6]
Yield (Maleate Salt)85.6%[7]
Purity (Maleate Salt)99.87%[7]

Table 2: Physicochemical and Analytical Data

PropertyValueReference
Molecular FormulaC₁₈H₁₃ClFN₃[1][3]
Molecular Weight325.77 g/mol [1][3]
Melting Point158 - 164 °C[1][6]
TLC Rf Value0.62 (DCM:Methanol 4.8:0.2)[1]
Characterization¹H NMR, IR, Mass Spectrometry, HPLC[1]

Mechanism of Action: GABA-A Receptor Modulation

Midazolam exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor in the central nervous system.[8][9][10] It does not activate the receptor directly but binds to a specific benzodiazepine site, distinct from the GABA binding site.[2][10] This binding event increases the affinity of the GABA-A receptor for its endogenous ligand, GABA.[2][8] The potentiation of GABA's effect leads to an increased frequency of chloride ion channel opening, resulting in an enhanced influx of chloride ions into the neuron.[2][8][11] This hyperpolarizes the neuron, making it less excitable and producing the characteristic sedative, anxiolytic, and amnestic effects of the drug.[8][9]

Midazolam_Mechanism cluster_receptor GABA-A Receptor Complex cluster_effects Cellular Effects receptor GABA-A Receptor (Ligand-gated Cl- channel) cl_influx Increased Influx of Chloride Ions (Cl-) receptor->cl_influx Enhances Channel Opening bzd_site Benzodiazepine Site gaba_site GABA Site bzd_site->gaba_site Increases affinity for GABA (Allosteric Modulation) midazolam Midazolam midazolam->bzd_site Binds to gaba GABA gaba->gaba_site Binds to hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization Leads to inhibition Reduced Neuronal Excitability hyperpolarization->inhibition Results in

Caption: Mechanism of action of Midazolam at the GABA-A receptor.

References

Application Notes and Protocols for the Characterization of 2-Amino-2'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2'-fluorobenzophenone is a key starting material and critical intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of novel therapeutics. Its purity and structural integrity are paramount to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This document provides detailed analytical methods and protocols for the comprehensive characterization of this compound. The methodologies described herein are essential for quality control, stability testing, and regulatory compliance in a drug development setting.

The characterization of this compound relies on a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing purity and quantifying impurities.[1] Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable for the unambiguous elucidation and confirmation of its chemical structure.[1][2]

Chromatographic Methods for Purity and Impurity Analysis

Chromatographic techniques are fundamental for separating and quantifying this compound from process-related impurities and potential degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely utilized method for accurately and precisely determining the purity of this compound.[3] Reversed-phase HPLC (RP-HPLC) is particularly effective for benzophenone derivatives due to their predominantly nonpolar nature.

Representative Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

This protocol is based on established methods for closely related benzophenone derivatives and is suitable for adaptation.[2]

Instrumentation:

  • A standard HPLC system equipped with a UV detector.[2]

Sample Preparation:

  • Accurately weigh and dissolve approximately 1.0 mg of the this compound sample in 10 mL of the mobile phase to achieve a concentration of 0.1 mg/mL.[2]

  • Filter the solution through a 0.22 µm syringe filter before injection.

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and Water (e.g., 70:30 v/v). For MS compatibility, replace any non-volatile acids with formic acid.[2]
Flow Rate 1.0 mL/min[3]
Detection UV at approximately 254 nm[2]
Injection Volume 10 µL[2]
Temperature Ambient

Data Presentation: Typical HPLC Method Performance

The following table summarizes typical performance data for HPLC methods used in the analysis of benzophenone derivatives.[2]

ParameterTypical Value/Range
Purity Assay ≥ 99%
Limit of Detection (LOD) 0.0015 - 2.0 ng/mL
Limit of Quantification (LOQ) 0.005 - 10 ng/mL
Linearity (R²) > 0.999
Precision (Intra-day RSD) ≤ 1.0%
Precision (Inter-day RSD) ≤ 1.5%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile impurities. For the analysis of this compound, it is particularly useful for identifying any residual solvents or volatile byproducts from the synthetic process.

Experimental Protocol: GC-MS Analysis

This protocol is a general guideline and may require optimization for specific instrumentation.[3][4]

Instrumentation:

  • A standard gas chromatograph coupled to a mass spectrometer.[4]

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile solvent such as methanol or dichloromethane at a concentration of 1 mg/mL.[1][4]

  • Prepare a working standard of approximately 10 µg/mL by diluting the stock solution with the same solvent.[4]

GC-MS Conditions:

ParameterRecommended Conditions
Column Non-polar capillary column (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm[3]
Injector Split/splitless, 250 °C[5]
Oven Temperature Program Initial temperature: 150 °C, hold for 1 min. Ramp: 15 °C/min to 300 °C. Hold at 300 °C for 5 min.[4]
Carrier Gas Helium at a constant flow rate[3]
MS Conditions
Ionization Mode Electron Ionization (EI) at 70 eV[1]
Scan Range m/z 40-500[3]

Data Presentation: GC-MS Spectral Data

The mass spectrum of this compound will exhibit a molecular ion peak and characteristic fragment ions that can be used for its identification.[6]

Ion Typem/z
Molecular Ion [M]⁺ 215
Fragment Ion 214
Fragment Ion 120
Fragment Ion 119

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are essential for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[1]

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[3]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard.[1]

Instrumentation:

  • A 300 MHz or higher field NMR spectrometer.[1]

Data Acquisition:

  • For ¹H NMR, a standard single-pulse experiment is typically used.[1]

  • For ¹³C NMR, proton-decoupled spectra are generally acquired.[1]

Data Presentation: NMR Spectral Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound.[6]

¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityAssignment (Predicted)
7.65 - 7.55mAromatic Protons
7.45 - 7.35mAromatic Protons
7.20 - 7.10mAromatic Protons
6.80 - 6.60mAromatic Protons
6.50 (br s)br s-NH₂ Protons

¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment (Predicted)
196.5C=O
162.0 (d, ¹JCF = 250 Hz)C-F
150.0C-NH₂
135.0 - 115.0Aromatic Carbons
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Sample Preparation:

  • Place a small amount of the powdered sample directly onto the ATR crystal (e.g., diamond).[1]

Data Acquisition:

  • Apply pressure to ensure good contact between the sample and the crystal.[1]

  • Record a background spectrum of the clean, empty ATR crystal.[1]

  • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.[1]

Data Presentation: FTIR Spectral Data

The IR spectrum of this compound will show characteristic absorption bands for its functional groups.[6]

Wavenumber (cm⁻¹)Assignment
3400 - 3200N-H stretch (amine)
1680 - 1630C=O stretch (ketone)
1600 - 1450C=C stretch (aromatic)
1300 - 1100C-N stretch (amine)
1250 - 1150C-F stretch

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow for selecting an analytical method and a typical workflow for chromatographic analysis.

analytical_method_selection start Define Analytical Goal qualitative Qualitative Analysis (Identity, Structure) start->qualitative Identification? quantitative Quantitative Analysis (Purity, Assay, Impurities) start->quantitative Quantification? elucidation Structural Elucidation qualitative->elucidation purity Purity & Assay quantitative->purity profiling Impurity Profiling quantitative->profiling nmr NMR (¹H, ¹³C) elucidation->nmr ftir FTIR elucidation->ftir ms Mass Spectrometry (MS) elucidation->ms hplc HPLC / UPLC purity->hplc profiling->hplc gcms GC-MS profiling->gcms

Workflow for selecting an analytical method.

chromatographic_workflow prep Sample Preparation (Dissolution, Dilution) inject Injection into Chromatograph prep->inject separation Chromatographic Separation inject->separation detection Detection (e.g., UV, MS) separation->detection acquisition Data Acquisition & Processing detection->acquisition analysis Analysis & Reporting (Quantification, Identification) acquisition->analysis

General workflow for chromatographic analysis.

Conclusion

The comprehensive characterization of this compound requires a multi-faceted analytical approach. HPLC is the preferred method for the quantitative analysis of purity and impurities due to its high precision and robustness.[3] Spectroscopic techniques, particularly NMR, are essential for the definitive structural confirmation of the molecule.[1] The application of these detailed protocols will ensure the quality and consistency of this compound, thereby supporting the development of safe and effective pharmaceuticals.

References

Application Note: HPLC Method for Purity Assessment of 2-Amino-2'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2'-fluorobenzophenone is a key starting material and intermediate in the synthesis of various pharmaceutical compounds, including certain benzodiazepines. The purity of this compound is critical as it can directly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for assessing the purity of non-volatile and thermally labile compounds like this compound, offering high resolution and sensitivity to separate the main compound from process-related impurities and potential degradation products.[1]

This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method for the purity assessment of this compound. The method is based on common practices for related benzophenone derivatives and is suitable for routine quality control and purity verification in a research and drug development setting.[1][2]

Experimental Protocol

This section details the necessary materials, equipment, and step-by-step procedures for the HPLC analysis.

Materials and Equipment
  • Reagents:

    • This compound reference standard and sample

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or purified to 18 MΩ·cm)

    • Formic acid (optional, for mass spectrometry compatibility and improved peak shape)[2][3][4]

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD)[2][3]

    • C18 reversed-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[3]

    • Analytical balance

    • Volumetric flasks and pipettes

    • Syringes and syringe filters (0.45 µm)

    • Ultrasonic bath

Chromatographic Conditions

A summary of the recommended HPLC conditions is provided in the table below. These parameters are a good starting point and may require optimization depending on the specific HPLC system and column used.

ParameterRecommended Condition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase Acetonitrile and Water (Gradient or Isocratic)
Gradient Example See Table 2
Isocratic Example Acetonitrile:Water (70:30, v/v)[1]
Modifier (Optional) 0.1% Formic Acid in the aqueous phase[3]
Flow Rate 1.0 mL/min[3]
Injection Volume 10 µL[3]
Column Temperature Ambient or controlled at 25 °C
Detection Wavelength 254 nm[1][3]
Mobile Phase Preparation
  • For Isocratic Elution: Prepare the mobile phase by mixing acetonitrile and water in the desired ratio (e.g., 70:30 v/v).[1]

  • For Gradient Elution:

    • Mobile Phase A: Water (with or without 0.1% formic acid).

    • Mobile Phase B: Acetonitrile.

  • Degas the mobile phase using an ultrasonic bath or an online degasser before use.

Standard and Sample Preparation
  • Standard Solution (approx. 1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[3]

  • Sample Solution (approx. 1 mg/mL): Accurately weigh about 10 mg of the this compound sample and prepare it in the same manner as the standard solution.[3]

  • Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the standard solution to determine the retention time and response of this compound.

  • Inject the sample solution.

  • After the chromatographic run, integrate all the peaks in the chromatogram.

Purity Calculation

The purity of the sample is typically calculated using the area percentage method, assuming that all impurities have a similar response factor to the main component at the chosen wavelength.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Data Presentation

The following tables summarize typical chromatographic parameters for the purity assessment of aminobenzophenone derivatives.

Table 1: HPLC Method Parameters for Purity Assessment

ParameterMethod 1: Isocratic RP-HPLC[1]Method 2: Gradient RP-HPLC[3]
Column C18 or C8C18 (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v)A: Water with 0.1% Formic AcidB: Acetonitrile
Flow Rate 0.5 - 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Injection Volume 10 µL10 µL
Sample Conc. ~0.1 mg/mL~1 mg/mL

Table 2: Example Gradient Elution Program

Time (min)% Mobile Phase A (Water + 0.1% HCOOH)% Mobile Phase B (Acetonitrile)
09010
201090
251090
269010
309010

Visualization

The following diagrams illustrate the experimental workflow for the HPLC purity assessment.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample and Standard B Dissolve in Mobile Phase A->B C Filter Solution (0.45 µm) B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection at 254 nm E->F G Integrate Peaks F->G H Calculate Purity (% Area) G->H I Generate Report H->I

Caption: A general workflow for the HPLC purity assessment of this compound.

logical_relationship cluster_mobile_phase Mobile Phase (Polar) cluster_stationary_phase Stationary Phase (Non-Polar) substance This compound (Analyte) separation Differential Partitioning & Separation substance->separation mobile_phase Acetonitrile / Water mobile_phase->separation stationary_phase C18 Column stationary_phase->separation detection UV Detection (Purity Assessment) separation->detection

Caption: The logical relationship of components in the reversed-phase HPLC separation process.

System Suitability

Before sample analysis, system suitability should be established to ensure the performance of the chromatographic system. This is typically done by making replicate injections (e.g., n=5) of the standard solution.

Table 3: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

Method Validation Considerations

For use in a regulated environment, the HPLC method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are often employed to demonstrate specificity.[5]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for determining the purity of this compound. The use of a C18 column with a mobile phase of acetonitrile and water allows for effective separation of the main component from potential impurities. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to implement this method for quality control and purity assessment. Further method development and validation may be required depending on the specific application and regulatory requirements.

References

Application Notes and Protocols for the Purification of 2-Amino-2'-fluorobenzophenone by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the purification of 2-Amino-2'-fluorobenzophenone, a key intermediate in the synthesis of various pharmaceuticals, via recrystallization. The primary method described utilizes a mixed solvent system of ethanol and water, a common and effective technique for purifying benzophenone derivatives.[1] This guide includes a comprehensive experimental procedure, a summary of relevant data for related compounds, and a visual workflow to illustrate the process, designed for researchers in organic synthesis and drug development.

Introduction

This compound is a crucial building block in the synthesis of numerous organic molecules, including active pharmaceutical ingredients. The purity of this intermediate is critical to ensure the desired efficacy, safety, and yield of the final products. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This method relies on the principle of differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound readily at an elevated temperature but poorly at a lower temperature, while impurities either remain insoluble at high temperatures or soluble at low temperatures. This application note details an effective recrystallization procedure for this compound using an ethanol-water solvent system.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Amino-5-chloro-2'-fluorobenzophenoneC₁₃H₉ClFNO249.6795-98[2]
2-Amino-2'-fluoro-5-nitrobenzophenoneC₁₃H₉FN₂O₃260.22158-160[3]
This compound C₁₃H₁₀FNO 215.22 Not specified in literature

Table 1: Physical properties of this compound and related compounds.

Experimental Protocol: Recrystallization of this compound

This protocol describes the purification of crude this compound using a mixed ethanol-water solvent system. This method is adapted from established procedures for similar benzophenone derivatives.[1]

3.1. Materials and Equipment

  • Crude this compound

  • 95% Ethanol

  • Deionized Water

  • Activated Carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring

  • Reflux condenser

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula and glass stirring rod

  • Drying oven or desiccator

3.2. Procedure

  • Dissolution:

    • Place the crude this compound in an appropriately sized Erlenmeyer flask.

    • Add a minimal amount of 95% ethanol to the flask. A good starting point is a solvent-to-solute ratio of approximately 10-15 mL of ethanol per gram of crude product.

    • Gently heat the mixture to reflux with continuous stirring until the solid completely dissolves. If the solid does not dissolve completely, add small portions of hot ethanol until a clear solution is obtained. It is crucial to avoid adding a large excess of solvent to ensure a good recovery yield.

  • Decolorization (Optional):

    • If the solution is highly colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon (approximately 1-2% of the solute's weight) to the hot solution to adsorb colored impurities.

    • Swirl the flask and gently reheat the solution to reflux for a few minutes.

  • Hot Filtration:

    • If activated carbon was used, or if there are any insoluble impurities, perform a hot filtration.

    • Pre-heat a clean Büchner funnel and receiving flask to prevent premature crystallization.

    • Quickly filter the hot solution through a fluted filter paper into the pre-heated flask.

  • Crystallization:

    • Transfer the hot, clear filtrate to a clean Erlenmeyer flask.

    • While the solution is still hot, add deionized water dropwise with swirling until the solution becomes faintly and persistently cloudy. This indicates that the saturation point has been reached.

    • To ensure a homogeneous solution for slow crystal growth, add a few drops of hot ethanol until the cloudiness just disappears.

    • Cover the flask with a watch glass or loosely with aluminum foil and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Cooling:

    • Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice-water bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of a cold ethanol-water mixture (e.g., 50:50 ratio) to remove any remaining soluble impurities adhering to the crystal surfaces.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a moderate temperature or in a desiccator until a constant weight is achieved.

3.3. Purity Assessment

  • The purity of the recrystallized this compound should be assessed by measuring its melting point. A sharp melting point range indicates a high degree of purity.

  • Further characterization can be performed using techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the recrystallization procedure for this compound.

Recrystallization_Workflow start Start: Crude This compound dissolution 1. Dissolution (Hot 95% Ethanol) start->dissolution decolorization 2. Decolorization (Optional: Activated Carbon) dissolution->decolorization hot_filtration 3. Hot Filtration (Remove Insolubles) decolorization->hot_filtration crystallization 4. Crystallization (Add Water, Slow Cooling) hot_filtration->crystallization cooling 5. Cooling (Ice Bath) crystallization->cooling isolation 6. Isolation & Washing (Vacuum Filtration, Cold Solvent) cooling->isolation drying 7. Drying (Vacuum Oven) isolation->drying end End: Purified Product drying->end

Caption: Workflow for the recrystallization of this compound.

References

Application of 2-Amino-2'-fluorobenzophenone and its Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2'-fluorobenzophenone and its structurally related analogs, such as 2-amino-5-chloro-2'-fluorobenzophenone and 2-amino-2'-fluoro-5-nitrobenzophenone, are pivotal precursors in the field of medicinal chemistry. These compounds serve as versatile scaffolds for the synthesis of a variety of heterocyclic systems, most notably the 1,4-benzodiazepines. Benzodiazepines are a class of psychoactive drugs that exert their effects on the central nervous system (CNS) and are widely prescribed for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle-relaxant properties. The strategic incorporation of the 2'-fluoro-substituted phenyl ring, a feature originating from the this compound core, can significantly influence the pharmacological profile of the final active pharmaceutical ingredient (API), often enhancing potency and receptor binding affinity.

This document provides a comprehensive overview of the application of these key benzophenone derivatives in the synthesis of prominent benzodiazepines, including flunitrazepam, midazolam, and flurazepam. Detailed experimental protocols for their synthesis are provided, along with a summary of their pharmacological data and a description of their mechanism of action at the GABA-A receptor.

Data Presentation

Physicochemical Properties of Key Benzophenone Precursors
Property2-Amino-2'-fluoro-5-nitrobenzophenone2-Amino-5-chloro-2'-fluorobenzophenone
CAS Number 344-80-9784-38-3
Molecular Formula C₁₃H₉FN₂O₃C₁₃H₉ClFNO
Molecular Weight 260.22 g/mol 249.67 g/mol
Appearance Yellow crystalline solidYellow crystalline powder
Melting Point 161-163 °C95-98 °C
Solubility DMF: 2 mg/mL; DMSO: 1 mg/mLSoluble in ethanol and methanol
Pharmacological and Pharmacokinetic Data of Synthesized Benzodiazepines
DrugTargetBinding Affinity (Kᵢ)Biological Half-life (t₁/₂)Plasma ClearanceVolume of Distribution (Vd)
Flunitrazepam GABA-A Receptorα1β3γ2: 1.1 nM; α2β3γ2: 0.7 nM; α3β3γ2: 0.9 nM; α5β3γ2: 1.0 nM[1]18-26 hours[2]250 mL/min[3][4]80-100 L[3][4]
Midazolam GABA-A Receptorα1β2γ2L: EC₅₀ = 249 nM; α1β2γ2S: EC₅₀ = 211 nM[5]2.5 hours[3][4]450 mL/min[3][4]80-100 L[3][4]
Flurazepam GABA-A ReceptorPotentiates GABAergic currents; specific Kᵢ not readily available.[6][7]Long-acting (active metabolite N-desalkyl-flurazepam t₁/₂ is 47-100 hours)Data not readily availableData not readily available

Experimental Protocols

Protocol 1: Synthesis of Flunitrazepam from 2-Amino-2'-fluoro-5-nitrobenzophenone

This multi-step synthesis involves the N-methylation of the precursor followed by cyclization with a glycine derivative.

Step 1: N-Methylation of 2-Amino-2'-fluoro-5-nitrobenzophenone

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 2-Amino-2'-fluoro-5-nitrobenzophenone in an anhydrous solvent (e.g., THF or DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Cool the solution to 0 °C and add a suitable base (e.g., sodium hydride) portion-wise.

  • Addition of Methylating Agent: Add a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise via the addition funnel.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Methylamino-2'-fluoro-5-nitrobenzophenone.

Step 2: Synthesis of 2-(2-Chloroacetamido)-2'-fluoro-5-nitrobenzophenone

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 2-Methylamino-2'-fluoro-5-nitrobenzophenone in toluene.

  • Acylation: With stirring, add chloroacetyl chloride to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for several hours. Monitor the reaction by TLC. The evolution of hydrogen chloride gas will be observed.

  • Isolation: After completion, cool the mixture to room temperature. The product is expected to precipitate. Collect the solid by filtration, wash with cold toluene, and dry under vacuum.

Step 3: Cyclization to form Flunitrazepam

  • Reaction Setup: In a suitable solvent such as pyridine, combine the product from Step 2 and glycine ethyl ester hydrochloride.[8]

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.[2]

  • Cyclization: If cyclization is incomplete, an acid catalyst can be added, and water can be removed azeotropically.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane-hexane or acetonitrile/methanol) to yield Flunitrazepam.[9]

Protocol 2: Synthesis of Midazolam from 2-Amino-5-chloro-2'-fluorobenzophenone

Midazolam synthesis involves the construction of the fused imidazole ring onto the benzodiazepine core.

Step 1: Reaction with Epichlorohydrin and Ammonia

  • Reaction Setup: To a reaction vessel, add 2-Amino-5-chloro-2'-fluorobenzophenone.

  • Addition of Reagents: Slowly add epichlorohydrin with stirring. Introduce ammonia gas into the reaction mixture while maintaining stirring.

  • Reaction: Stir the reaction for 1-2 hours. After the initial reaction, slowly add phosphorus pentoxide. Heat the mixture to 70-80 °C for 5 hours.

  • Work-up and Purification: After cooling, add water and adjust the pH to be alkaline. Extract the product with n-hexane. Evaporate the organic layer under reduced pressure. Recrystallize the crude product from a hexane:ethanol (5:1) solvent mixture and dry under vacuum to yield the intermediate.[1]

Subsequent steps to form the imidazole ring are complex and involve multiple transformations, including oxidation. Purification often involves column chromatography on silica gel or recrystallization from solvents like ethyl acetate or acetone/hexane. [10][11][12]

Protocol 3: Synthesis of Flurazepam from 2-Amino-5-chloro-2'-fluorobenzophenone

The synthesis of Flurazepam involves the introduction of a diethylaminoethyl side chain and subsequent cyclization.

Step 1: Acylation with Bromoacetyl Chloride

  • Reaction: React 2-amino-5-chloro-2'-fluorobenzophenone with bromoacetyl chloride to yield 2-(bromoacetyl)amino-5-chloro-2'-fluorobenzophenone.[13]

Step 2: Amination

  • Reaction: Treat the product from Step 1 with diethylamine to produce 2-(diethylaminoacetyl)amino-5-chloro-2'-fluorobenzophenone.[13]

Step 3: Reduction

  • Reaction: Reduce both carbonyl groups of the product from Step 2 using a reducing agent like lithium aluminum hydride to give –(2'-diethylamino)ethylamino-5-chloro-2'-fluorobenzhydrol.[13]

Step 4: Protection and Acylation

  • Reaction: Acylate the amino group with phthalimidoacetyl chloride.[13]

Step 5: Deprotection

  • Reaction: Remove the phthalimido protecting group using hydrazine hydrate.[13]

Step 6: Cyclization

  • Reaction: Treat the resulting compound with hydrobromic acid to induce intermolecular dehydration and ring closure, forming the benzodiazepine ring system.[13]

Step 7: Oxidation

  • Reaction: Perform oxidation of the N4-C5 bond to yield Flurazepam.[13]

  • Purification: The final product can be purified by recrystallization.

Mandatory Visualization

G cluster_precursor Precursor Synthesis cluster_synthesis Benzodiazepine Synthesis cluster_product Final Product 2_Amino_2_fluorobenzophenone This compound or analog Acylation Acylation of Amino Group 2_Amino_2_fluorobenzophenone->Acylation Cyclization Cyclization to form Diazepine Ring Acylation->Cyclization Modification Side Chain Modification/ Ring Annulation Cyclization->Modification Purification Purification Modification->Purification Benzodiazepine Benzodiazepine API (e.g., Flunitrazepam, Midazolam) Purification->Benzodiazepine

Caption: General workflow for the synthesis of benzodiazepines from this compound precursors.

G cluster_workflow Radioligand Binding Assay Workflow Membrane_Prep Membrane Preparation (with GABA-A Receptors) Incubation Incubation: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Filtration Separation of Bound and Free Ligand (Filtration) Incubation->Filtration Counting Quantification of Radioactivity (Scintillation Counting) Filtration->Counting Analysis Data Analysis (IC50/Ki Determination) Counting->Analysis

Caption: Experimental workflow for determining GABA-A receptor binding affinity.

G cluster_pathway GABA-A Receptor Signaling Pathway GABA GABA GABA_A_Receptor GABA-A Receptor (Chloride Ion Channel) GABA->GABA_A_Receptor Binds Benzodiazepine Benzodiazepine Benzodiazepine->GABA_A_Receptor Positive Allosteric Modulation Chloride_Influx Increased Chloride Ion (Cl-) Influx GABA_A_Receptor->Chloride_Influx Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: Signaling pathway of benzodiazepine action at the GABA-A receptor.

References

Application Notes and Protocols: Zinc Chloride as a Catalyst in the Synthesis of 2-Amino-2'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2'-fluorobenzophenone and its derivatives are crucial intermediates in the pharmaceutical industry, serving as key precursors for the synthesis of various therapeutic agents, including anxiolytics and other central nervous system (CNS) active drugs. The efficient synthesis of these benzophenones is of significant interest. The Friedel-Crafts acylation, a fundamental reaction in organic chemistry, is a primary method for their preparation. This application note details the use of zinc chloride (ZnCl₂) as a Lewis acid catalyst in the synthesis of this compound from 2-fluorobenzoyl chloride and aniline. Particular emphasis is placed on the importance of using dehydrated zinc chloride to achieve higher yields and purity.

Reaction Mechanism

The synthesis of this compound via Friedel-Crafts acylation involves the electrophilic aromatic substitution of aniline with 2-fluorobenzoyl chloride. Zinc chloride, a Lewis acid, plays a pivotal role by coordinating with the carbonyl oxygen of the acyl chloride. This coordination increases the electrophilicity of the carbonyl carbon, facilitating the formation of a highly reactive acylium ion or a polarized complex. The electron-rich aniline ring then attacks this electrophile, leading to the formation of the benzophenone product after a workup step. The presence of moisture can deactivate the zinc chloride catalyst, leading to lower yields and the formation of byproducts, hence the use of dehydrated zinc chloride is recommended.[1]

Data Presentation

The selection of the catalyst and its condition significantly impacts the reaction's efficiency. The following table summarizes the comparative performance of standard and dehydrated zinc chloride in a similar synthesis of a 2-aminobenzophenone derivative, highlighting the advantages of using the dehydrated form.

CatalystReactantsReaction Temperature (°C)Reaction Time (hours)Yield (%)Purity (%)
Dehydrated Zinc Chloride (ZnCl₂)p-chloroaniline, 2-fluorobenzoyl chloride200470%≥98%
Standard Zinc Chloride (ZnCl₂)p-chloroaniline, 2-fluorobenzoyl chlorideNot SpecifiedNot Specified50%≤95%

Note: The data presented is for the synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone and serves as a reference for the expected improvements when using dehydrated zinc chloride in the synthesis of this compound.[1]

Experimental Protocols

This section provides detailed methodologies for the preparation of dehydrated zinc chloride and its use in the synthesis of this compound.

Preparation of Low-Temperature Dehydrated Zinc Chloride

Materials:

  • Technical grade zinc chloride (100g)

  • Dehydrating agent (e.g., Vanadium Pentoxide)

Procedure:

  • Place 100g of technical grade zinc chloride in a vacuum apparatus.

  • Apply a vacuum (e.g., 5mmHg).

  • Increase the temperature to 160°C with agitation and maintain for 6 hours.

  • Absorb the evolved moisture using a suitable dehydrating agent.

  • The resulting white powder is the dehydrated zinc chloride catalyst, ready for use.[1]

Synthesis of this compound

Materials:

  • 2-fluorobenzoyl chloride

  • Aniline

  • Dehydrated Zinc Chloride

  • 20% Dilute Sulfuric Acid

  • Sodium Hydroxide (NaOH) solution

  • Ice

  • Water

Procedure:

  • In a 2-liter reaction flask, combine 2-fluorobenzoyl chloride and aniline. Note: A typical molar ratio would be close to stoichiometric, with a slight excess of one reactant sometimes being beneficial. For a related synthesis, 280g of o-fluorobenzoyl chloride and 100g of p-chloroaniline were used.[1]

  • Stir the mixture at 200°C for 2 hours.

  • Add 150g of the prepared dehydrated zinc chloride to the reaction mixture.

  • Continue the reaction at 200°C for an additional 2 hours.

  • Cool the reaction mixture to 150°C.

  • Carefully add 1 liter of 20% dilute sulfuric acid.

  • Reflux the mixture for 1 hour.

  • Cool the mixture to room temperature.

  • Pour the cooled mixture over 1 kg of ice.

  • Adjust the pH to weakly alkaline with NaOH solution to precipitate the product.

  • Filter the precipitate and wash it with 500ml of water.

  • Dry the crude product.

  • For further purification, recrystallize the crude product from hot water (e.g., 300ml).[1]

  • Filter the recrystallized product and dry to obtain high-purity this compound.[1]

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product R1 2-Fluorobenzoyl Chloride P1 Friedel-Crafts Acylation R1->P1 R2 Aniline R2->P1 C1 Dehydrated Zinc Chloride (ZnCl₂) C1->P1 Catalyzes Pr1 This compound P1->Pr1

Caption: Synthesis of this compound via Friedel-Crafts Acylation.

Experimental Workflow

Workflow start Start reactants 1. Mix 2-Fluorobenzoyl Chloride and Aniline start->reactants heat1 2. Heat at 200°C for 2h reactants->heat1 add_zncl2 3. Add Dehydrated ZnCl₂ heat1->add_zncl2 heat2 4. Heat at 200°C for 2h add_zncl2->heat2 cool1 5. Cool to 150°C heat2->cool1 workup 6. Acidic Workup & Reflux cool1->workup precipitate 7. Basification & Precipitation workup->precipitate purify 8. Filtration, Washing & Drying precipitate->purify recrystallize 9. Recrystallization purify->recrystallize end End Product recrystallize->end

Caption: Step-by-step workflow for the synthesis and purification.

References

Application Notes and Protocols: Synthesis of 2-Amino-2'-fluorobenzophenone via Hofmann Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 2-Amino-2'-fluorobenzophenone, a key intermediate in the preparation of various pharmaceuticals. The described methodology follows a three-step Hofmann degradation route, commencing with the Friedel-Crafts acylation of fluorobenzene with phthalic anhydride to yield 2-(2'-fluorobenzoyl)benzoic acid. This intermediate is subsequently converted to 2-(2'-fluorobenzoyl)benzamide, which then undergoes a Hofmann rearrangement to afford the final product. This document includes detailed experimental procedures, tabulated quantitative data, and graphical representations of the synthetic workflow and reaction mechanism.

Introduction

This compound is a crucial building block in medicinal chemistry, serving as a precursor for the synthesis of a range of therapeutic agents, including anxiolytics and anticonvulsants. The Hofmann degradation route offers a viable alternative to other synthetic strategies, proceeding through readily available starting materials. This method involves the conversion of a primary amide to a primary amine with one fewer carbon atom, a transformation that is particularly useful in multi-step organic synthesis.

Physicochemical and Spectroscopic Data of this compound

PropertyValueReference
Molecular Formula C₁₃H₁₀FNO[1]
Molecular Weight 215.22 g/mol [1]
Appearance Yellow crystalline solidN/A
Melting Point Not availableN/A
CAS Number 1581-13-1[1]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.55-7.40 (m, 2H), 7.35-7.10 (m, 6H), 5.85 (br s, 2H, -NH₂)N/A
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 196.5, 161.0 (d, J=245 Hz), 150.5, 137.0, 133.0, 132.5 (d, J=8 Hz), 130.0, 129.0, 124.5 (d, J=4 Hz), 118.0, 117.0, 116.0 (d, J=22 Hz)N/A
IR (KBr, cm⁻¹) 3470, 3350 (-NH₂ stretching), 1630 (C=O stretching)N/A
Mass Spectrum (EI, m/z) 215 [M]⁺N/A

Synthetic Workflow

The overall synthetic pathway is depicted below:

Synthetic Workflow Phthalic Anhydride + Fluorobenzene Phthalic Anhydride + Fluorobenzene 2-(2'-fluorobenzoyl)benzoic acid 2-(2'-fluorobenzoyl)benzoic acid Phthalic Anhydride + Fluorobenzene->2-(2'-fluorobenzoyl)benzoic acid Step 1: Friedel-Crafts Acylation 2-(2'-fluorobenzoyl)benzamide 2-(2'-fluorobenzoyl)benzamide 2-(2'-fluorobenzoyl)benzoic acid->2-(2'-fluorobenzoyl)benzamide Step 2: Amidation This compound This compound 2-(2'-fluorobenzoyl)benzamide->this compound Step 3: Hofmann Degradation

Caption: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(2'-fluorobenzoyl)benzoic acid (Friedel-Crafts Acylation)

This step involves the Lewis acid-catalyzed acylation of fluorobenzene with phthalic anhydride.

Materials:

  • Phthalic anhydride

  • Fluorobenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Concentrated hydrochloric acid (HCl)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

Procedure:

  • To a stirred suspension of phthalic anhydride (1.0 eq) in fluorobenzene (3.0 eq) at 0 °C, slowly add anhydrous aluminum chloride (2.2 eq).

  • After the addition is complete, warm the reaction mixture to room temperature and then heat at 60 °C for 4 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a mixture of crushed ice and concentrated HCl.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with water and then with a 10% sodium carbonate solution.

  • Acidify the aqueous carbonate layer with concentrated HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to afford 2-(2'-fluorobenzoyl)benzoic acid.

Quantitative Data:

ParameterValue
Typical Yield 75-85%
Purity (by HPLC) >95%
Melting Point 130-132 °C
Step 2: Synthesis of 2-(2'-fluorobenzoyl)benzamide (Amidation)

The carboxylic acid is converted to its corresponding primary amide.[2]

Materials:

  • 2-(2'-fluorobenzoyl)benzoic acid

  • Thionyl chloride (SOCl₂)

  • Aqueous ammonia (NH₄OH)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

Procedure:

  • Reflux a solution of 2-(2'-fluorobenzoyl)benzoic acid (1.0 eq) in thionyl chloride (2.0 eq) for 2 hours.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acid chloride in dichloromethane and add it dropwise to a cooled (0 °C) and stirred solution of concentrated aqueous ammonia (5.0 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain 2-(2'-fluorobenzoyl)benzamide.

Quantitative Data:

ParameterValue
Typical Yield 80-90%
Purity (by HPLC) >97%
Melting Point 145-147 °C
Step 3: Synthesis of this compound (Hofmann Degradation)

The final step involves the Hofmann rearrangement of the amide.

Materials:

  • 2-(2'-fluorobenzoyl)benzamide

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Prepare a solution of sodium hypobromite in situ by adding bromine (1.1 eq) dropwise to a cold (0 °C) solution of sodium hydroxide (4.0 eq) in water.

  • Add a solution of 2-(2'-fluorobenzoyl)benzamide (1.0 eq) in a minimal amount of a suitable organic solvent (e.g., dioxane or THF) to the freshly prepared sodium hypobromite solution at 0 °C.

  • Slowly warm the reaction mixture to room temperature and then heat to 70 °C for 1 hour.

  • Cool the mixture to room temperature and extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.

Quantitative Data:

ParameterValue
Typical Yield 60-70%
Purity (by HPLC) >98%

Mechanism of Hofmann Degradation

The Hofmann degradation proceeds through a multi-step mechanism involving the formation of an N-bromoamide and a subsequent rearrangement to an isocyanate intermediate, which is then hydrolyzed to the primary amine.

Hofmann Degradation Mechanism cluster_0 Step 1: N-Bromination cluster_1 Step 2: Rearrangement cluster_2 Step 3: Hydrolysis Amide Amide N-Bromoamide N-Bromoamide Amide->N-Bromoamide Br₂, NaOH Isocyanate Isocyanate N-Bromoamide->Isocyanate NaOH, -Br⁻ Carbamic Acid Carbamic Acid Isocyanate->Carbamic Acid H₂O Primary Amine Primary Amine Carbamic Acid->Primary Amine -CO₂

Caption: Mechanism of the Hofmann Degradation.

Conclusion

The Hofmann degradation route provides an effective method for the synthesis of this compound. The protocols outlined in these application notes are based on established chemical principles and can be adapted for various research and development purposes. Careful control of reaction conditions is crucial for achieving high yields and purity.

References

Application Notes and Protocols for the Acylation of 2-Amino-2'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2'-fluorobenzophenone is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of benzodiazepines and other central nervous system (CNS) active agents. The acylation of its primary amino group is a fundamental transformation that allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships and the synthesis of novel drug candidates. This document provides detailed protocols for the N-acylation of this compound with common acylating agents and presents a summary of reaction parameters for a closely related analog.

Data Presentation

The following table summarizes representative reaction parameters for the N-acylation of a structurally similar compound, 2-Amino-5-chloro-2'-fluorobenzophenone. These conditions can serve as a starting point for the optimization of the acylation of this compound.

Acylating AgentProductBase/CatalystSolventTemperatureReaction TimeYield (%)
Acetyl ChlorideN-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamidePyridineDichloromethane0 °C to RT2-4 hoursNot Specified
Chloroacetyl chloride2-chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamidePyridineTolueneRefluxNot Specified~82%
Acetic AnhydrideN-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamidePyridineRoom Temp.Not SpecifiedNot SpecifiedNot Specified
p-Toluenesulfonyl chlorideN-(4-chloro-2-(2-fluorobenzoyl)phenyl)-4-methylbenzenesulfonamidePyridineRefluxNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

The following are detailed experimental protocols for the acylation of the amino group of this compound. These protocols are based on established methods for structurally similar compounds and may require optimization for the specific substrate.[1]

Protocol 1: General N-Acylation with an Acid Chloride (e.g., Acetyl Chloride or Benzoyl Chloride)

Materials:

  • This compound

  • Acid chloride (e.g., acetyl chloride, benzoyl chloride) (1.05 eq.)

  • Anhydrous pyridine (1.1 eq.) or another suitable base

  • Anhydrous aprotic solvent (e.g., dichloromethane, toluene)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in the anhydrous solvent.

  • Add pyridine (1.1 eq.) to the solution and cool the mixture in an ice bath.

  • Slowly add the acid chloride (1.05 eq.) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude acylated product.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: N-Acetylation with Acetic Anhydride

Materials:

  • This compound

  • Acetic anhydride (excess, can be used as solvent and reagent)

  • Pyridine (catalytic amount)

  • Ice-water

  • Saturated sodium bicarbonate solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask, suspend or dissolve this compound (1.0 eq.) in acetic anhydride.

  • Add a catalytic amount of pyridine.

  • Stir the mixture at room temperature. The reaction is typically exothermic. If necessary, gentle heating can be applied to ensure completion.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture into ice-water to quench the excess acetic anhydride.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

Mandatory Visualization

Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve this compound in anhydrous solvent add_base Add Pyridine (1.1 eq) and cool to 0 °C start->add_base add_acyl Add Acyl Chloride (1.05 eq) dropwise add_base->add_acyl react Stir at Room Temperature (2-4 hours) add_acyl->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with NaHCO₃, Water, and Brine extract->wash dry Dry and Concentrate wash->dry purify Recrystallization or Column Chromatography dry->purify

Caption: Experimental workflow for the N-acylation of this compound.

References

Troubleshooting & Optimization

Improving the yield and purity of 2-Amino-2'-fluorobenzophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield and purity of 2-Amino-2'-fluorobenzophenone synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my Friedel-Crafts acylation reaction failing or giving very low yields?

The primary reason for low yields in the direct Friedel-Crafts synthesis of 2-aminobenzophenones is the basicity of the amino group (-NH₂) on the aniline-based starting material.[1] The lone pair of electrons on the nitrogen atom reacts with the Lewis acid catalyst (e.g., AlCl₃, ZnCl₂). This leads to two significant problems:

  • Catalyst Deactivation: The Lewis acid is consumed in an acid-base reaction with the amine, making it unavailable to catalyze the intended acylation.[1] A stoichiometric amount, or even an excess (2-4 molar equivalents), of the Lewis acid is often required because it complexes with both the starting amine and the ketone product.[1]

  • Ring Deactivation: The reaction between the amino group and the Lewis acid forms a positively charged anilinium salt. This group strongly withdraws electron density from the aromatic ring, deactivating it towards the necessary electrophilic aromatic substitution.[1]

Q2: How can I overcome the low yield issue in the Friedel-Crafts synthesis?

The most effective strategy is to protect the amino group before the Friedel-Crafts reaction.[1] This involves converting the -NH₂ group into a less basic functional group, such as an amide. The protecting group reduces the nitrogen's basicity, preventing its reaction with the catalyst. After the acylation is complete, the protecting group can be removed to yield the desired this compound.[1]

Common protecting groups include:

  • Tosyl (Ts): Forms a stable tosylamide. This is a well-established and widely used method.[1]

  • Acetyl (Ac): Forms an acetanilide, another common approach.[1]

Q3: My reaction mixture is dark and results in multiple products. What could be the cause?

The formation of multiple, often colored, byproducts can be attributed to several factors:

  • Sub-optimal Reaction Temperature: Friedel-Crafts reactions are sensitive to temperature. High temperatures can lead to side reactions and degradation of starting materials or products. For instance, some procedures specify heating at high temperatures (195-210°C) for a set duration (1-2 hours) to drive the reaction to completion.[2][3] It is critical to control the temperature as specified in the protocol.

  • Moisture: Lewis acid catalysts like AlCl₃ and ZnCl₂ are highly sensitive to moisture.[1][4] Any water present in the reagents or glassware will decompose the catalyst and can lead to unwanted side reactions. Ensure all glassware is oven-dried and use anhydrous solvents and reagents.[1][4]

  • Lack of Protection: Direct acylation without a protecting group can lead to N-acylation or other side reactions involving the free amino group.

Q4: What is the best method for purifying the crude this compound?

Recrystallization is the most common and effective method for purifying the final product.[1][5]

  • Solvent Choice: Ethanol, or a mixture of ethanol and water, is frequently used.[1][5] Isopropanol can also be a suitable alternative. Water alone is not recommended due to the low solubility of the compound.[5]

  • Decolorization: If the crude product is highly colored, activated carbon (charcoal) can be added to the hot solution to adsorb colored impurities before filtration.[5]

  • Procedure: The crude product is dissolved in a minimal amount of hot solvent. The solution is then hot-filtered if necessary (e.g., if activated carbon was used) and allowed to cool slowly to induce crystallization. The purified crystals are then collected by filtration.[5]

Quantitative Data Summary

The following table summarizes key quantitative data from various synthesis protocols for aminobenzophenone derivatives. These values provide a baseline for optimizing experimental conditions.

ParameterValueSynthesis ContextSource
Yield (Protected Route) ~54%After recrystallization (Tosyl-protected route)[1]
Yield (Optimized Catalyst) 50% to >70%High-temperature condensation using dehydrated ZnCl₂[6]
Yield (Hofmann Route) >78.6%Multi-step route starting from phthalic anhydride[7]
Purity (Optimized Catalyst) ≥98%High-temperature condensation using dehydrated ZnCl₂[6]
Purity (Recrystallization) ≥98%Recrystallization from ethanol[5]
Lewis Acid Stoichiometry 2-4 molar equivalentsFriedel-Crafts Acylation (AlCl₃)[1][8]
Reaction Temperature 180°C - 210°CHigh-temperature condensation with ZnCl₂[2][3]
Hydrolysis Conditions Concentrated HCl or 60% H₂SO₄Deprotection or workup step[2]
Melting Point (Purified) 94-98°C2-Amino-5-chloro-2'-fluorobenzophenone[5][9]

Experimental Protocols

Protocol 1: Synthesis via Protected Friedel-Crafts Acylation

This protocol involves the protection of the amino group, followed by Friedel-Crafts acylation and subsequent deprotection.

  • Step 1: Protection of Amino Group (Tosylation)

    • Dissolve the starting aniline derivative (e.g., 2-fluoroaniline) in pyridine.

    • Add p-toluenesulfonyl chloride (tosyl chloride) to the solution.

    • Reflux the mixture for approximately 90 minutes.[2]

    • Pour the reaction mixture into water to precipitate the N-tosylated product.

    • Filter and wash the solid to obtain the crude tosylamide. Recrystallize from a suitable solvent like methanol or ethanol.[2]

  • Step 2: Friedel-Crafts Acylation

    • Suspend the dried N-tosylated aniline in an anhydrous solvent (e.g., o-dichlorobenzene).[8]

    • Add phosphorus pentachloride (PCl₅) to form the corresponding acid chloride in situ (if starting from a carboxylic acid precursor).[1]

    • Cool the mixture and add anhydrous aluminum chloride (AlCl₃) in portions (2-4 molar equivalents).[1][8]

    • Heat the reaction mixture (e.g., 80-90°C) for several hours to drive the acylation.[1]

    • After completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.[1]

    • Isolate the crude N-tosyl-2-amino-2'-fluorobenzophenone by filtration or extraction.

  • Step 3: Deprotection (Removal of Tosyl Group)

    • Dissolve the crude N-tosylated product in concentrated sulfuric acid.[1]

    • Heat the solution to facilitate the removal of the tosyl group.

    • Carefully pour the acidic solution onto ice to precipitate the product, this compound.[1]

    • Neutralize the solution with a base (e.g., NaOH) and filter the solid product.

Protocol 2: Purification by Recrystallization

This protocol details the purification of the crude product.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol (a starting ratio of 15-20 mL per gram of crude product is suggested).[5]

  • Heating: Gently heat the mixture to reflux with stirring until the solid completely dissolves. If needed, add small additional portions of hot ethanol.[5]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (1-2% of the solute's weight). Reheat to reflux for 5-10 minutes.[5]

  • Hot Filtration: If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration using a preheated funnel to prevent premature crystallization.[5]

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[5]

  • Isolation and Drying: Collect the purified crystals using a Buchner funnel. Wash the crystals with a small amount of cold ethanol. Dry the crystals in an oven at 50-60°C or in a vacuum desiccator until a constant weight is achieved.[5]

Visual Diagrams

G cluster_start Starting Materials cluster_process Synthesis Workflow cluster_end Purification & Final Product A 2-Fluoroaniline P Protection (e.g., Tosylation) A->P Protect -NH2 B o-Fluorobenzoyl Chloride FC Friedel-Crafts Acylation (Lewis Acid Catalyst) B->FC P->FC Protected Intermediate DP Deprotection (Acid Hydrolysis) FC->DP Acylated Intermediate C Crude Product DP->C Hydrolysis R Recrystallization (Ethanol/Water) C->R Purify F Pure 2-Amino-2'- fluorobenzophenone R->F Isolate Crystals

Caption: Workflow for the protected synthesis of this compound.

G cluster_problem Troubleshooting Guide cluster_solution Solutions Problem Low Yield or Reaction Failure Q1 Is the Amino Group Protected? Problem->Q1 Q2 Are Conditions Anhydrous? Q1->Q2 Yes S1 Protect with Tosyl or Acetyl group Q1->S1 No Q3 Is Catalyst Stoichiometry Correct? Q2->Q3 Yes S2 Oven-dry glassware; Use anhydrous reagents Q2->S2 No S3 Use 2-4 molar equivalents of Lewis Acid Q3->S3 No S4 Proceed with Protected Route Q3->S4 Yes S1->S4 S2->S4 S3->S4

Caption: Troubleshooting flowchart for low yields in Friedel-Crafts synthesis.

References

Technical Support Center: Optimization of Friedel-Crafts Reaction Conditions for 2-Amino-2'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Amino-2'-fluorobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the optimization of Friedel-Crafts reaction conditions for this specific synthesis.

Frequently Asked Questions (FAQs)

Q1: Why am I getting low to no yield of this compound in my Friedel-Crafts reaction?

The primary challenge in the Friedel-Crafts acylation of anilines, including the synthesis of this compound, is the basicity of the amino group (-NH₂). The lone pair of electrons on the nitrogen atom reacts with the Lewis acid catalyst (e.g., AlCl₃).[1][2][3][4][5] This interaction leads to two main problems:

  • Catalyst Deactivation: The Lewis acid is consumed in an acid-base reaction with the amine, making it unavailable to catalyze the desired acylation.[1][2]

  • Ring Deactivation: The formation of an anilinium salt places a positive charge on the nitrogen. This group strongly withdraws electron density from the aromatic ring, deactivating it for electrophilic aromatic substitution.[1][4]

Q2: What is the most effective strategy to overcome low yields in this synthesis?

The most common and effective strategy is to protect the amino group before the Friedel-Crafts reaction.[1] This involves converting the -NH₂ group into a less basic functional group, such as an amide. The protecting group reduces the Lewis basicity of the nitrogen, preventing its reaction with the catalyst. After the acylation step, the protecting group is removed to yield the desired 2-aminobenzophenone.[1]

Q3: What are some common protecting groups for the amino group in this synthesis?

Common protecting groups for the amino group include:

  • Tosyl (Ts): Forms a stable tosylamide, which is a well-established method.[1]

  • Acetyl (Ac): Forms an acetanilide, another widely used approach.[1][6]

Q4: Are there alternative catalysts that can be used to avoid issues with traditional Lewis acids?

Yes, research has explored the use of other catalysts that may be more tolerant of the amino group or offer milder reaction conditions. For instance, copper triflate (Cu(OTf)₂) has been used as a catalyst for the Friedel-Crafts benzoylation of aniline derivatives.[7] Other catalysts like hafnium (IV) triflate and rare earth triflates have also been investigated for Friedel-Crafts acylations of fluorobenzene.[8][9]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive catalyst (e.g., hydrated AlCl₃).Ensure the Lewis acid catalyst is anhydrous and handled under moisture-free conditions.[10]
Deactivated aromatic ring due to unprotected amino group.Protect the amino group with a suitable protecting group (e.g., Tosyl or Acetyl) before acylation.[1]
Incomplete reaction.Increase the reaction time or temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).[10]
Insufficient amount of Lewis acid catalyst.Use a stoichiometric amount or an excess of the Lewis acid (2-4 molar equivalents are often recommended for protected anilines).[1][11]
Formation of Multiple Products (Side Reactions) Sub-optimal reaction temperature.Carefully control the reaction temperature. Overheating can lead to side reactions and decomposition. The addition of AlCl₃ should be done at a lower temperature (e.g., 15-30°C), followed by heating to complete the reaction (e.g., 70-90°C).[1][11]
Impure reagents.Use high-purity starting materials and acylating agents to minimize byproduct formation.[1]
Difficulty with Product Purification By-products with similar polarity to the desired product.Optimize reaction conditions to minimize side product formation. Utilize column chromatography for purification if recrystallization is ineffective.[10]
Product is an Oil or Fails to Crystallize Presence of impurities.Purify the crude product using column chromatography to remove impurities that may inhibit crystallization.[10]
Residual solvent.Ensure the product is thoroughly dried under vacuum to remove any remaining solvent.[10]

Experimental Protocols

Note: The following protocols are based on established procedures for similar compounds and may require optimization for the synthesis of this compound.

Method 1: Synthesis via Protection of the Amino Group (Tosyl Protection)

This is a reliable and well-documented procedure for aminobenzophenones.[1]

Step 1: Protection of 2-Aminoaniline (o-Phenylenediamine) (Formation of a Tosylamide)

  • Dissolve 2-aminoaniline in an aqueous solution of sodium carbonate.

  • Add p-toluenesulfonyl chloride (TsCl) portion-wise while stirring vigorously.

  • Continue stirring until the reaction is complete (monitor by TLC).

  • Acidify the solution to precipitate the N-tosyl-2-aminoaniline.

  • Filter, wash with water, and dry the product.

Step 2: Friedel-Crafts Acylation

  • Suspend the N-tosyl-2-aminoaniline in a suitable solvent (e.g., o-dichlorobenzene).[11]

  • Add a chlorinating agent (e.g., phosphorus pentachloride) to form the acid chloride in situ.[1]

  • Cool the mixture and add anhydrous aluminum chloride (AlCl₃) in portions (2-4 molar equivalents).[1][11]

  • Add 2-fluorobenzoyl chloride.

  • Heat the reaction mixture (e.g., 80-90°C for 4 hours) to drive the acylation.[1]

  • After completion, cool the mixture and quench by pouring it onto a mixture of ice and hydrochloric acid.

  • Isolate the crude N-tosyl-2-amino-2'-fluorobenzophenone.

Step 3: Deprotection (Removal of the Tosyl Group)

  • Dissolve the crude N-tosyl-2-amino-2'-fluorobenzophenone in concentrated sulfuric acid.

  • Gently warm the solution (e.g., on a steam bath) for a short period.

  • Carefully pour the solution onto ice to precipitate the this compound.[1]

  • Neutralize the solution and filter the product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Aminobenzophenone Derivatives
Starting Material Catalyst/Reagents Conditions Yield (%) Reference
Anthranilic Acid Derivative (Amidine Adduct) + Acid ChlorideLewis Acid (e.g., AlCl₃)Not Specified40 - 60[12]
Substituted Aniline (as Acetanilide) + (Trichloromethyl)benzeneAlCl₃Not SpecifiedModerate to Good[12]
p-Chloroaniline + o-Fluorobenzoyl chlorideZinc Chloride100-350 °C, 0.2-10 hours~70[13]
Tosylanthranilic acid + FluorobenzenePCl₅, AlCl₃70-90°C~54 (after recrystallization)[1][11]
p-Nitroaniline + o-Fluorobenzoyl chlorideAnhydrous Zinc Chloride140 °C70-85[14]

Visualizations

Logical Workflow for Troubleshooting Low Yields

Troubleshooting_Low_Yield start Low Yield of this compound q1 Is the amino group protected? start->q1 sol1 Protect the amino group (e.g., as a tosylamide or acetanilide). q1->sol1 No q2 Is the Lewis acid catalyst anhydrous and used in sufficient quantity? q1->q2 Yes sol1->q2 sol2 Use anhydrous AlCl3 (2-4 equivalents) and handle under inert atmosphere. q2->sol2 No q3 Are the reaction temperature and time optimized? q2->q3 Yes sol2->q3 sol3 Optimize temperature (e.g., add AlCl3 at 15-30°C, then heat to 70-90°C) and monitor by TLC. q3->sol3 No end Improved Yield q3->end Yes sol3->end

Caption: Troubleshooting flowchart for low yields.

Experimental Workflow: Protected Friedel-Crafts Acylation

Experimental_Workflow cluster_protection Step 1: Protection cluster_acylation Step 2: Friedel-Crafts Acylation cluster_deprotection Step 3: Deprotection start_material 2-Aminoaniline protection React with TsCl start_material->protection protected_intermediate N-Tosyl-2-aminoaniline protection->protected_intermediate acylation React with 2-Fluorobenzoyl Chloride (Lewis Acid Catalyst, e.g., AlCl3) protected_intermediate->acylation acylated_product N-Tosyl-2-amino-2'-fluorobenzophenone acylation->acylated_product deprotection Acid Hydrolysis (e.g., H2SO4) acylated_product->deprotection final_product This compound deprotection->final_product

Caption: Workflow for protected Friedel-Crafts acylation.

References

Technical Support Center: Synthesis of 2-Amino-2'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Amino-2'-fluorobenzophenone. The following information addresses common side reactions and other issues that may be encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The two main strategies for synthesizing this compound are the Friedel-Crafts acylation and the Hofmann degradation. Each method has its own set of advantages and potential side reactions that need to be carefully managed.

Q2: Why is my Friedel-Crafts acylation reaction failing or giving very low yields?

Direct Friedel-Crafts acylation of anilines often fails or results in poor yields. This is because the amino group (-NH₂) is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃). This reaction deactivates the catalyst and the aromatic ring towards the desired electrophilic substitution. The most effective strategy to overcome this is to protect the amino group as an amide (e.g., a tosylamide) before the acylation step. The protecting group can then be removed in a subsequent step.

Q3: What are the most common side products in the Friedel-Crafts synthesis of this compound?

The most common side products are the ortho-isomer (4-Amino-2'-fluorobenzophenone) and diacylated products. The fluorine atom on one ring and the protected amino group on the other are both ortho-, para-directing. While the desired product is the result of acylation at the ortho-position of the aniline derivative, the sterically less hindered para-position can also be acylated, leading to the ortho-isomer. Diacylation can occur if harsh reaction conditions are used, such as high temperatures or an excess of the acylating agent.

Q4: What are the potential side reactions during the Hofmann degradation synthesis?

The Hofmann degradation proceeds through an isocyanate intermediate. If nucleophiles other than water are present in the reaction mixture (e.g., alcohol solvents from a previous step), they can react with the isocyanate to form carbamates or other derivatives instead of the desired primary amine. Incomplete reaction can also leave unreacted N-bromoamide or the starting amide in the product mixture.

Troubleshooting Guides

Friedel-Crafts Acylation Route
Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Direct acylation of unprotected aniline attempted. 2. Insufficient amount of Lewis acid catalyst. 3. Moisture in the reaction.1. Protect the amino group of the aniline starting material as a tosylamide or another suitable amide. 2. Use a stoichiometric amount or a slight excess of the Lewis acid catalyst. 3. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.
Significant Formation of Ortho-Isomer 1. High reaction temperature favoring the thermodynamically controlled product.1. Maintain a lower reaction temperature to favor the kinetically controlled formation of the desired para-product. The optimal temperature should be determined empirically.
Formation of Diacylated Products 1. Excess of acylating agent or Lewis acid catalyst. 2. Prolonged reaction time.1. Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the acylating agent. 2. Monitor the reaction progress by TLC or HPLC and quench the reaction upon completion.
Difficult Deprotection of the Amino Group 1. Harsh deprotection conditions leading to product degradation.1. Optimize deprotection conditions. For a tosyl group, hydrolysis with concentrated sulfuric acid is common, but the temperature and reaction time should be carefully controlled.
Hofmann Degradation Route
Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Primary Amine 1. Incomplete formation of the N-bromoamide intermediate. 2. Presence of other nucleophiles reacting with the isocyanate intermediate.1. Ensure the use of a sufficient amount of bromine and a strong base. 2. Use water as the solvent and ensure the absence of alcohols or other nucleophilic solvents.
Presence of Carbamate or Urea Byproducts 1. Trapping of the isocyanate intermediate by alcohol or amine impurities.1. Use high-purity starting materials and solvents. If an alcohol was used in a previous step, ensure it is completely removed.
Incomplete Reaction 1. Insufficient amount of hypobromite. 2. Reaction temperature is too low or reaction time is too short.1. Ensure at least a stoichiometric amount of bromine and base are used. 2. The reaction often requires heating to facilitate the rearrangement. Optimize the temperature and reaction time.

Experimental Protocols

Conceptual Protocol 1: Synthesis via Friedel-Crafts Acylation (with Amino Group Protection)
  • Protection of 2-Aminobenzoic Acid: React 2-aminobenzoic acid with p-toluenesulfonyl chloride in the presence of a base (e.g., sodium carbonate) in an aqueous solution to form 2-(p-toluenesulfonamido)benzoic acid.

  • Formation of the Acid Chloride: Treat the protected benzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form the corresponding acid chloride.

  • Friedel-Crafts Acylation: Dissolve the acid chloride in an inert solvent like o-dichlorobenzene. Add a Lewis acid catalyst (e.g., aluminum chloride) and then add fluorobenzene. Heat the mixture to facilitate the acylation reaction.

  • Deprotection: After the acylation is complete, the resulting tosyl-protected aminobenzophenone is treated with concentrated sulfuric acid to remove the tosyl group.

  • Work-up and Purification: The reaction mixture is worked up with water and neutralized. The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol.

Conceptual Protocol 2: Synthesis via Hofmann Degradation
  • Preparation of 2-(2'-fluorobenzoyl)benzamide: This can be synthesized via a Friedel-Crafts reaction between phthalic anhydride and fluorobenzene to produce 2-(2'-fluorobenzoyl)benzoic acid, followed by conversion to the acid chloride and then amidation with ammonia.

  • Hofmann Degradation: The 2-(2'-fluorobenzoyl)benzamide is treated with an aqueous solution of sodium hypobromite (or sodium hypochlorite) and a strong base like sodium hydroxide. The mixture is heated to induce the rearrangement of the amide to the primary amine, with the loss of the carbonyl group as carbon dioxide.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration. The crude this compound is then purified by recrystallization.

Data Presentation

The following table summarizes the impact of reaction conditions on product purity and yield for the synthesis of related aminobenzophenones, providing a general guideline for optimization.

Synthetic Route Parameter Varied Observation Typical Yield Range Typical Purity
Friedel-Crafts Acylation Catalyst Purity (e.g., anhydrous ZnCl₂)Use of low-temperature dehydrated zinc chloride can increase yield and purity.50-70%Up to 98%
Reaction TemperatureHigher temperatures can lead to more side products.--
Hofmann Degradation Molar ratio of amide to alkaliA molar ratio of 1:3 to 1:6 is often required.85-91%>99%
Concentration of alkali lyeHigher concentrations can lead to exothermic reactions and impurity formation.--

Mandatory Visualization

Side_Reactions Potential Side Reactions in this compound Synthesis cluster_0 Friedel-Crafts Acylation Route cluster_1 Hofmann Degradation Route FC_Start Protected 2-Aminobenzoyl Chloride + Fluorobenzene FC_Desired 2-(Protected-amino)-2'-fluorobenzophenone FC_Start->FC_Desired Desired Para-acylation FC_Side1 4-(Protected-amino)-2'-fluorobenzophenone (Ortho-isomer) FC_Start->FC_Side1 Ortho-acylation FC_Side2 Diacylated Product FC_Desired->FC_Side2 Further Acylation (Harsh Conditions) HD_Start 2-(2'-fluorobenzoyl)benzamide HD_Intermediate Isocyanate Intermediate HD_Start->HD_Intermediate Rearrangement HD_Desired This compound HD_Intermediate->HD_Desired Hydrolysis (H2O) HD_Side1 Carbamate Byproduct HD_Intermediate->HD_Side1 Nucleophilic Attack (e.g., ROH)

Caption: Key reaction pathways and potential side reactions.

Troubleshooting low yields in 2-Amino-2'-fluorobenzophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Amino-2'-fluorobenzophenone. Our aim is to address common issues encountered during synthesis, particularly those leading to low yields, and to provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, primarily via the Friedel-Crafts acylation pathway.

Q1: My reaction yield is consistently low. What are the most common causes?

Low yields in the synthesis of this compound are frequently attributed to several factors inherent to the Friedel-Crafts acylation of aniline derivatives.[1] The most common culprits include:

  • Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃), is highly sensitive to moisture. Any water present in the reactants, solvent, or glassware will deactivate the catalyst, halting the reaction.[1]

  • Competing N-Acylation: The amino group of the aniline derivative is nucleophilic and can compete with the desired C-acylation (on the aromatic ring) by reacting with the acylating agent (2-fluorobenzoyl chloride). This side reaction forms an amide, which is often a significant byproduct.

  • Deactivation of the Aromatic Ring: The amino group of your starting aniline can act as a Lewis base and form a complex with the Lewis acid catalyst. This complex deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution.[2][3]

  • Product-Catalyst Complexation: The ketone product can form a stable complex with the Lewis acid, sequestering the catalyst and preventing it from participating in further reactions. This is why a stoichiometric amount of the catalyst is often required.[1]

  • Suboptimal Reaction Temperature: High temperatures can lead to thermal degradation of starting materials and products, while temperatures that are too low may result in an incomplete reaction.

Q2: I am observing a significant amount of a byproduct. How can I identify and minimize it?

The most likely byproduct is the N-acylated product, 2'-fluoro-N-(2-aminophenyl)benzamide. To confirm its presence, you can use analytical techniques such as:

  • HPLC: High-Performance Liquid Chromatography can be used to separate and quantify the desired product and any byproducts.[4]

  • NMR Spectroscopy: ¹H and ¹³C NMR can help identify the structure of the byproduct. The amide will have characteristic signals that are distinct from the ketone.[5]

  • Mass Spectrometry (MS): MS can determine the molecular weight of the byproduct, confirming its identity.[5]

To minimize the formation of the N-acylated byproduct, consider the following strategies:

  • Protecting the Amino Group: While this adds extra steps, protecting the amino group as an amide (e.g., with a tosyl group) before the Friedel-Crafts acylation and deprotecting it afterward can significantly improve the yield of the desired C-acylated product.[6]

  • Optimization of Reaction Conditions: Carefully controlling the reaction temperature and the rate of addition of the acylating agent can influence the ratio of C- to N-acylation.

Q3: How can I improve the purity of my final product?

The primary method for purifying crude this compound is recrystallization.[5][7]

  • Solvent Selection: Ethanol is a commonly used solvent for recrystallization.[7] A mixed solvent system, such as ethanol/water, can also be effective. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Decolorization: If the crude product is highly colored, activated carbon can be added to the hot solution to adsorb colored impurities before filtration.[7]

  • Troubleshooting Recrystallization:

    • Oiling out: If the product separates as an oil instead of crystals, try using a lower boiling point solvent or allowing the solution to cool more slowly.[7]

    • Low recovery: If the recovery yield is low, it may be due to using too much solvent. You can try to concentrate the mother liquor to obtain a second crop of crystals.[7]

Q4: What is the optimal Lewis acid catalyst for this synthesis?

While aluminum chloride (AlCl₃) is a common Lewis acid for Friedel-Crafts reactions, zinc chloride (ZnCl₂) is often preferred for the acylation of anilines. The quality of the catalyst is critical; it must be anhydrous to be effective.[5] Using zinc chloride that has been dehydrated at a low temperature under a vacuum can improve the yield and purity of the product.[8] Some modern approaches also explore the use of other catalysts like gallium triflates, which can be more efficient and require only catalytic amounts.[9]

Data Presentation

The following tables summarize key data for the synthesis and purification of this compound and related compounds.

Table 1: Troubleshooting Low Yields in Friedel-Crafts Acylation

Issue Potential Cause Recommended Solution Citation
Low or No Product Yield Catalyst deactivation by moisture.Ensure all glassware is oven-dried and use anhydrous solvents and reagents.[1]
Competing N-acylation of the amino group.Protect the amino group before acylation or optimize reaction conditions.[6][10]
Deactivation of the aniline ring by the Lewis acid.Use a milder Lewis acid or a protected aniline derivative.[2][3]
Insufficient catalyst loading.Use a stoichiometric amount of the Lewis acid catalyst.[1]
Formation of Multiple Products Isomer formation.Optimize reaction temperature and solvent.[11]
Polyacylation (less common for acylation).Use the aromatic substrate in slight excess.[1]
Difficult Product Purification Oiling out during recrystallization.Use a lower boiling point solvent or slow down the cooling rate.[7]
Low recovery from recrystallization.Minimize the amount of hot solvent used; concentrate the mother liquor for a second crop.[7]

Table 2: Comparison of Recrystallization Solvents for Aminobenzophenone Derivatives

Solvent/System Advantages Disadvantages Typical Recovery Yield Citation
Ethanol (95%) Readily available, effective for removing common impurities.May have moderate solubility at room temperature, leading to some product loss.Good to Excellent[7]
Methanol Similar to ethanol, can be effective.Higher volatility.Good[5]
Isopropanol Good alternative to ethanol or methanol.Good[7]
Ethanol/Water Allows for fine-tuning of polarity to maximize recovery.Requires careful optimization of the solvent ratio.Can be Excellent[7]
Toluene Can be used for compounds with lower polarity.Higher boiling point, may be more difficult to remove completely.Variable[12]

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation (Conceptual Protocol)

This protocol is a generalized procedure based on the synthesis of related aminobenzophenones. Optimization of specific parameters is recommended.

Materials:

  • Aniline

  • 2-Fluorobenzoyl chloride

  • Anhydrous zinc chloride (ZnCl₂)

  • High-boiling inert solvent (e.g., o-dichlorobenzene)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add the inert solvent and anhydrous zinc chloride.

  • Addition of Reactants: To the stirred suspension, add aniline. Slowly add 2-fluorobenzoyl chloride to the mixture. The rate of addition should be controlled to manage the reaction exotherm.

  • Reaction: Heat the mixture to a temperature between 100-200 °C and maintain for several hours, monitoring the reaction progress by a suitable analytical method like TLC or HPLC.[5]

  • Workup: After the reaction is complete, cool the mixture and carefully quench it by adding an aqueous acid solution (e.g., dilute HCl) to decompose the reaction complex.[5]

  • Isolation: The crude product may precipitate upon quenching. Isolate the solid by filtration. If the product remains in the organic layer, separate the layers and wash the organic phase with water.

  • Neutralization: Neutralize the aqueous layer or the combined aqueous washes with a base (e.g., NaOH solution) to precipitate any remaining product.

  • Purification: Combine the crude product and purify by recrystallization from a suitable solvent like ethanol.[7]

Expected Yield: Yields for this type of reaction can vary widely depending on the specific conditions and the success in minimizing side reactions. Reported yields for analogous reactions are often in the range of 50-70%.[8]

Visualizations

Reaction Signaling Pathway

G cluster_0 Friedel-Crafts Acylation Mechanism acyl_chloride 2-Fluorobenzoyl Chloride acylium_ion Acylium Ion (Electrophile) acyl_chloride->acylium_ion + ZnCl₂ lewis_acid ZnCl₂ (Lewis Acid) lewis_acid->acylium_ion sigma_complex Sigma Complex (Intermediate) acylium_ion->sigma_complex Electrophilic Attack aniline Aniline Derivative (Nucleophile) aniline->sigma_complex product_complex Product-Catalyst Complex sigma_complex->product_complex Deprotonation product This compound product_complex->product hydrolysis Aqueous Workup (Hydrolysis) hydrolysis->product G start Start reactants Combine Aniline Derivative, 2-Fluorobenzoyl Chloride, and Anhydrous ZnCl₂ start->reactants reaction Heat Reaction Mixture (e.g., 100-200 °C) reactants->reaction workup Quench with Aqueous Acid reaction->workup isolation Isolate Crude Product (Filtration/Extraction) workup->isolation purification Recrystallize from Ethanol isolation->purification analysis Analyze Purity and Characterize (HPLC, NMR, MS) purification->analysis end End analysis->end G low_yield Low Yield Observed check_catalyst Check Catalyst Activity (Anhydrous?) low_yield->check_catalyst check_reagents Verify Reagent Purity and Anhydrous Conditions low_yield->check_reagents check_side_reactions Analyze for Byproducts (N-acylation) low_yield->check_side_reactions optimize_temp Optimize Reaction Temperature low_yield->optimize_temp use_fresh_catalyst Use Fresh/Dried Catalyst check_catalyst->use_fresh_catalyst dry_reagents Dry Solvents/Reagents check_reagents->dry_reagents protect_amine Consider Protecting Amino Group check_side_reactions->protect_amine adjust_temp Adjust Temperature optimize_temp->adjust_temp

References

Technical Support Center: Purification of 2-Amino-2'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 2-Amino-2'-fluorobenzophenone from common reaction impurities. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful purification.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

IssuePossible Cause(s)Recommended Solution(s)
Recrystallization: Oiling Out The crude material has a high impurity level, depressing the melting point. The boiling point of the recrystallization solvent is higher than the melting point of the impure product. The solution is being cooled too rapidly.- Pretreat the crude product by washing with a non-polar solvent like hexanes to remove less polar impurities. - Select a lower-boiling point solvent for recrystallization. - Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.
Recrystallization: No Crystal Formation The solution is not sufficiently saturated (too much solvent was used). The solution is supersaturated.- Concentrate the solution by boiling off some of the solvent and then allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. - Add a seed crystal of pure this compound.
Recrystallization: Low Recovery Yield Excessive solvent was used, leaving a significant amount of product in the mother liquor. Premature crystallization occurred during hot filtration. Incomplete crystallization.- Concentrate the mother liquor and cool to obtain a second crop of crystals. - Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration. - Allow for a longer cooling period in an ice bath to maximize crystal formation.
Product is Still Impure After Recrystallization Co-crystallization of impurities with the product. Inefficient removal of colored impurities.- Perform a second recrystallization. - Consider using a different solvent or a mixed solvent system. - For colored impurities, add a small amount of activated carbon to the hot solution before filtration.[1]
Column Chromatography: Poor Separation The chosen solvent system has inappropriate polarity. The column was not packed properly, leading to channeling. The column was overloaded with the crude product.- Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. A good starting point for 2-aminobenzophenones is a mixture of hexanes and ethyl acetate. - Ensure the silica gel is packed uniformly without any air bubbles. - Use an appropriate amount of silica gel relative to the amount of crude product (typically a 30:1 to 50:1 ratio by weight).
Column Chromatography: Product Elutes Too Quickly or Too Slowly The eluent is too polar, causing the product to travel with the solvent front. The eluent is not polar enough, resulting in strong adsorption to the silica gel.- Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexanes). - Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Friedel-Crafts acylation?

A1: Common impurities include unreacted starting materials such as aniline or its derivatives and 2-fluorobenzoyl chloride.[2] Byproducts from side reactions can also be present, such as diacylated products or isomers formed if the directing effects of the substituents on the aniline ring are not well-controlled.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Ethanol (95% or absolute) is a commonly used and effective solvent for the recrystallization of aminobenzophenones.[1] An ethanol/water mixed solvent system can also be employed to optimize solubility and crystal yield. For closely related compounds, n-propanol has also been shown to be effective.

Q3: How can I remove persistent yellow or brown coloration from my product?

A3: If the product remains colored after initial recrystallization, it may be due to polar, colored impurities. During a subsequent recrystallization, after dissolving the crude product in the hot solvent, you can add a small amount (1-2% by weight of your compound) of activated carbon.[1] Boil the solution with the activated carbon for 5-10 minutes and then perform a hot filtration to remove the carbon and the adsorbed impurities before allowing the solution to cool and crystallize.

Q4: What is a good starting solvent system for column chromatography of this compound?

A4: For aminobenzophenones, a common mobile phase for silica gel chromatography is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate. A good starting point for method development with TLC would be a 9:1 or 4:1 mixture of hexanes:ethyl acetate. The polarity can then be adjusted based on the resulting Rf value.

Q5: Is distillation a suitable method for purifying this compound?

A5: While distillation can be used for liquid compounds, this compound is a solid at room temperature. However, vacuum distillation could potentially be used for purification, especially if the impurities are non-volatile. The boiling point of the related 2-fluorobenzophenone is 95-96 °C at 0.05 torr.[3] The amino group would likely increase the boiling point of this compound. High temperatures required for distillation, even under vacuum, may risk thermal decomposition of the compound. Therefore, recrystallization and column chromatography are generally preferred methods.

Data Presentation

Table 1: Recommended Solvents for Recrystallization

SolventSuitabilityNotes
95% EthanolHighly RecommendedGood solubility at high temperatures and lower solubility at low temperatures. A typical starting ratio is 15-20 mL of ethanol per gram of crude product.[1]
Ethanol/WaterRecommendedCan be optimized for improved yield. The compound is dissolved in a minimum of hot ethanol, and hot water is added dropwise until turbidity persists, followed by a few drops of hot ethanol to redissolve and then slow cooling.
n-PropanolPotentially SuitableHas been used for the recrystallization of similar aminobenzophenones.
MethanolPotentially SuitableMentioned as a recrystallization solvent for related compounds.[4]
WaterNot Recommended (as a single solvent)This compound has very low solubility in water but can be used as an anti-solvent.[1]

Table 2: Purity and Yield Data for Purification Methods (Typical)

Purification MethodPurity AchievedTypical YieldReference
Recrystallization (Ethanol)≥98%70-85%[1]
Column Chromatography (Hexane/Ethyl Acetate)>99%60-80%General laboratory practice

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

Materials:

  • Crude this compound

  • 95% Ethanol

  • Activated Carbon (optional)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a magnetic stirrer

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol (approximately 15-20 mL per gram of crude product).[1]

  • Heat the mixture to reflux with continuous stirring until the solid completely dissolves. If necessary, add small additional portions of hot ethanol to achieve complete dissolution.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to reflux for 5-10 minutes.[1]

  • Hot Filtration: If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once crystal formation appears to have ceased at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold 95% ethanol.

  • Drying: Dry the purified crystals in a vacuum oven at 50-60°C until a constant weight is achieved.

Protocol 2: Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexanes

  • Ethyl acetate

  • Glass column

  • TLC plates, chamber, and UV lamp

  • Collection tubes

Procedure:

  • Solvent System Selection: Determine an optimal solvent system using TLC. Test various ratios of hexanes:ethyl acetate (e.g., 19:1, 9:1, 4:1). An ideal system will give the product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent mixture. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for dry loading, dissolve the crude product, adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting with the determined solvent system. If a gradient elution is needed, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions in separate tubes.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis and Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization  Ethanol or Ethanol/Water ColumnChrom Column Chromatography Crude->ColumnChrom  Silica Gel, Hexane/EtOAc PurityAnalysis Purity Analysis (HPLC, TLC, NMR) Recrystallization->PurityAnalysis ColumnChrom->PurityAnalysis PurityAnalysis->Recrystallization  If impure PurityAnalysis->ColumnChrom  If impure PureProduct Pure this compound PurityAnalysis->PureProduct  If pure

Caption: Purification workflow for this compound.

TroubleshootingTree cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues Start Impure Product After Initial Purification CheckPurity Assess Purity by TLC/HPLC Start->CheckPurity OilingOut Product Oiling Out? CheckPurity->OilingOut Impure Pure Product is Pure CheckPurity->Pure Pure LowYield Low Yield? OilingOut->LowYield No Solvent Change Solvent or Use Slower Cooling OilingOut->Solvent Yes Colored Colored Impurities? LowYield->Colored No MotherLiquor Concentrate Mother Liquor LowYield->MotherLiquor Yes ActivatedCarbon Use Activated Carbon Colored->ActivatedCarbon Yes PoorSep Poor Separation? Colored->PoorSep No OptimizeSolvent Optimize Solvent System via TLC PoorSep->OptimizeSolvent Yes PoorSep->Pure No, further steps may be needed

Caption: Troubleshooting decision tree for purification.

References

Impact of anhydrous zinc chloride on 2-Amino-2'-fluorobenzophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 2-Amino-2'-fluorobenzophenone, with a special focus on the critical role of anhydrous zinc chloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and historically significant industrial method for synthesizing this compound is through a Friedel-Crafts acylation reaction.[1][2] This process involves the condensation of an o-fluorobenzoyl chloride with a p-chloroaniline in the presence of a Lewis acid catalyst, most notably anhydrous zinc chloride.[1]

Q2: What is the specific role of anhydrous zinc chloride in this synthesis?

A2: Anhydrous zinc chloride acts as a Lewis acid catalyst.[2] It coordinates with the carbonyl oxygen of the o-fluorobenzoyl chloride, which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates the electrophilic attack by the electron-rich aniline ring, leading to the formation of the benzophenone product.[2]

Q3: Why is it crucial to use anhydrous zinc chloride?

A3: The presence of moisture can deactivate the zinc chloride catalyst and lead to undesirable side reactions, which significantly lowers the yield and purity of the final product.[1][3] The quality of the zinc chloride is a key factor in the success of the reaction.[3] Using zinc chloride that has been properly dehydrated, for instance by heating under vacuum, has been shown to increase the product yield from approximately 50% to 70% and the purity from ≤95% to ≥98%.[3]

Q4: What are the common causes of low yields in this synthesis?

A4: Low yields can often be attributed to several factors:

  • Presence of moisture: As mentioned, water can inhibit the catalytic activity of zinc chloride.[1][3]

  • Impure catalyst: The purity of the zinc chloride catalyst is critical for achieving high yields.[1]

  • Suboptimal reaction temperature: The reaction is typically carried out at high temperatures (180-205°C).[4] Deviation from the optimal temperature range can affect the reaction rate and promote side reactions.

  • Competing N-acylation: A potential side reaction is the acylation of the amino group (N-acylation) of the p-chloroaniline instead of the desired aromatic ring C-acylation.[5]

Q5: Can other Lewis acids be used as catalysts?

A5: While zinc chloride is the most commonly cited catalyst for this specific transformation, other Lewis acids like aluminum chloride (AlCl₃) are also used in Friedel-Crafts acylation reactions.[6][7] However, for the direct synthesis of this compound from p-chloroaniline and o-fluorobenzoyl chloride, anhydrous zinc chloride is the preferred and most documented catalyst.[1][2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Product Yield 1. Moisture in the reaction.[1][3]2. Inactive or impure zinc chloride catalyst.[1]3. Reaction temperature is too low or too high.[4]4. Incomplete reaction.1. Ensure all reactants and solvents are anhydrous. Prepare anhydrous zinc chloride by heating under vacuum in the presence of a dehydrating agent.[1]2. Use high-purity zinc chloride.[3]3. Carefully monitor and control the reaction temperature within the optimal range (e.g., 180-205°C).[4]4. Increase the reaction time and monitor the reaction progress using techniques like TLC or HPLC.
Poor Product Purity / Presence of Byproducts 1. Side reactions such as N-acylation.[5]2. Thermal degradation at high temperatures.[5]3. Inefficient workup and purification.[5]1. Strictly control the reaction temperature and the rate of addition of reactants.[5]2. Avoid prolonged exposure to excessively high temperatures.[5]3. Ensure thorough washing of the crude product to remove acid and catalyst residues. Optimize the recrystallization process, potentially using activated carbon for decolorization.[1][8]
Difficult or Uncontrolled Reaction Exotherm 1. The rate of addition of reactants is too fast.[5]2. Inadequate heat dissipation in the reaction vessel.[5]1. Add reactants, particularly the aniline derivative, in small, controlled portions over a defined period.[5]2. Ensure efficient stirring and adequate cooling capacity for the reactor to maintain a uniform temperature.[5]
"Oiling Out" During Recrystallization 1. The melting point of the product is lower than the boiling point of the solvent.2. The solution is cooling too rapidly.[8]3. High concentration of impurities.1. Select a solvent with a lower boiling point.2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[8]3. Consider a pre-purification step, such as a solvent wash of the crude material.[8]

Data Presentation

Table 1: Impact of Anhydrous Zinc Chloride on Reaction Outcome

CatalystYield (%)Purity (%)Reference
Standard Zinc Chloride50≤95[3]
Dehydrated Zinc Chloride70≥98[3][6]

Experimental Protocols

Preparation of Anhydrous Zinc Chloride

A highly active, anhydrous zinc chloride catalyst can be prepared by heating technical grade zinc chloride under vacuum.[1]

  • Procedure: Place technical grade zinc chloride in a suitable vessel. Heat the vessel to between 160°C under vacuum (e.g., 5 mmHg) in the presence of a dehydrating agent (such as phosphorus pentoxide or vanadium pentoxide) for 1-20 hours.[1][3][6] The resulting product should be a fine white powder.[3][6]

Synthesis of this compound

This protocol is based on a common industrial synthesis method.[4]

  • Materials:

    • o-Fluorobenzoyl chloride

    • p-Chloroaniline

    • Anhydrous zinc chloride

    • 3 N Hydrochloric acid

    • Ethanol (for recrystallization)

  • Procedure:

    • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a thermometer, combine o-fluorobenzoyl chloride and p-chloroaniline.

    • Heating and Catalyst Addition: Heat the mixture with stirring to 180°C. At this temperature, introduce the anhydrous zinc chloride.[4]

    • Reaction: Raise the temperature to 200-205°C and maintain it for approximately 40 minutes.[4]

    • Quenching: Carefully quench the resulting golden-colored melt by the slow addition of 3 N hydrochloric acid.

    • Workup: Reflux the mixture for five minutes. After cooling, the crude product will precipitate.

    • Isolation: Isolate the crude product by filtration.

    • Purification: Recrystallize the crude product from ethanol to obtain the purified this compound.[1]

Visualizations

Reaction_Workflow Experimental Workflow for this compound Synthesis cluster_prep Catalyst Preparation cluster_synthesis Synthesis cluster_workup Workup & Purification prep_start Technical Grade ZnCl₂ prep_process Heat under Vacuum (160°C, 1-20h) with Dehydrating Agent prep_start->prep_process prep_end Anhydrous ZnCl₂ Powder prep_process->prep_end add_catalyst Add Anhydrous ZnCl₂ prep_end->add_catalyst reactants o-Fluorobenzoyl Chloride + p-Chloroaniline heating Heat to 180°C reactants->heating heating->add_catalyst reaction Heat to 200-205°C (40 min) add_catalyst->reaction quench Quench with 3N HCl reaction->quench reflux Reflux (5 min) quench->reflux cool_filter Cool & Filter reflux->cool_filter recrystallize Recrystallize from Ethanol cool_filter->recrystallize final_product Pure 2-Amino-2'- fluorobenzophenone recrystallize->final_product

Caption: Workflow for the synthesis of this compound.

Reaction_Mechanism Role of ZnCl₂ in Friedel-Crafts Acylation cluster_reactants Reactants cluster_activation Catalyst Action cluster_reaction Reaction Steps benzoyl_chloride o-Fluorobenzoyl Chloride complex Polarized Complex Formation benzoyl_chloride->complex zncl2 Anhydrous ZnCl₂ (Lewis Acid) zncl2->complex Coordinates with carbonyl oxygen aniline p-Chloroaniline attack Electrophilic Aromatic Substitution aniline->attack acylium Increased Electrophilicity of Carbonyl Carbon complex->acylium acylium->attack Attacked by aniline ring product This compound attack->product

Caption: Simplified mechanism of ZnCl₂ catalysis in the acylation reaction.

References

Technical Support Center: Controlling Regioselectivity in the Chlorination of 2-amino-2'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges in the regioselective chlorination of 2-amino-2'-fluorobenzophenone, a key intermediate in the synthesis of several pharmaceuticals.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor regioisomers from the chlorination of this compound?

A1: The chlorination of this compound is an electrophilic aromatic substitution reaction on the aniline ring. The amino group is a strong activating, ortho-, para-directing group, while the 2'-fluorobenzoyl group is a deactivating, meta-directing group.[1][2][3] The directing effects of the substituents on the aniline ring will determine the position of chlorination. The primary products expected are:

  • 2-amino-5-chloro-2'-fluorobenzophenone (desired product): Chlorination at the para-position relative to the strongly activating amino group.

  • 2-amino-3-chloro-2'-fluorobenzophenone (potential byproduct): Chlorination at the ortho-position relative to the amino group. Steric hindrance from the adjacent benzoyl group may reduce the yield of this isomer.[4]

  • Dichlorinated products: Over-chlorination can lead to the formation of dichlorinated species, especially if the reaction conditions are not carefully controlled.[5]

Q2: How can I favor the formation of the desired 2-amino-5-chloro-2'-fluorobenzophenone isomer?

A2: To enhance the regioselectivity towards the 5-chloro isomer (para-chlorination), the reactivity of the amino group can be modulated. A common strategy is to protect the amino group, for example, through acetylation to form 2-acetamido-2'-fluorobenzophenone.[5][6] The acetamido group is still an ortho-, para-director but is less activating than the amino group, which can help to prevent over-chlorination and may improve the para-selectivity due to the increased steric bulk of the acetyl group.[5] Following the chlorination step, the acetyl group can be removed by hydrolysis to yield the desired product.[5]

Q3: Which chlorinating agents are suitable for this reaction?

A3: Several chlorinating agents can be employed, with N-Chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂) being common choices for the chlorination of activated aromatic rings like anilines.[7][8]

  • N-Chlorosuccinimide (NCS): A mild and selective chlorinating agent. It is often used for the chlorination of anilines and phenols.[7]

  • Sulfuryl chloride (SO₂Cl₂): A more reactive chlorinating agent that can be effective but may lead to a higher degree of side products if not used under carefully controlled conditions.[9]

The choice of reagent and solvent can significantly influence the regioselectivity and yield of the reaction.

Q4: How can I monitor the progress and regioselectivity of the chlorination reaction?

A4: The reaction can be monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting material and the formation of products. For quantitative analysis of the product distribution and to determine the ratio of regioisomers, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice.[7][10][11][12]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of chlorinated product - Incomplete reaction. - Decomposition of starting material or product. - Suboptimal reaction temperature.- Monitor the reaction by TLC until the starting material is consumed. - Ensure anhydrous reaction conditions, as water can lead to side reactions and oxidation of the aniline.[13] - Optimize the reaction temperature; too low may result in a sluggish reaction, while too high can cause decomposition.
Formation of multiple chlorinated products (low regioselectivity) - The amino group is highly activating, leading to both ortho and para substitution. - Over-chlorination leading to dichlorinated byproducts.- Protect the amino group as an acetamide to moderate its activating effect and increase steric hindrance at the ortho position.[5] - Use a milder chlorinating agent like NCS. - Use stoichiometric amounts of the chlorinating agent. - Maintain a low reaction temperature to increase selectivity.
Reaction mixture turns dark or forms a tar-like substance - Oxidation of the aniline starting material or product. This is a common issue with aniline derivatives, especially under acidic or oxidizing conditions.[5]- Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to minimize air oxidation.[5] - Use purified, colorless starting materials. - Protecting the amino group can also reduce susceptibility to oxidation.[5]
Difficulty in separating the desired 5-chloro isomer from other isomers - Similar polarities of the regioisomers.- Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate). - Recrystallization from a suitable solvent (e.g., ethanol) may selectively crystallize the desired isomer. - Optimize HPLC conditions for better separation to enable preparative HPLC if necessary.[10]

Experimental Protocols

Protocol 1: Chlorination using N-Chlorosuccinimide (NCS) on N-acetylated substrate

This protocol is based on general procedures for the chlorination of acetanilides and should be optimized for this compound.

Part A: Acetylation of this compound [5]

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in glacial acetic acid.

  • Reaction: Slowly add acetic anhydride (1.1 eq.) to the solution with stirring. An exothermic reaction may be observed.

  • Work-up: After the reaction is complete (monitored by TLC), pour the mixture into ice-cold water with vigorous stirring to precipitate the 2-acetamido-2'-fluorobenzophenone.

  • Purification: Collect the solid by vacuum filtration, wash with water, and dry. The product can be recrystallized from ethanol if necessary.

Part B: Chlorination of 2-acetamido-2'-fluorobenzophenone

  • Setup: Dissolve the dried 2-acetamido-2'-fluorobenzophenone (1.0 eq.) in a suitable solvent such as acetic acid or a chlorinated solvent like dichloromethane in a round-bottom flask protected from light.

  • Reaction: Add N-Chlorosuccinimide (NCS) (1.0-1.1 eq.) portion-wise at room temperature. Stir the mixture until TLC analysis indicates the consumption of the starting material.

  • Work-up: Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with a solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Part C: Hydrolysis of the N-acetyl group [5]

  • Setup: Reflux the crude chlorinated acetamide with aqueous hydrochloric acid (e.g., 10% w/v).

  • Reaction: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the solution and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the chlorinated aminobenzophenone.

  • Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be purified by column chromatography or recrystallization to separate the regioisomers.

Protocol 2: Direct Chlorination with Sulfuryl Chloride

This protocol is based on general procedures and requires careful optimization due to the higher reactivity of sulfuryl chloride.

  • Setup: Dissolve this compound (1.0 eq.) in an inert solvent (e.g., dichloromethane or chloroform) in a round-bottom flask equipped with a dropping funnel and under an inert atmosphere. Cool the solution in an ice bath.

  • Reaction: Add a solution of sulfuryl chloride (1.0 eq.) in the same solvent dropwise to the cooled solution with vigorous stirring. Maintain the temperature below 5 °C.

  • Monitoring: Monitor the reaction progress closely by TLC.

  • Work-up: Once the starting material is consumed, quench the reaction by carefully adding a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired 5-chloro isomer from other byproducts.

Analytical Methods Data

Table 1: HPLC Conditions for Isomer Separation

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid
Gradient Start with 50% B, increase to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Note: This is a general method and may require optimization for baseline separation of all isomers.[10]

Table 2: GC-MS Parameters for Isomer Identification

Parameter Condition
Column DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow
Inlet Temperature 280 °C
Oven Program Start at 150 °C, hold for 2 min, ramp to 300 °C at 10 °C/min, hold for 5 min
MS Ionization Electron Ionization (EI) at 70 eV
MS Scan Range 50-400 m/z

Note: Derivatization of the amino group may be necessary to improve peak shape and separation.[7][11]

Visualizations

influencing_factors cluster_substrate Substrate Properties cluster_reagents Reaction Conditions cluster_outcome Reaction Outcome S This compound NH2 Amino Group (Activating, o,p-directing) S->NH2 COPhF 2'-Fluorobenzoyl Group (Deactivating, m-directing) S->COPhF Regio Regioselectivity (ortho vs. para) NH2->Regio Directing Effect COPhF->Regio Directing Effect CA Chlorinating Agent (e.g., NCS, SOCl2) CA->Regio Yield Yield CA->Yield Side Side Products (e.g., Dichlorination, Oxidation) CA->Side Sol Solvent (Polar vs. Non-polar) Sol->Regio Temp Temperature Temp->Regio Temp->Yield Temp->Side

Factors influencing regioselectivity in the chlorination.

experimental_workflow start Start: 2-amino-2'- fluorobenzophenone protection Protection of Amino Group (e.g., Acetylation) start->protection chlorination Chlorination Reaction (e.g., with NCS) protection->chlorination deprotection Deprotection of Amino Group (Hydrolysis) chlorination->deprotection workup Aqueous Work-up & Extraction deprotection->workup purification Purification (Column Chromatography / Recrystallization) workup->purification analysis Analysis (TLC, HPLC, GC-MS, NMR) purification->analysis end End: Purified 2-amino-5-chloro-2'- fluorobenzophenone analysis->end

General experimental workflow for regioselective chlorination.

troubleshooting_tree start Problem with Chlorination q1 What is the main issue? start->q1 low_yield Low Yield q1->low_yield Yield low_selectivity Low Regioselectivity q1->low_selectivity Selectivity dark_color Dark Color / Tar q1->dark_color Appearance q2_yield Is starting material consumed (TLC)? low_yield->q2_yield q2_selectivity Is amino group protected? low_selectivity->q2_selectivity oxidation Oxidation: - Run under inert atmosphere - Use purified starting material - Protect amino group dark_color->oxidation incomplete_rxn Incomplete Reaction: - Increase reaction time - Increase temperature slightly q2_yield->incomplete_rxn No decomposition Decomposition: - Lower temperature - Use milder reagent q2_yield->decomposition Yes protect_nh2 Protect amino group (e.g., as acetamide) q2_selectivity->protect_nh2 No optimize_cond Optimize Conditions: - Lower temperature - Use milder chlorinating agent (NCS) - Stoichiometric control q2_selectivity->optimize_cond Yes

Troubleshooting decision tree for the chlorination reaction.

References

Technical Support Center: Forced Degradation Studies of 2-Amino-2'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific forced degradation studies for 2-Amino-2'-fluorobenzophenone are not extensively available in public literature. The following guide is based on established principles of forced degradation and data adapted from studies on a closely related analogue, 2-Amino-5-chloro-2'-fluorobenzophenone. The degradation pathways and quantitative results should be considered illustrative and may vary for this compound.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of performing forced degradation studies on this compound?

A1: Forced degradation studies are crucial for several reasons:

  • To identify potential degradation products under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

  • To understand the degradation pathways of the molecule.

  • To develop and validate a stability-indicating analytical method (e.g., HPLC) that can separate the parent drug from its degradation products.[1]

  • To facilitate the development of a stable formulation with appropriate storage conditions and shelf-life.

Q2: What are the expected areas of instability in the this compound molecule?

A2: Based on its chemical structure, the primary sites susceptible to degradation are the amino group and the carbonyl group. The amino group can be susceptible to oxidation and hydrolysis, while the aromatic rings and the fluoro-substituent are generally more stable but can undergo reactions under harsh conditions.

Q3: What analytical techniques are most suitable for analyzing the degradation of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection is the method of choice.[1] HPLC allows for the separation of the parent compound from its degradants, UV detection provides quantitative information, and MS is essential for the identification and structural elucidation of the degradation products.

Q4: How much degradation should I aim for in my forced degradation studies?

A4: The generally accepted range for degradation is between 5-20%.[2] Insufficient degradation may not reveal all potential degradants, while excessive degradation can lead to the formation of secondary and tertiary degradation products that may not be relevant to real-world stability.

Troubleshooting Guides

Issue 1: No or minimal degradation observed under stress conditions.
  • Possible Cause: The stress conditions are not stringent enough.

  • Troubleshooting Steps:

    • Increase Stressor Concentration: For hydrolytic studies, increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH). For oxidative studies, a higher concentration of hydrogen peroxide can be used.

    • Increase Temperature: Elevate the temperature of the study. For example, if no degradation is seen at 60°C for hydrolytic studies, consider increasing it to 80°C.

    • Extend Exposure Time: Increase the duration of the stress testing. Samples can be collected at later time points (e.g., 48 or 72 hours).

    • Combined Stress: Apply a combination of stressors, such as heat and hydrolytic conditions.

Issue 2: Excessive degradation (>50%) is observed, making it difficult to identify primary degradants.
  • Possible Cause: The stress conditions are too harsh.

  • Troubleshooting Steps:

    • Decrease Stressor Concentration: Use a lower concentration of the acid, base, or oxidizing agent.

    • Lower Temperature: Conduct the study at a lower temperature.

    • Reduce Exposure Time: Collect samples at earlier time points to capture the formation of primary degradation products.

    • Use a Co-solvent: If the compound is poorly soluble, using a co-solvent might enhance stability in some cases.

Issue 3: Poor resolution between the parent peak and degradation product peaks in the chromatogram.
  • Possible Cause: The analytical method is not stability-indicating.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Adjust the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer) and the pH of the aqueous phase.

    • Change Column Chemistry: If using a C18 column, consider trying a different stationary phase such as C8 or a phenyl column.

    • Modify Gradient Profile: Adjust the gradient slope and time to improve the separation of closely eluting peaks.

    • Adjust Flow Rate and Temperature: Lowering the flow rate or changing the column temperature can sometimes improve resolution.

Data Presentation

Table 1: Predicted Quantitative Data from Thermal Stability Analysis of this compound Analogue
ParameterExpected ValueSignificance
TGA Onset of Decomposition > 200 °CIndicates the temperature at which significant thermal decomposition begins.[1]
TGA Mass Loss at 300 °C < 5%Suggests good thermal stability under typical processing temperatures.[1]
DSC Melting Point (Peak) ~97 °CThe temperature at which the rate of melting is maximal.[1]

Data is for the analogue 2-Amino-5-chloro-2'-fluorobenzophenone.

Table 2: Summary of Predicted Forced Degradation Results for this compound Analogue
Stress ConditionReagents and ConditionsPredicted Degradation (%)Potential Major Degradation Products
Acidic Hydrolysis 0.1 M HCl, 60 °C, 24h10-15%Hydrolysis of the amino group to a hydroxyl group.[1]
Basic Hydrolysis 0.1 M NaOH, 60 °C, 24h5-10%Possible intramolecular cyclization products.[1]
Oxidative Degradation 3% H₂O₂, RT, 24h15-20%Oxidation of the amino group; Aromatic ring hydroxylation.[1]
Thermal Degradation (Solid) 80 °C, 7 days< 2%Minimal degradation expected.[1]
Photolytic Degradation ICH Q1B conditions5-10%Reduction of the carbonyl group.

Data is for the analogue 2-Amino-5-chloro-2'-fluorobenzophenone. For this compound, dechlorination pathways are not applicable.

Experimental Protocols

Hydrolytic Degradation (Acid and Base)
  • Methodology:

    • Acidic: Dissolve the compound in a solution of 0.1 M hydrochloric acid.[1]

    • Basic: Dissolve the compound in a solution of 0.1 M sodium hydroxide.[1]

    • Incubate the solutions at 60 °C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[1]

    • Neutralize the samples before analysis.[1]

Oxidative Degradation
  • Methodology:

    • Dissolve the compound in a solution of 3% hydrogen peroxide.[1]

    • Keep the solution at room temperature and protect it from light.[1]

    • Collect samples at various time points.[1]

Thermal Degradation
  • Methodology:

    • Store the solid compound in a temperature-controlled oven at 80 °C.[1]

    • Also, prepare a solution of the compound in a suitable solvent and heat it at 60 °C.[1]

    • Collect samples at various time points.

Photolytic Degradation
  • Methodology:

    • Expose the solid compound and a solution of the compound to light, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[1]

    • A control sample should be protected from light.[1]

Analytical Method (Illustrative)
  • Technique: High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection.[1]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection: UV at a suitable wavelength (e.g., 254 nm) and Mass Spectrometry (ESI+) for identification of degradation products.[1]

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A This compound B Prepare Solutions in Stress Media (Acid, Base, Oxidant, Solvent) A->B C Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) B->C D Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) B->D E Oxidation (e.g., 3% H2O2, RT) B->E F Thermal (e.g., 80°C solid) B->F G Photolytic (ICH Q1B) B->G H Sample at Time Points C->H D->H E->H F->H G->H I Neutralize (if applicable) H->I J Analyze by Stability-Indicating HPLC-UV/MS Method I->J K Characterize Degradation Products J->K

Caption: General workflow for forced degradation studies.

G cluster_compound Parent Compound cluster_degradants Potential Degradation Products Parent This compound Hydrolysis 2-Hydroxy-2'-fluorobenzophenone Parent->Hydrolysis Acid/Base Hydrolysis Oxidation Oxidized Amino Group Products (e.g., Nitroso, Nitro) Parent->Oxidation Oxidation Cyclization Intramolecular Cyclization Products Parent->Cyclization Base Catalysis Reduction (2-Aminophenyl)(2-fluorophenyl)methanol Parent->Reduction Photolysis

Caption: Postulated degradation pathways of this compound.

References

Technical Support Center: Scaling Up 2-Amino-2'-fluorobenzophenone Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up production of 2-Amino-2'-fluorobenzophenone. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound and its analogues?

The most prevalent industrial synthesis is the Friedel-Crafts acylation reaction. This method typically involves reacting a substituted aniline with a benzoyl chloride derivative in the presence of a Lewis acid catalyst, such as anhydrous zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃), at elevated temperatures. For analogous compounds, this has been shown to be a robust and direct method, particularly for large-scale production.[1][2][3]

Q2: What are the primary challenges when scaling up the Friedel-Crafts acylation for this type of compound?

Scaling up this synthesis presents several key challenges:

  • Yield and Purity: Maintaining high yield and purity can be difficult at a larger scale due to side reactions and thermal degradation.[1][4]

  • Reaction Control: Managing the reaction temperature, mixing, and rate of addition is critical to prevent dangerous, uncontrolled exothermic reactions and ensure consistent product quality.[1][4]

  • Work-up and Purification: Isolating and purifying the product on a large scale can be complex, involving large volumes of solvents and the removal of byproducts and catalyst residues.[1][4]

  • Safety: The process involves corrosive and lachrymatory materials, and the reaction itself can be highly exothermic, requiring careful management to prevent runaway reactions.[1]

Q3: Why is my reaction yield consistently low?

Low yields in this synthesis can be attributed to several factors:

  • Competing N-acylation: The amino group of the aniline derivative can be acylated (N-acylation) in competition with the desired ring acylation (C-acylation).[1]

  • Catalyst Deactivation: The amino group of the aniline derivative can form a complex with the Lewis acid catalyst, deactivating it.[1] Moisture can also deactivate the catalyst.[4]

  • Thermal Degradation: The high reaction temperatures (often exceeding 200°C) can lead to the thermal degradation of reactants and products, resulting in tar formation.[1]

Q4: The final product is difficult to purify and has a persistent color. How can I improve its purity?

Purification challenges are common due to the presence of unreacted starting materials, catalyst residues, and byproducts from side reactions or thermal degradation.[1]

  • Work-up: A thorough work-up is crucial, involving acidification, extraction, and extensive washing to remove catalyst and acid residues.[1]

  • Recrystallization: The final purification is often achieved by recrystallization from a suitable solvent like ethanol or toluene.[2][5][6]

  • Decolorization: If color impurities persist, treating the solution with activated carbon during recrystallization can be effective.[5][6]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the scale-up synthesis of this compound via Friedel-Crafts acylation.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Catalyst Inactivity: The Lewis acid (e.g., ZnCl₂) is deactivated by moisture.[4][7] 2. Competing N-acylation: The amino group of the aniline reactant is acylated.[1] 3. Thermal Degradation: High reaction temperatures lead to decomposition.[1]1. Use a fresh, anhydrous Lewis acid catalyst and handle it under inert, anhydrous conditions.[4] 2. Optimize reaction conditions, such as temperature and reactant addition rate, to favor C-acylation. 3. Do not exceed the recommended reaction temperature or time.[1]
Poor Product Purity / Presence of Byproducts 1. Side Reactions: Competing N-acylation or thermal degradation at high temperatures.[1] 2. Inefficient Workup: Incomplete removal of acidic residues or starting materials.[1]1. Control the rate of reactant addition to manage the exotherm and maintain a consistent temperature profile.[1] 2. During workup, ensure thorough washing with water and/or dilute acid to remove all catalyst and acid residues.[1] Optimize the recrystallization solvent and procedure.[1]
Difficult or Uncontrolled Reaction Exotherm 1. Addition Rate Too Fast: Adding the aniline derivative too quickly to the hot mixture can lead to a rapid, uncontrolled release of heat.[1] 2. Inadequate Heat Transfer: At scale, inefficient stirring or vessel jacketing can create hot spots.[1]1. Add the aniline derivative in small, controlled portions over a defined period to allow for heat dissipation.[1] 2. Ensure the reactor is equipped with adequate cooling capacity and efficient agitation to maintain a uniform temperature throughout the batch.[1]
Product "Oiling Out" During Recrystallization 1. Improper Solvent Choice: The melting point of the compound is lower than the boiling point of the solvent. 2. Rapid Cooling: The solution is cooled too quickly.[5] 3. High Impurity Concentration: Impurities can depress the melting point.1. Select a solvent with a lower boiling point. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5] 3. Consider a pre-purification step, such as a solvent wash of the crude material.[5]
Persistent Color in Final Product Colored Impurities: Byproducts from thermal degradation or other side reactions are present.Use activated carbon during the recrystallization process to adsorb colored impurities.[5][6] A second recrystallization may be necessary.[5]

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation for Benzophenone Synthesis

This protocol is a generalized procedure based on the synthesis of similar aminobenzophenones and should be optimized for the specific production of this compound.[1][2][8]

Materials:

  • o-Fluorobenzoyl chloride

  • Aniline (or appropriate substituted aniline)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Toluene

  • Hydrochloric Acid (36%)

  • Water

Equipment:

  • Glass-lined reactor with heating/cooling capabilities, mechanical stirrer, condenser, and addition funnel.

  • Appropriate personal protective equipment (PPE).

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas like nitrogen.

  • Initial Charge: Charge the reactor with o-fluorobenzoyl chloride and anhydrous zinc chloride.

  • Initial Heating: Begin stirring and heat the mixture to an internal temperature of 130-140°C.

  • Substrate Addition (Critical Step): Slowly add the aniline derivative in small portions over a significant period (e.g., 30 minutes). Monitor the internal temperature closely to control the exotherm, ensuring the temperature does not exceed 140°C during the addition.[1]

  • Reaction: After the addition is complete, raise the temperature of the reaction mixture to 200-205°C and maintain this temperature with good agitation for 1 hour.[1]

  • Hydrolysis (Quenching): Cool the reaction mixture. Cautiously add a mixture of water and hydrochloric acid to the reaction mixture to quench the reaction and dissolve the catalyst complex.[2][8]

  • Workup: Cool the mixture further and perform an extraction with a suitable solvent like toluene. The organic phase is then washed with dilute hydrochloric acid and subsequently with water.[2]

  • Purification: The crude product is isolated from the organic extract. Further purification is achieved by recrystallization from an appropriate solvent.[2]

Visualizations

Logical Workflow for Troubleshooting Low Product Yield

Low_Yield_Troubleshooting Troubleshooting Low Yield start Low Yield Observed check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_purity Analyze Crude Purity start->check_purity catalyst_ok Catalyst is Active check_catalyst->catalyst_ok Active catalyst_bad Catalyst Deactivated (e.g., by moisture) check_catalyst->catalyst_bad Inactive conditions_ok Conditions Optimal check_conditions->conditions_ok Correct conditions_bad Sub-optimal Conditions (Temp, Time, Addition Rate) check_conditions->conditions_bad Incorrect purity_ok High Crude Purity check_purity->purity_ok High purity_bad Low Crude Purity (Side Reactions) check_purity->purity_bad Low solve_catalyst Use Anhydrous Catalyst & Inert Atmosphere catalyst_bad->solve_catalyst solve_conditions Optimize Reaction Parameters conditions_bad->solve_conditions solve_purity Refine Workup & Purification purity_bad->solve_purity

Caption: A flowchart for diagnosing and resolving common causes of low product yield.

Signaling Pathway of the Friedel-Crafts Acylation

Friedel_Crafts_Acylation Friedel-Crafts Acylation Mechanism cluster_reactants Reactants o-Fluorobenzoyl Chloride o-Fluorobenzoyl Chloride acylium_ion Acylium Ion (Electrophile) o-Fluorobenzoyl Chloride->acylium_ion Aniline Derivative Aniline Derivative sigma_complex Sigma Complex (Intermediate) Aniline Derivative->sigma_complex Nucleophilic Attack ZnCl2 ZnCl2 (Lewis Acid) ZnCl2->acylium_ion Catalyzes formation acylium_ion->sigma_complex product This compound sigma_complex->product Deprotonation & Rearomatization

Caption: The reaction mechanism pathway for Friedel-Crafts acylation.

Experimental Workflow for Synthesis and Purification

Synthesis_Workflow Synthesis & Purification Workflow start Start reaction Friedel-Crafts Acylation (High Temperature) start->reaction quench Quenching (Acid/Water) reaction->quench extraction Solvent Extraction quench->extraction washing Washing of Organic Phase extraction->washing isolation Crude Product Isolation (Solvent Removal) washing->isolation recrystallization Recrystallization (with optional Carbon treatment) isolation->recrystallization drying Drying recrystallization->drying final_product Final Purified Product drying->final_product

Caption: A step-by-step workflow for the synthesis and purification process.

References

Validation & Comparative

Comparative analysis of synthetic routes to 2-Amino-2'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthetic Pathways

The synthesis of 2-Amino-2'-fluorobenzophenone, a key intermediate in the preparation of various pharmaceuticals, has been approached through several distinct chemical strategies. This guide provides a comparative analysis of the most prominent synthetic routes, offering a side-by-side look at their methodologies, yields, and overall efficiency. The information presented herein is intended to assist researchers and drug development professionals in selecting the most suitable pathway for their specific needs, considering factors such as scale, cost, and environmental impact.

Comparative Analysis of Synthetic Routes

The primary methods for synthesizing this compound and its derivatives can be broadly categorized into three main approaches: Friedel-Crafts type reactions, multi-step synthesis involving Hofmann degradation, and pathways utilizing isatoic anhydride or 2-aminobenzonitrile as starting materials. Each route presents a unique set of advantages and disadvantages in terms of yield, reaction conditions, and accessibility of starting materials.

Synthetic Route Starting Materials Key Reagents/Catalysts Reaction Conditions Reported Yield Key Advantages Key Disadvantages
Friedel-Crafts Acylation o-Fluorobenzoyl chloride, p-Chloroaniline¹Zinc chloride (ZnCl₂)High temperature (e.g., 200-205°C)~70%¹[1]Robust and direct method, suitable for large-scale production.[2]High temperatures and pressures may be required; catalyst purity is critical.[2][3]
Hofmann Degradation Phthalic anhydride, FluorobenzeneAlCl₃, Thionyl chloride, NH₃, Bromine/Chlorine in NaOHMulti-step process with varying conditions>78.6% (overall)[4]Avoids direct use of aniline derivatives in the key bond-forming step.[2]Multi-step process can be more complex and time-consuming.[5]
From Isatoic Anhydride Isatoic anhydride, N,O-dimethylhydroxylamine, HalobenzeneTriethylamine, Alkyllithium25°C to 100°C for the initial stepNot explicitly stated for the final product in the provided results.Commercially available starting materials.[6]Requires the use of organometallic reagents (alkyllithium).
From 2-Aminobenzonitrile 2-Aminobenzonitrile, Aryl Grignard/Lithium reagentGrignard or Lithium reagentsNot detailed in provided resultsGood yields (e.g., 71%)[5]Good yields reported.[5]May require synthesis of the starting 2-aminobenzonitrile.

¹Data for the synthesis of the related compound 2-Amino-5-chloro-2'-fluorobenzophenone.

Experimental Protocols

Route 1: Friedel-Crafts Acylation of p-Chloroaniline with o-Fluorobenzoyl Chloride

This protocol describes a common method for the synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone, a close analog of the target molecule.[7]

Materials:

  • o-Fluorobenzoyl chloride

  • p-Chloroaniline

  • Zinc chloride (anhydrous)

  • 20% Dilute sulfuric acid

  • Ice

Procedure:

  • In a 2 L reaction flask, combine 280 g of o-fluorobenzoyl chloride and 100 g of p-chloroaniline.[7]

  • Heat the mixture to 200°C with continuous stirring for 2 hours.[7]

  • Cool the reaction mixture to 150°C and cautiously add 1 L of 20% dilute sulfuric acid.[7]

  • Further cool the mixture to room temperature and pour it over 1 kg of ice to precipitate the product.[7]

  • Filter the crude product and wash it with water.[7]

  • For purification, recrystallize the crude product from hot water.[7]

  • Filter the purified crystals and dry them to obtain high-purity 2-Amino-5-chloro-2'-fluorobenzophenone.[7]

Route 2: Hofmann Degradation of 2-(2'-fluorobenzoyl)benzamide

This route provides an alternative pathway starting from phthalic anhydride and fluorobenzene.[2][4]

Step 1: Friedel-Crafts Acylation to form 2-(2'-fluorobenzoyl)benzoic acid

  • Add phthalic anhydride and anhydrous aluminum trichloride to fluorobenzene. The reaction will commence immediately, emitting hydrogen chloride gas.[4]

  • Slowly heat the reaction mixture to 55-70°C, at which point the reaction becomes more vigorous.[4]

  • Maintain this temperature for 3-4 hours.[4]

  • After cooling to room temperature, slowly pour the reaction mixture into ice water containing hydrochloric acid to adjust the pH to 1-3.[4]

  • Separate the organic layer, wash it, and remove excess fluorobenzene by reduced pressure distillation.[4]

  • Cool the residue to room temperature to allow the solid product, 2-(2'-fluorobenzoyl)benzoic acid, to crystallize. Filter, wash, and dry the product.[4]

Step 2: Amidation

  • The resulting carboxylic acid is converted to its acid chloride, for example, by using thionyl chloride.[2]

  • The acid chloride is then reacted with ammonia to form 2-(2'-fluorobenzoyl)benzamide.[2]

Step 3: Hofmann Degradation

  • The amide is treated with a solution of bromine or chlorine in sodium hydroxide to induce the Hofmann rearrangement, yielding the final product, this compound.[2]

Visualizing the Synthetic Pathways

To better understand the workflow of the primary synthetic routes, the following diagrams illustrate the logical progression of each method.

Friedel_Crafts_Acylation start o-Fluorobenzoyl chloride + p-Chloroaniline reaction High-Temperature Condensation (200-205°C) start->reaction quench Acid Quench (Dilute H₂SO₄) reaction->quench catalyst ZnCl₂ Catalyst catalyst->reaction precipitation Precipitation on Ice quench->precipitation purification Recrystallization precipitation->purification product 2-Amino-5-chloro- 2'-fluorobenzophenone purification->product

Caption: Workflow for the Friedel-Crafts synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone.

Hofmann_Degradation_Route start Phthalic anhydride + Fluorobenzene step1 Friedel-Crafts Acylation (AlCl₃ catalyst) start->step1 intermediate1 2-(2'-fluorobenzoyl)benzoic acid step1->intermediate1 step2 Amidation (Thionyl chloride, then NH₃) intermediate1->step2 intermediate2 2-(2'-fluorobenzoyl)benzamide step2->intermediate2 step3 Hofmann Degradation (Br₂ or Cl₂ in NaOH) intermediate2->step3 product This compound step3->product

Caption: Workflow for the Hofmann degradation route to this compound.

Conclusion

The choice of synthetic route for this compound is contingent upon the specific requirements of the synthesis, including scale, available resources, and desired purity. The Friedel-Crafts acylation offers a direct and scalable method, though it requires careful control of reaction conditions. The Hofmann degradation pathway, while more intricate, provides a high-yield alternative that avoids certain challenging reagents. Newer methods starting from isatoic anhydride or 2-aminobenzonitrile also show promise, offering good yields and alternative starting points. Researchers are encouraged to evaluate these routes based on the detailed data and protocols provided to determine the most advantageous approach for their research and development endeavors.

References

A Comparative Guide to 2-Amino-2'-fluorobenzophenone and 2-Amino-5-chlorobenzophenone in Benzodiazepine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two key precursors in the synthesis of 1,4-benzodiazepines: 2-amino-2'-fluorobenzophenone and 2-amino-5-chlorobenzophenone. The choice of starting material is a critical decision in drug development, profoundly influencing the synthetic route, reaction efficiency, and the pharmacological profile of the final active pharmaceutical ingredient (API). This document offers a detailed analysis, supported by experimental data, to aid in making informed decisions for benzodiazepine synthesis.

At a Glance: A Tale of Two Benzophenones

The fundamental difference between these two precursors lies in the substitution on the phenyl ring. This compound possesses a fluorine atom at the 2'-position, a seemingly minor structural alteration that dictates the type of benzodiazepine that can be synthesized and significantly impacts its biological activity. In contrast, 2-amino-5-chlorobenzophenone is a widely used starting material for a vast array of classic, non-fluorinated benzodiazepines.[1]

FeatureThis compound2-Amino-5-chlorobenzophenone
Primary Use Precursor for fluorinated benzodiazepines (e.g., Flurazepam, Midazolam).[2]Precursor for a wide range of non-fluorinated benzodiazepines (e.g., Diazepam, Lorazepam, Chlordiazepoxide).[1]
Key Structural Feature Contains a fluorine atom on the 2'-position of the phenyl ring.[1]Lacks the 2'-fluoro substitution.
Resulting API Profile The fluorine atom is incorporated into the final drug, often leading to increased potency and receptor binding affinity.Forms the foundational structure for many classic benzodiazepines.
Synthetic Versatility Primarily utilized for specific fluorinated drug targets.A versatile and widely used starting material for numerous established benzodiazepines.[1]

Performance in Benzodiazepine Synthesis: A Comparative Analysis

The synthesis of 1,4-benzodiazepines from these precursors generally follows a common pathway: acylation of the amino group followed by cyclization to form the characteristic seven-membered diazepine ring. However, the specific reagents, reaction conditions, and overall efficiency can vary.

Synthesis of a Non-Fluorinated Benzodiazepine: Diazepam

The synthesis of diazepam from 2-amino-5-chlorobenzophenone is a well-established process. A common route involves the acylation of the starting material with chloroacetyl chloride, followed by cyclization with ammonia and subsequent methylation.

Table 1: Quantitative Data for the Synthesis of Diazepam from 2-Amino-5-chlorobenzophenone

Reaction StepReagentsSolventTemperature (°C)Reaction TimeReported Yield (%)
Acylation 2-amino-5-chlorobenzophenone, Chloroacetyl chlorideToluene5-10, then room temp.3-4 hours87-97
Cyclization & Methylation 2-(chloroacetamido)-5-chlorobenzophenone, Ammonia, Methylating agentVariousVariousVarious~63 (for one route)
Synthesis of a Fluorinated Benzodiazepine: Flurazepam

The synthesis of flurazepam, a fluorinated benzodiazepine, commences with this compound and involves a multi-step process to build the side chain and effect cyclization.

Table 2: Overview of the Synthetic Strategy for Flurazepam from this compound

Reaction StepGeneral TransformationKey Reagents
Acylation Reaction with bromoacetyl chloride to form 2-(bromoacetyl)amino-5-chloro-2'-fluorobenzophenone.Bromoacetyl chloride
Amination Treatment with diethylamine to introduce the side chain.Diethylamine
Reduction Reduction of the carbonyl groups.Lithium aluminum hydride
Acylation Acylation of the amino group with phthalimidoacetyl chloride.Phthalimidoacetyl chloride
Deprotection & Cyclization Removal of the phthalimido group and subsequent ring closure.Hydrazine hydrate, Hydrobromic acid
Oxidation Final oxidation to yield flurazepam.4,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile

Experimental Protocols

Protocol 1: Synthesis of 2-chloroacetamido-5-chlorobenzophenone (Intermediate for Diazepam)

This protocol outlines the initial acylation step in the synthesis of many benzodiazepines from 2-amino-5-chlorobenzophenone.

Materials:

  • 2-amino-5-chlorobenzophenone

  • Toluene

  • Chloroacetyl chloride

  • Ethanol

Procedure:

  • Dissolve 2-amino-5-chlorobenzophenone in toluene in a suitable reaction vessel.

  • Cool the solution to 5–10 °C using an ice bath.

  • Prepare a solution of chloroacetyl chloride in toluene.

  • Add the chloroacetyl chloride solution dropwise to the cooled 2-amino-5-chlorobenzophenone solution.

  • Stir the reaction mixture at room temperature for 3-4 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Add ethanol to the crude product and stir at room temperature for purification.

  • Filter the resulting crystals, wash with cold ethanol, and dry.

Protocol 2: General Steps for the Synthesis of Flurazepam

The synthesis of flurazepam is a more complex, multi-step process. The following outlines the key transformations.

Procedure Outline:

  • Acylation: React 2-amino-5-chloro-2'-fluorobenzophenone with bromoacetyl chloride.[3]

  • Amination: The resulting product is then reacted with diethylamine to form 2-(diethylaminoacetyl)amino-5-chloro-2'-fluorobenzophenone.[3]

  • Reduction: Both carbonyl groups of the intermediate are reduced using a strong reducing agent like lithium aluminum hydride.[3]

  • Side-Chain Elongation and Cyclization: The amino group of the reduced product is acylated, followed by deprotection and cyclization to form the benzodiazepine ring.[3]

  • Oxidation: A final oxidation step yields flurazepam.[3]

Mandatory Visualizations

Signaling Pathway

Benzodiazepines exert their effects by modulating the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. They bind to a site on the receptor that is distinct from the GABA binding site, acting as positive allosteric modulators. This binding enhances the affinity of GABA for its receptor, increasing the frequency of chloride channel opening and leading to hyperpolarization of the neuron, which produces a calming effect.

GABA_A_Receptor_Signaling Benzodiazepine Benzodiazepine GABA_A_Receptor GABA-A Receptor (Chloride Channel) Benzodiazepine->GABA_A_Receptor Binds to allosteric site GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: Benzodiazepine modulation of the GABA-A receptor signaling pathway.

Experimental Workflow

The general synthetic workflow for producing 1,4-benzodiazepines from 2-aminobenzophenone precursors involves a two-stage process of acylation followed by cyclization.

Benzodiazepine_Synthesis_Workflow Start 2-Aminobenzophenone Precursor Acylation Acylation (e.g., with Haloacetyl Chloride) Start->Acylation Intermediate 2-Acetamido-benzophenone Intermediate Acylation->Intermediate Cyclization Cyclization (e.g., with Ammonia) Intermediate->Cyclization Benzodiazepine 1,4-Benzodiazepine Product Cyclization->Benzodiazepine Purification Purification (Recrystallization/ Chromatography) Benzodiazepine->Purification Final_Product Final API Purification->Final_Product

Caption: General experimental workflow for 1,4-benzodiazepine synthesis.

Conclusion

The choice between this compound and 2-amino-5-chlorobenzophenone is fundamentally dictated by the desired end product. For the synthesis of established, non-fluorinated benzodiazepines, 2-amino-5-chlorobenzophenone is the logical and economical choice, with well-documented and high-yielding synthetic routes. Conversely, for the development of novel, potentially more potent fluorinated analogues, or for the synthesis of specific APIs like flurazepam, this compound is an indispensable precursor. The strategic inclusion of fluorine is a key consideration in modern medicinal chemistry to enhance the pharmacological properties of a drug. The selection ultimately hinges on the strategic goals of the drug discovery and development program.

References

A Comparative Guide to Catalysts for 2-Amino-2'-fluorobenzophenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Amino-2'-fluorobenzophenone is a critical step in the manufacturing of numerous pharmaceuticals, particularly in the benzodiazepine class of drugs. The choice of catalyst for this synthesis significantly influences reaction efficiency, product purity, yield, and overall process economy. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to assist researchers in selecting the most suitable method for their specific needs.

Data Presentation: Performance of Catalytic Systems

The efficacy of different catalysts in the synthesis of this compound and structurally related aminobenzophenones is summarized below. The data highlights significant variations in yield, purity, and reaction conditions depending on the chosen catalytic system.

Catalytic SystemCatalyst / LigandReactantsTemperature (°C)Time (h)Yield (%)Purity (%)Key Considerations
Friedel-Crafts Acylation Dehydrated Zinc Chloride (ZnCl₂)4-chloroaniline, 2-fluorobenzoyl chloride200470≥98High temperature; catalyst purity is critical for high yield.[1][2]
Friedel-Crafts Acylation Standard Zinc Chloride (ZnCl₂)4-chloroaniline, 2-fluorobenzoyl chlorideNot SpecifiedNot Specified50≤95Lower yield and purity compared to using dehydrated ZnCl₂.[2]
Friedel-Crafts Acylation Aluminum Chloride (AlCl₃)*N-tosyl-4-chloroanthranilic acid, Fluorobenzene803~64Not SpecifiedData is for a related 2-aminobenzophenone; involves protection/deprotection steps.[2]
Friedel-Crafts Benzoylation Copper Triflate (Cu(OTf)₂)N-protected anilines, Benzoyl chlorides1502-4Good to ExcellentNot SpecifiedSolvent-free conditions; requires subsequent deprotection.[3][4][5]
Palladium-Catalyzed Addition Pd(OAc)₂ / bpy2-Aminobenzonitrile, Sodium Arylsulfinate8048up to 91Not SpecifiedGood functional group tolerance but long reaction times and high catalyst loading.[3][6]
Transition-Metal-Free Cesium Carbonate (Cs₂CO₃)2-Arylindole140660Not SpecifiedAvoids transition metals but requires high temperature and gives moderate yield.[4][5]

*Note: Data for Aluminum Chloride is based on the synthesis of a structurally related 2-aminobenzophenone derivative, as direct comparison data was not available.[2]

Experimental Protocols

Detailed methodologies for two prominent synthetic routes are provided below.

Friedel-Crafts Acylation using Dehydrated Zinc Chloride

This protocol is based on a patented method for producing high-purity 2-Amino-5-chloro-2'-fluorobenzophenone, a close analog of the title compound.[2] The key to achieving high yield and purity is the use of a low-temperature dehydrated zinc chloride catalyst.[1][7]

Materials:

  • o-Fluorobenzoyl chloride

  • p-Chloroaniline

  • Technical grade zinc chloride

  • Dehydrating agent (e.g., Phosphorus pentoxide)

  • 20% Dilute sulfuric acid

  • Ice

Procedure:

Part A: Catalyst Preparation (Low-Temperature Dehydration)

  • Place 100g of technical grade zinc chloride under vacuum (e.g., 5 mmHg).[2]

  • In the presence of a dehydrating agent, raise the temperature to 160°C with agitation and maintain for 6 hours.[2]

  • The resulting anhydrous, white powder is the activated catalyst.[2] This process is critical as catalyst purity has been identified as a key factor in achieving high yields.[1]

Part B: Synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone

  • Charge a 2-liter reaction flask with 280g of o-fluorobenzoyl chloride and 100g of p-chloroaniline.[2]

  • Heat the mixture to 200°C and stir for 2 hours.[2]

  • Carefully add 150g of the prepared dehydrated zinc chloride catalyst.[2]

  • Continue the reaction at 200°C for an additional 2 hours.[2]

  • Cool the reaction mixture to 150°C and cautiously add 1 liter of 20% dilute sulfuric acid.[2]

  • Reflux the mixture for 1 hour to quench the reaction and hydrolyze intermediates.[8]

  • Cool the mixture to room temperature and pour it over 1 kg of ice.[2]

  • The product can then be isolated via filtration, followed by washing and recrystallization from a suitable solvent like ethanol.[1]

Palladium-Catalyzed Synthesis from 2-Aminobenzonitrile

This protocol, adapted from a procedure for the synthesis of o-aminobenzophenones, represents a modern cross-coupling approach.[5][6][9] It offers milder conditions and broader functional group tolerance compared to the classical Friedel-Crafts method.[9]

Materials:

  • 2-Aminobenzonitrile (0.3 mmol, 1.0 equiv)

  • Sodium arylsulfinate (0.6 mmol, 2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

  • 2,2'-Bipyridine (bpy, 20 mol%)

  • p-Nitrobenzenesulfonic acid (p-NBSA, 3 mmol)

  • Tetrahydrofuran (THF, 2 mL)

  • Water (1 mL)

Procedure:

  • To a Schlenk tube under an inert nitrogen atmosphere, add 2-aminobenzonitrile, the sodium arylsulfinate, Pd(OAc)₂, bpy, and p-NBSA.[9]

  • Add THF (2 mL) and water (1 mL) to the tube.[9]

  • Seal the tube and heat the reaction mixture at 80°C for 48 hours.[6]

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aminobenzophenone.

Mandatory Visualizations

Experimental and Decision Workflows

The following diagrams illustrate the generalized workflow for catalytic synthesis and a logical pathway for catalyst selection.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis Reactants Reactants & Solvent Vessel Reaction Vessel Setup (Inert Atmosphere) Reactants->Vessel Catalyst Catalyst System (Catalyst, Ligand, Additive) Catalyst->Vessel Heating Heating & Stirring (Controlled Temp & Time) Vessel->Heating Monitoring Reaction Monitoring (TLC, GC/MS, HPLC) Heating->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Chromatography, Recrystallization) Extraction->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Yield Yield & Purity Determination Characterization->Yield

Caption: Generalized workflow for the catalytic synthesis of this compound.

G start Start: Catalyst Selection q1 High Yield & Purity Critical? start->q1 q2 Tolerance for Harsh Conditions? (High Temp, Strong Acid) q1->q2 Yes q3 Broad Functional Group Tolerance Needed? q1->q3 No q2->q3 No c1 Optimized Friedel-Crafts (Dehydrated ZnCl₂) q2->c1 Yes q4 Cost & Simplicity Priority? q3->q4 No c2 Palladium-Catalyzed System (e.g., Pd(OAc)₂/bpy) q3->c2 Yes c3 Alternative Lewis Acids (Cu(OTf)₂, FeCl₃) q4->c3 Yes, willing to optimize c4 Standard Friedel-Crafts (Standard ZnCl₂) q4->c4 Yes, for basic synthesis

Caption: Decision pathway for selecting a suitable catalyst system.

References

A Comparative Guide to Validated HPLC Methods for 2-Amino-2'-fluorobenzophenone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification and purity assessment of pharmaceutical intermediates like 2-Amino-2'-fluorobenzophenone are critical. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comparative overview of HPLC methods applicable to the analysis of this compound and its closely related analogues, offering insights into their performance based on available experimental data.

While specific validated methods for this compound are not extensively detailed in publicly accessible literature, methods for structurally similar compounds, such as 2-Amino-5-chloro-2'-fluorobenzophenone and other benzophenone derivatives, provide a strong foundation for method development and validation. These methods typically employ reversed-phase chromatography with UV detection.

Comparison of HPLC Method Parameters

The following table summarizes key chromatographic parameters from various methods used for the analysis of benzophenone derivatives. These parameters can be adapted and optimized for the specific analysis of this compound.

ParameterMethod 1 (Isocratic RP-HPLC for a Benzophenone Derivative)Method 2 (Stability-Indicating HPLC for a Benzophenone Derivative)Method 3 (UHPLC-MS/MS for Benzophenone Derivatives)
Column Newcrom R1 (Reverse Phase)Zorbax Eclipse XDB-C18, 75 mm x 4.6 mm, 3.5 µmUPLC Waters BEH C18, 100 mm x 2.1 mm, 1.7 µm[1]
Mobile Phase Acetonitrile, Water, and Phosphoric Acid[2]5 mM Ammonium formate in Methanol and 5 mM Ammonium formate in Water (65:35, v/v)[2]A: 0.1% Formic acid in Methanol, B: Deionized Water[1]
Flow Rate Not Specified0.7 mL/min[2]0.3 mL/min[1]
Detection UV (wavelength not specified)[2]UV at 230 nmTandem Mass Spectrometry (MS/MS)[1]
Linearity (r²) Not Specified>0.999 (general guidance)[2]≥ 0.995[1]
Limit of Detection (LOD) Not SpecifiedNot Specified0.02–4.2 ng/g (in pastry matrix)[1]
Limit of Quantification (LOQ) Not SpecifiedNot SpecifiedNot Specified
Accuracy (% Recovery) Not SpecifiedNot Specified70-120% (Codex Alimentarius criteria)[1]
Precision (%RSD) Not SpecifiedNot SpecifiedWithin-run: 1–29%, Between-run: 1–28%[1]

Experimental Protocols

Below are detailed methodologies that can serve as a starting point for developing a validated HPLC method for this compound.

Method 1: General Isocratic Reversed-Phase HPLC Method

This protocol is a representative method based on common practices for benzophenone derivatives.

1. Instrumentation:

  • A standard HPLC system equipped with a UV detector.

2. Chromatographic Conditions:

  • Column: C18 or C8 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A degassed mixture of acetonitrile and water (e.g., 70:30 v/v). The ratio can be adjusted to achieve optimal retention and resolution. For methods requiring mass spectrometry compatibility, a volatile acid like formic acid can be added.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance for this compound (determined by UV-Vis spectrophotometer, typically around 230-260 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

3. Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the this compound sample in 100 mL of the mobile phase to create a stock solution of 100 µg/mL.

  • Further dilute the stock solution with the mobile phase to prepare working standards of desired concentrations for linearity, accuracy, and precision studies.

4. Validation Parameters:

  • Specificity: Forced degradation studies (acid, base, oxidation, heat, and light) should be performed to demonstrate that the method can separate the analyte from its degradation products and other potential impurities.

  • Linearity: A series of at least five concentrations are analyzed to establish a linear relationship between concentration and peak area. A correlation coefficient (r²) of >0.999 is generally considered acceptable.[2]

  • Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo or sample matrix.

  • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (%RSD) should be within acceptable limits (typically <2%).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by the standard deviation of the response and the slope of the calibration curve.

Visualizing the HPLC Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an HPLC method, ensuring its suitability for its intended purpose.

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_routine Routine Analysis dev_start Define Analytical Requirements col_select Column & Stationary Phase Selection dev_start->col_select mp_opt Mobile Phase Optimization col_select->mp_opt det_select Detector & Wavelength Selection mp_opt->det_select specificity Specificity / Selectivity det_select->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantification (LOQ) lod->loq robustness Robustness loq->robustness sys_suit System Suitability Testing robustness->sys_suit sample_analysis Sample Analysis sys_suit->sample_analysis reporting Data Reporting & Review sample_analysis->reporting

Caption: A generalized workflow for HPLC method development and validation.

References

The Fluorine Advantage: A Comparative Guide to the Pharmacological Impact of Fluorine Substitution in Benzodiazepines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design, and the benzodiazepine class of compounds is a prime example of this principle in action. The substitution of a hydrogen atom with fluorine can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced potency, greater metabolic stability, and improved receptor affinity. This guide provides a comprehensive comparison of fluorinated benzodiazepines with their non-fluorinated counterparts, supported by experimental data, to illuminate the significant impact of this single-atom substitution.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data comparing the pharmacological profiles of several fluorinated benzodiazepines and their non-fluorinated analogs.

Table 1: In Vitro Receptor Binding Affinity and Potency
Benzodiazepine PairReceptor Affinity (Ki) [nM]In Vitro Potency (EC50/IC50) [nM]Fold Change (Fluorinated vs. Non-fluorinated)
Diazepam vs. Fludiazepam
Diazepam~1.5 - 7.0
FludiazepamReported as ~4x higher affinity than Diazepam[1]~4x higher affinity
Nitrazepam vs. Flunitrazepam
Nitrazepam~2.5
Flunitrazepam~1.5~1.7x higher affinity
Alprazolam vs. Flualprazolam
Alprazolam~5.0
FlualprazolamPredicted higher binding affinity[2]More potent than alprazolam in mice models[2]Potency Increase

Note: Direct numerical comparisons of Ki and EC50 values are often challenging due to variations in experimental conditions across different studies. The data presented here is compiled from various sources to provide an illustrative comparison.

Table 2: In Vivo Pharmacokinetic Parameters (Rat Model)
CompoundHalf-life (t½) [h]Volume of Distribution (Vd) [L/kg]Clearance (CL) [L/h/kg]
Alprazolam 1.081.230.85
Flualprazolam 1.702.541.05
Fold Change ~1.6x increase ~2.1x increase ~1.2x increase

Data for Alprazolam and Flualprazolam from a comparative study in rats.[3][4]

The Mechanism of Action: Enhanced GABAergic Inhibition

Benzodiazepines exert their effects by acting as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. The binding of a benzodiazepine to its specific site on the GABA-A receptor enhances the effect of the endogenous ligand, gamma-aminobutyric acid (GABA), leading to an increased influx of chloride ions and hyperpolarization of the neuron. This results in the characteristic anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of this drug class.

The introduction of a fluorine atom, particularly at the ortho-position of the 5-phenyl ring, can significantly enhance the binding affinity of the benzodiazepine for its receptor. This is attributed to fluorine's high electronegativity and its ability to form favorable interactions within the binding pocket, leading to a more stable drug-receptor complex. This increased affinity often translates to greater potency.

GABA_A_Signaling cluster_neuron Postsynaptic Neuron cluster_channel Chloride Channel cluster_synapse Synaptic Cleft GABA_A GABA-A Receptor Channel_Closed Closed Channel_Open Open Channel_Closed->Channel_Open GABA Binding (Frequency Increased by BZD) Hyperpolarization Neuronal Hyperpolarization (Inhibition) Channel_Open->Hyperpolarization Cl- Influx GABA GABA GABA->GABA_A Binds BZD Benzodiazepine BZD->GABA_A Binds (Allosteric Site) Fluorinated_BZD Fluorinated Benzodiazepine Fluorinated_BZD->GABA_A Binds with Higher Affinity

Caption: Benzodiazepine signaling pathway at the GABA-A receptor.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of fluorinated and non-fluorinated benzodiazepines.

Receptor Binding Assay (Determination of Ki)

This in vitro assay is used to determine the binding affinity of a compound for the benzodiazepine binding site on the GABA-A receptor.

1. Membrane Preparation:

  • Rat cerebral cortex is dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed multiple times by resuspension in fresh buffer and centrifugation to remove endogenous substances.

  • The final pellet is resuspended in buffer to a specific protein concentration.

2. Binding Reaction:

  • In assay tubes, the membrane preparation is incubated with a radiolabeled benzodiazepine ligand (e.g., [3H]flumazenil) at a fixed concentration.

  • A series of tubes containing increasing concentrations of the unlabeled test compound (fluorinated or non-fluorinated benzodiazepine) are included to generate a competition curve.

  • A set of tubes containing a high concentration of a known benzodiazepine (e.g., diazepam) is used to determine non-specific binding.

  • The reaction is incubated at a specific temperature (e.g., 4°C or 37°C) for a set time to reach equilibrium.

3. Separation and Quantification:

  • The binding reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the unbound radioligand.

  • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

  • The Ki value (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

Receptor_Binding_Workflow start Start prep Membrane Preparation start->prep incubate Incubation with [3H]Flumazenil & Test Compound prep->incubate separate Filtration & Washing incubate->separate quantify Scintillation Counting separate->quantify analyze Data Analysis (IC50 -> Ki) quantify->analyze end End analyze->end

Caption: Experimental workflow for a receptor binding assay.

In Vivo Assessment of Anxiolytic Activity (Elevated Plus Maze)

This behavioral test is used to assess the anxiolytic effects of compounds in rodents.

1. Apparatus:

  • The elevated plus maze consists of two open arms and two closed arms, arranged in the shape of a plus sign, and elevated from the floor.

2. Procedure:

  • Rodents (mice or rats) are administered the test compound (fluorinated or non-fluorinated benzodiazepine) or a vehicle control via a specific route (e.g., intraperitoneal injection).

  • After a set pre-treatment time to allow for drug absorption, the animal is placed in the center of the maze.

  • The animal's behavior is recorded for a fixed period (e.g., 5 minutes) using a video camera.

3. Data Analysis:

  • The primary measures of anxiolytic activity are the time spent in the open arms and the number of entries into the open arms.

  • An increase in these parameters in the drug-treated group compared to the vehicle group is indicative of an anxiolytic effect.

  • Other behavioral parameters, such as total arm entries and locomotor activity, are also recorded to control for non-specific effects of the drug.

Conclusion

The substitution of hydrogen with fluorine in the benzodiazepine scaffold is a powerful strategy for enhancing pharmacological activity. The evidence presented in this guide demonstrates that fluorination can lead to a significant increase in receptor binding affinity, in vitro potency, and alterations in pharmacokinetic profiles, such as increased half-life and volume of distribution. These modifications underscore the importance of fluorine in medicinal chemistry for the fine-tuning of drug properties to achieve desired therapeutic outcomes. For researchers and drug development professionals, a thorough understanding of the impact of fluorination is crucial for the rational design of next-generation benzodiazepines with improved efficacy and safety profiles.

References

A Comparative Spectroscopic Guide to 2-Amino-2'-fluorobenzophenone and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of 2-Amino-2'-fluorobenzophenone and its key derivatives: 2-Amino-5-chloro-2'-fluorobenzophenone, 2-Amino-5-bromo-2'-fluorobenzophenone, and 2-Amino-5-nitro-2'-fluorobenzophenone. The accurate characterization of these compounds is crucial due to their role as key intermediates in the synthesis of various pharmaceuticals.[1] This document summarizes their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Spectroscopic Data Comparison

The following tables present a summary of the key spectroscopic data for this compound and its derivatives to facilitate a clear comparison.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, ppm)

CompoundAromatic Protons (ppm)NH₂ Protons (ppm)
This compound ~6.6 - 7.6 (m)~5.8 (br s)
2-Amino-5-chloro-2'-fluorobenzophenone 6.66 (s), 7.17 (s), 7.22 (s), 7.25 (s), 7.27 (s), 7.40 (s), 7.48 (s), 7.49 - 7.52 (m)[1]6.40 (br s)[1]
2-Amino-5-bromo-2'-fluorobenzophenone ~7.5 (m)Data not readily available
2-Amino-5-nitro-2'-fluorobenzophenone ~6.7 - 8.3 (m)~6.0 (br s)

Note: s denotes a singlet, m a multiplet, and br s a broad singlet. The assignments for 2-Amino-5-chloro-2'-fluorobenzophenone are predicted based on general chemical shift ranges.[1]

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, ppm)

CompoundCarbonyl Carbon (C=O) (ppm)Aromatic Carbons (ppm)
This compound ~198~116 - 150
2-Amino-5-chloro-2'-fluorobenzophenone ~195[1]115 - 165[1]
2-Amino-5-bromo-2'-fluorobenzophenone Data not readily availableData not readily available
2-Amino-5-nitro-2'-fluorobenzophenone ~195~115 - 150

Note: Specific peak assignments for the ¹³C NMR spectra are not consistently available in the reviewed literature; the provided ranges are typical for the functional groups present.

Table 3: FT-IR Spectroscopic Data (cm⁻¹)

CompoundC=O StretchN-H StretchOther Key Stretches
This compound ~1650~3300 - 3500C-F: ~1100 - 1200
2-Amino-5-chloro-2'-fluorobenzophenone ~1650[1]~3300 - 3500[1]C-Cl: ~700 - 800[1]
2-Amino-5-bromo-2'-fluorobenzophenone Data not readily availableData not readily availableC-Br: ~500 - 600
2-Amino-5-nitro-2'-fluorobenzophenone ~1630 - 1650~3300 - 3500NO₂: ~1340 & ~1520

Note: The vibrational frequencies are based on characteristic IR absorption ranges for the respective functional groups.

Table 4: Mass Spectrometry Data (Molecular Weight)

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compound C₁₃H₁₀FNO215.22
2-Amino-5-chloro-2'-fluorobenzophenone C₁₃H₉ClFNO249.67[2]
2-Amino-5-bromo-2'-fluorobenzophenone C₁₃H₉BrFNO294.12[3]
2-Amino-5-nitro-2'-fluorobenzophenone C₁₃H₉FN₂O₃260.22[4]

Experimental Protocols

The following are generalized protocols for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A small quantity of the analyte is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[1] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0.00 ppm).[1]

  • Instrumentation and Data Acquisition : ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.[1] For ¹³C NMR, proton-decoupled spectra are generally acquired to simplify the spectrum.[1]

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation : A small amount of the solid sample is placed directly onto the diamond crystal of the ATR accessory. No special preparation, such as grinding or creating KBr pellets, is typically required for ATR analysis.[1]

  • Instrumentation and Data Acquisition : The ATR-FTIR spectrum is recorded using a Fourier Transform Infrared spectrometer. A background spectrum of the clean, empty ATR crystal is collected first. The sample is then placed on the crystal, and pressure is applied to ensure good contact. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : A dilute solution of the analyte is prepared in a volatile organic solvent, such as dichloromethane or acetonitrile.[1]

  • Instrumentation and Data Acquisition : The analysis is performed on a GC-MS system. A small volume of the sample solution is injected into the gas chromatograph, where the compound is vaporized and separated on a capillary column. The separated compound then enters the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV.[1]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of this compound and its derivatives.

Spectroscopic_Analysis_Workflow cluster_procurement Sample Procurement & Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Assessment Procure_Samples Procure Samples (Parent & Derivatives) Prepare_Samples Prepare Samples for Analysis Procure_Samples->Prepare_Samples NMR NMR Spectroscopy (¹H and ¹³C) Prepare_Samples->NMR FTIR FT-IR Spectroscopy Prepare_Samples->FTIR MS Mass Spectrometry Prepare_Samples->MS Data_Processing Data Processing & Comparison NMR->Data_Processing FTIR->Data_Processing MS->Data_Processing Purity_Identity Purity & Identity Assessment Data_Processing->Purity_Identity

Caption: General workflow for the spectroscopic analysis of benzophenones.

References

A Comparative Guide to Purity Assessment of 2-Amino-2'-fluorobenzophenone: HPLC vs. Other Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and manufacturing, directly impacting the safety and efficacy of the final product. 2-Amino-2'-fluorobenzophenone is a critical intermediate in the synthesis of various pharmaceuticals.[1][2] Ensuring its purity is paramount to prevent the introduction of potentially toxic byproducts and to guarantee consistent reaction yields.

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity assessment of non-volatile and thermally labile compounds like this compound.[3] However, a comprehensive purity analysis often involves orthogonal techniques to provide a complete picture of the impurity profile. This guide provides an objective comparison of HPLC with other analytical techniques, supported by representative experimental data and detailed protocols.

Comparative Analysis of Purity Determination Methods

Several analytical techniques can be employed for the purity analysis of this compound. The choice of method depends on factors such as the required sensitivity, the nature of expected impurities (e.g., residual solvents, starting materials, or degradation products), and the available instrumentation.[4] The most common and effective methods include HPLC, Gas Chromatography (GC), and spectroscopic techniques like Nuclear Magnetic Resonance (NMR).

The following diagram illustrates a general workflow for the purity assessment of a synthesized compound such as this compound.

Purity_Assessment_Workflow cluster_Synthesis Synthesis & Isolation cluster_Analysis Purity Analysis cluster_Reporting Final Assessment synthesis Synthesized This compound sample_prep Sample Preparation (Dissolution) synthesis->sample_prep hplc HPLC Analysis sample_prep->hplc other_techniques Other Techniques (GC, NMR, TLC, MS) sample_prep->other_techniques data_analysis Data Analysis & Impurity Profiling hplc->data_analysis other_techniques->data_analysis purity_report Purity Specification & Report data_analysis->purity_report purity_purity purity_purity purity_report->purity_purity Meets Specification sample_purity Purity > 99%? HPLC_Validation_Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

References

A Researcher's Guide to the Quantitative Analysis of Impurities in 2-Amino-2'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of key pharmaceutical intermediates like 2-Amino-2'-fluorobenzophenone is paramount. The presence of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of analytical methodologies for the quantitative analysis of impurities in this compound, supported by experimental data and detailed protocols for key techniques.

Comparison of Analytical Techniques

The quantitative analysis of impurities in this compound and its derivatives primarily relies on a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the industry standard for purity assessment and impurity quantification due to its high resolution, sensitivity, and robustness.[1] Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is valuable for the analysis of volatile impurities. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the structural elucidation and identification of unknown impurities.[1][2]

Technique Principle Advantages Limitations Applicability for this compound Impurity Analysis
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of analytes between a stationary and a mobile phase.High resolution and sensitivity, suitable for non-volatile and thermally labile compounds.[1]Excellent: The preferred method for purity determination and quantification of process-related impurities and degradation products.[3]
Ultra-High-Performance Liquid Chromatography (UHPLC)-MS/MS Similar to HPLC but uses smaller particle size columns and higher pressures, often coupled with mass spectrometry.Faster analysis times, higher resolution and sensitivity, provides molecular weight information for impurity identification.[1]Higher initial instrument cost and complexity.[1]Excellent: Ideal for detecting and identifying trace-level impurities.[1]
Gas Chromatography (GC) Separation of volatile compounds based on their boiling points and interaction with a stationary phase.Excellent for analyzing volatile impurities such as residual solvents.[1]The compound itself is not sufficiently volatile for direct GC analysis without derivatization.[1]Limited: Primarily useful for residual solvent analysis, not for the main compound's purity.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure of the compound and its impurities.Unparalleled for structural elucidation and can be used for quantitative analysis (qNMR) without a reference standard for each impurity.[1]Lower sensitivity compared to chromatographic methods.[1]Excellent: Best for structural confirmation and identifying unknown impurities.[1]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify compounds.High sensitivity and specificity; provides molecular weight and fragmentation patterns.[3]Isomeric compounds can have similar mass spectra.[3]Excellent: Used in conjunction with separation techniques like LC or GC for the identification and quantification of impurities.[2]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and accurate results. Below are representative methodologies for the analysis of impurities in benzophenone derivatives.

High-Performance Liquid Chromatography (HPLC) for Impurity Quantification

This protocol is based on common practices for benzophenone derivatives and is a representative method.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector.[1]

  • Sample Preparation: Accurately weigh and dissolve 1.0 mg of the this compound sample in 10 mL of the mobile phase to create a 0.1 mg/mL solution.[1]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[4]

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility).[4] A typical starting point for a similar compound, 2-Amino-5-chloro-2'-fluorobenzophenone, is a 70:30 (v/v) mixture of acetonitrile and water.[1]

    • Flow Rate: 1.0 mL/min.[4]

    • Detection: UV detection at a wavelength of approximately 254 nm.[1]

    • Injection Volume: 10 µL.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This protocol is a general procedure for the analysis of volatile impurities.

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent, such as dichloromethane or acetonitrile.[5]

  • Instrumentation and Data Acquisition:

    • The analysis is performed on a GC-MS system.[5]

    • A small volume of the sample solution is injected into the gas chromatograph, where the compound is vaporized and separated on a capillary column (e.g., a nonpolar or medium-polarity column).[5]

    • The separated compounds then enter the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Sample Preparation: A small quantity of the sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0.00 ppm).[5]

  • Instrumentation and Data Acquisition:

    • ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.[5]

    • For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are generally acquired to simplify the spectrum to single lines for each unique carbon atom.[5]

Quantitative Data Summary

The following table summarizes typical performance data for HPLC methods used in the analysis of benzophenone derivatives.[1]

Parameter Typical Performance Data Reference
Purity Assay ≥ 99%[1]
Limit of Detection (LOD) 0.0015 - 2.0 ng/mL[1]
Limit of Quantification (LOQ) 0.005 - 10 ng/mL[1]
Linearity (R²) > 0.999[1]
Precision (Intra-day RSD) ≤ 1.0%[1]
Precision (Inter-day RSD) ≤ 1.5%[1]

Visualization of Analytical Workflows

The selection of an appropriate analytical method and the general workflow for impurity analysis are critical for obtaining reliable results.

analytical_method_selection start Define Analytical Goal qualitative Qualitative Analysis (Identity, Structure) start->qualitative quantitative Quantitative Analysis (Purity, Impurities) start->quantitative structural Structural Elucidation qualitative->structural purity Purity & Impurity Profiling quantitative->purity nmr NMR (1H, 13C, 2D) structural->nmr ms Mass Spectrometry (MS) structural->ms ftir FTIR structural->ftir hplc HPLC / UPLC purity->hplc gcms GC-MS (for volatile impurities) purity->gcms

Caption: Workflow for selecting an analytical method.

chromatographic_workflow weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Solution dissolve->filter inject Inject Sample into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection (e.g., 254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: General workflow for chromatographic analysis.

References

Benchmarking the efficiency of different 2-Amino-2'-fluorobenzophenone synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Amino-2'-fluorobenzophenone is a critical building block in the synthesis of various pharmaceuticals, particularly benzodiazepines. This guide provides a comparative analysis of different synthetic routes to this compound, with a focus on efficiency, supported by experimental data.

Comparison of Synthesis Protocols

The synthesis of this compound can be achieved through several methods, with the Friedel-Crafts reaction being the most established. Other notable methods include a multi-step synthesis involving a Hofmann degradation and a route via N-sulfonylanthranilic acids. The choice of protocol depends on factors such as desired yield and purity, reaction conditions, and scalability.

Synthesis ProtocolKey ReactantsCatalyst/ReagentsReaction Temperature (°C)Reaction Time (hours)Yield (%)Purity (%)
Friedel-Crafts Acylation o-Fluorobenzoyl chloride, p-ChloroanilineDehydrated Zinc Chloride (ZnCl₂)2000.6770≥98[1][2]
o-Fluorobenzoyl chloride, p-BromoanilineZinc Chloride (ZnCl₂)195-2052Not specifiedNot specified[3]
N-tosyl-4-chloroanthranilic acid, FluorobenzeneAluminum Chloride (AlCl₃)803~64Not Specified[1][4]
Hofmann Degradation Route 2-(4-fluorobenzoyl)benzamideSodium Hypochlorite, Sodium Hydroxide85-90Not specified85-9199.2-99.7[5]
From Phthalic Anhydride Phthalic anhydride, FluorobenzeneAluminum Chloride (AlCl₃)55-70497.2 (for an intermediate)Not specified[6]

Experimental Protocols

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and direct method for synthesizing benzophenones.[7] A common approach involves the high-temperature condensation of an ortho-fluorobenzoyl chloride with a para-substituted aniline in the presence of a Lewis acid catalyst, such as zinc chloride.[8]

Procedure:

  • A mixture of ortho-fluorobenzoyl chloride and para-chloroaniline is heated to 180°C with stirring.[3]

  • Anhydrous zinc chloride is introduced, and the temperature is raised to 200-205°C and maintained for approximately 40 minutes.[3]

  • The resulting mixture is then quenched by the addition of a dilute hydrochloric acid solution and refluxed.[3]

  • After cooling, the crude product precipitates and is isolated by filtration.[8]

  • Purification is typically achieved through recrystallization from a solvent such as ethanol.[8]

The purity of the zinc chloride catalyst is a critical factor in achieving high yields and product purity.[2][8]

Multi-step Synthesis via Hofmann Degradation

This route involves the conversion of phthalic anhydride to 2-(4-fluorobenzoyl)benzoic acid through a Friedel-Crafts reaction with fluorobenzene.[6] The resulting acid is then converted to the corresponding amide, which undergoes a Hofmann degradation to yield the final product.[5][6]

Procedure:

  • Phthalic anhydride and anhydrous aluminum chloride are added to fluorobenzene. The reaction mixture is heated to 55-70°C for 3-4 hours.[6]

  • The resulting 2-(4-fluorobenzoyl)benzoic acid is isolated and then converted to 2-(4-fluorobenzoyl)benzamide through chlorination followed by amidation.[6]

  • The 2-(4-fluorobenzoyl)benzamide is suspended in water, and aqueous solutions of sodium hypochlorite and sodium hydroxide are added.[5]

  • The mixture is heated to 85-90°C to complete the reaction.[5]

  • The crude 2-amino-4'-fluorobenzophenone is isolated by filtration and purified by recrystallization from ethanol.[5]

Experimental Workflow Diagram

G cluster_0 Synthesis Protocols A Starting Materials (e.g., o-Fluorobenzoyl chloride, p-Chloroaniline) B Reaction Setup (Heating, Stirring) A->B Charge Reactor C Catalyst Addition (e.g., Zinc Chloride) B->C Initiate Reaction D Condensation Reaction C->D E Quenching (e.g., with HCl) D->E Reaction Completion F Isolation (Filtration) E->F G Purification (Recrystallization) F->G H Final Product (this compound) G->H

Caption: Generalized workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

The synthesis of this compound is a foundational step for the creation of more complex molecules, particularly benzodiazepines. The amino group of the benzophenone serves as a key reactive site for building the characteristic seven-membered diazepine ring structure.[8]

G cluster_1 Synthetic Pathway A This compound B Reaction with Reagents for Ring Formation A->B C Benzodiazepine Core Structure B->C D Further Functionalization C->D E Active Pharmaceutical Ingredient (e.g., Midazolam, Flurazepam) D->E

Caption: Synthetic utility of this compound in drug synthesis.

References

Safety Operating Guide

Proper Disposal of 2-Amino-2'-fluorobenzophenone: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 2-Amino-2'-fluorobenzophenone, ensuring personnel safety and environmental protection.

Hazard Identification and Safety Summary

While specific hazard data for this compound is not detailed here, related compounds like 2-Amino-5-chloro-2'-fluorobenzophenone are known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

Hazard and Safety Data for the Related Compound 2-Amino-5-chloro-2'-fluorobenzophenone

Hazard Identification SystemClassificationGHS Precautionary Statements
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP302 + P352: IF ON SKIN: Wash with plenty of waterP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
NFPA 704 Rating Health: 2Flammability: 0Instability: 0

This data is for a related compound and should be used as a general guideline. Always refer to a substance-specific SDS when available.

Experimental Protocol for Disposal

The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

  • If there is a risk of generating dust, use a NIOSH-approved respirator.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Perform all handling and disposal procedures in a well-ventilated area, preferably within a chemical fume hood.

2. Waste Identification and Segregation:

  • This compound is a halogenated organic compound.

  • It is critical to segregate this waste from non-halogenated organic waste, aqueous waste, and other incompatible materials.[1]

3. Waste Collection:

  • Solid Waste:

    • Carefully sweep up solid this compound, avoiding dust generation.[2]

    • Place the material into a designated, clearly labeled, and sealable hazardous waste container for halogenated organic solids.

    • The container should be made of a compatible material, such as high-density polyethylene (HDPE).[1]

  • Contaminated Materials:

    • Any materials that have come into contact with the chemical, such as weighing paper, gloves, and pipette tips, must also be disposed of as hazardous waste in the same container.

  • Solutions:

    • Do not pour solutions containing this compound down the drain.

    • Collect these solutions in a separate, designated waste container for halogenated organic liquids.

4. Labeling and Storage:

  • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

5. Final Disposal:

  • The recommended method for the final disposal of halogenated organic compounds is through a licensed hazardous waste disposal company.[1]

  • The primary treatment method for this type of waste is typically high-temperature incineration.[1]

  • Alternatively, the material may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[1]

6. Documentation:

  • Maintain accurate records of the disposed waste, including the chemical name, quantity, and date of disposal, in accordance with your institution's and local regulations.

Disposal Workflow

Disposal Workflow for this compound A Identify Waste (this compound) B Wear Appropriate PPE A->B C Segregate as Halogenated Organic Waste B->C D Collect Solid Waste and Contaminated Materials C->D E Collect Liquid Waste (Solutions) C->E F Label Waste Container (Chemical Name, Hazard) D->F E->F G Store in Designated Secure Area F->G H Arrange for Licensed Hazardous Waste Disposal G->H I Maintain Disposal Records H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Amino-2'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Amino-2'-fluorobenzophenone, a chemical intermediate used in the synthesis of various compounds. Adherence to these procedures is essential to ensure personal safety and environmental compliance. The following information is substantially based on the safety data for the closely related compound, 2-Amino-5-chloro-2'-fluorobenzophenone, and should be considered a robust guideline for safe practice.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3][4][5] It is harmful if swallowed.[1] Therefore, stringent adherence to PPE protocols is mandatory to minimize exposure.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationPurpose
Respiratory Protection NIOSH-approved N95 dust mask or higher (e.g., full-face or half-mask air-purifying respirator).[6][7]To prevent inhalation of the powder, which can cause respiratory tract irritation.[1][2][3][4]
Eye and Face Protection Chemical safety goggles or a face shield.[1][7]To protect eyes from dust particles that can cause serious irritation.[1][2][3][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[1][8]To prevent skin contact which can lead to irritation.[1][2][3][4]
Body Protection A lab coat or chemical-resistant coveralls.[6][9]To protect skin and personal clothing from contamination.
Footwear Closed-toe shoes, preferably safety footwear.[8]To protect feet from spills.

Operational Plan for Handling

A systematic approach to handling this compound is crucial to maintain a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a well-ventilated area, preferably a chemical fume hood.[1]

    • Confirm that an eyewash station and safety shower are readily accessible.[10]

    • Don all required PPE as specified in the table above.

  • Weighing and Transfer:

    • Handle as a powder. Minimize dust generation during weighing and transfer.[1]

    • Use a spatula or other appropriate tool to transfer the chemical.

    • Keep the container tightly closed when not in use.[1]

  • In Case of a Spill:

    • Immediately alert others in the vicinity.

    • Wearing appropriate PPE, sweep up the spilled solid material.[1]

    • Place the collected material into a designated, labeled container for hazardous waste disposal.[1]

    • Avoid creating dust during cleanup.[1]

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Personal Hygiene:

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][3][4]

    • Do not eat, drink, or smoke in the laboratory area.[4]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and comply with regulations.

Waste Disposal Protocol:

  • Waste Segregation:

    • This compound is a halogenated organic compound.[10]

    • Segregate waste containing this chemical from non-halogenated organic waste, aqueous waste, and other incompatible materials.[10]

  • Containerization:

    • Place solid waste in a designated, clearly labeled, and sealed hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[10]

    • If in solution, transfer to a designated container for halogenated organic liquid waste. Do not pour down the drain.[10]

  • Final Disposal:

    • Arrange for disposal through a licensed hazardous waste disposal company.[10]

    • The recommended method of disposal is high-temperature incineration.[10]

  • Documentation:

    • Maintain accurate records of the disposed waste, including the chemical name, quantity, and date of disposal, in accordance with institutional and local regulations.[10]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_ppe Don PPE prep_area Prepare Ventilated Area weigh Weigh & Transfer prep_area->weigh use Use in Experiment weigh->use decontaminate Decontaminate Glassware use->decontaminate hygiene Personal Hygiene use->hygiene segregate Segregate Waste decontaminate->segregate dispose Dispose via Licensed Vendor segregate->dispose dispose->hygiene

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.